L-(-)-Neopterin
Description
Neopterin, L-erythro- has been reported in Pyrrhocoris apterus with data available.
Structure
3D Structure
Properties
CAS No. |
2277-43-2 |
|---|---|
Molecular Formula |
C9H11N5O4 |
Molecular Weight |
253.22 g/mol |
IUPAC Name |
2-amino-6-[(1R,2S)-1,2,3-trihydroxypropyl]-3H-pteridin-4-one |
InChI |
InChI=1S/C9H11N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h1,4,6,15-17H,2H2,(H3,10,11,13,14,18)/t4-,6+/m0/s1 |
InChI Key |
BMQYVXCPAOLZOK-UJURSFKZSA-N |
Isomeric SMILES |
C1=C(N=C2C(=N1)NC(=NC2=O)N)[C@H]([C@H](CO)O)O |
Canonical SMILES |
C1=C(N=C2C(=N1)NC(=NC2=O)N)C(C(CO)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Neopterin, L-erythro-; L-Neopterin; Neopterin, L-(-)-; L-Erythro-neopterin; |
Origin of Product |
United States |
Foundational & Exploratory
The L-(-)-Neopterin Biosynthesis Pathway: A Technical Guide for Researchers
An In-depth Exploration of the Core Biochemical Cascade from GTP, its Regulation, and Methods of Study
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the L-(-)-neopterin biosynthesis pathway, a critical arm of cellular immunity. Neopterin (B1670844), a pteridine (B1203161) derivative, is a sensitive biomarker of T-helper cell 1 (Th1) type immune activation. Its production is initiated by the cytokine interferon-gamma (IFN-γ) and provides a window into inflammatory processes underlying various pathological states, including infectious diseases, autoimmune disorders, malignancies, and allograft rejection. This document details the enzymatic steps from Guanosine Triphosphate (GTP) to this compound, presents key quantitative data, outlines detailed experimental protocols for its study, and provides visual representations of the core pathways and workflows.
The Core Biosynthesis Pathway
The biosynthesis of this compound from GTP is a three-step enzymatic cascade primarily occurring in monocytes, macrophages, and dendritic cells upon stimulation by IFN-γ.[1][2][3] While this pathway is a branch of the biosynthesis route for tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for several aromatic amino acid hydroxylases, in human macrophages, the pathway predominantly terminates at the formation of neopterin due to the relatively low activity of a key downstream enzyme.[3]
The central enzymes involved are:
-
GTP cyclohydrolase I (GTPCH-I)
-
6-pyruvoyltetrahydropterin synthase (PTPS)
-
Sepiapterin Reductase (SR) (Primarily in the context of BH4 synthesis, but relevant to the overall pathway)
The process begins with the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate by GTPCH-I.[4] This intermediate is then acted upon by PTPS to form 6-pyruvoyltetrahydropterin. In human macrophages, the majority of 7,8-dihydroneopterin triphosphate is dephosphorylated by non-specific phosphatases to 7,8-dihydroneopterin, which is subsequently oxidized non-enzymatically to yield the stable, fluorescent molecule this compound.
Signaling Pathway for Neopterin Production
The induction of neopterin biosynthesis is tightly regulated by the pro-inflammatory cytokine IFN-γ. Upon binding to its receptor on the surface of a macrophage, IFN-γ activates the JAK-STAT signaling pathway, leading to the transcriptional upregulation of the GCH1 gene, which encodes for GTPCH-I, the rate-limiting enzyme in the pathway.[1] Other cytokines, such as TNF-α and IL-1β, can synergistically enhance IFN-γ-induced neopterin production.[2]
Biosynthesis Pathway from GTP
The biochemical conversion of GTP to this compound is a multi-step process. The initial and rate-limiting step is catalyzed by GTPCH-I, which converts GTP to 7,8-dihydroneopterin triphosphate.[5] This intermediate serves as a branch point. In the neopterin-dominant pathway in human macrophages, this triphosphate is dephosphorylated to 7,8-dihydroneopterin, which is then oxidized to neopterin. In other cell types with higher PTPS activity, 7,8-dihydroneopterin triphosphate is converted to 6-pyruvoyltetrahydropterin, a precursor for tetrahydrobiopterin synthesis.
Quantitative Data
The enzymatic efficiency of the core enzymes in the this compound biosynthesis pathway is crucial for understanding the kinetics of neopterin production. The following table summarizes key kinetic parameters for the human enzymes involved.
| Enzyme | Substrate | Km | Vmax | kcat | Source Organism | Reference |
| GTP Cyclohydrolase I | GTP | 116 µM | - | - | Homo sapiens | [6] |
| 6-Pyruvoyltetrahydropterin Synthase | 7,8-Dihydroneopterin Triphosphate | 8.1 µM | 120 nmol/min/mg | - | Homo sapiens | [7] |
| 6-Pyruvoyltetrahydropterin Synthase | 7,8-Dihydroneopterin Triphosphate | ~10 µM | - | 0.27 s⁻¹ | Mus musculus | [3] |
| Sepiapterin Reductase | Sepiapterin | 25.4 µM | - | 97.0 min⁻¹ | Homo sapiens | [7] |
| Sepiapterin Reductase | NADPH | 30.2 µM | - | 0.74 min⁻¹ | Homo sapiens | [7] |
Note: Vmax and kcat values are often dependent on specific assay conditions and enzyme purity. The data presented here are for comparative purposes.
Experimental Protocols
In Vitro Neopterin Production using THP-1 Cells
This protocol describes the differentiation of the human monocytic cell line THP-1 into macrophage-like cells and their subsequent stimulation with IFN-γ to induce neopterin production.
Materials:
-
THP-1 cell line (ATCC® TIB-202™)
-
RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Recombinant human Interferon-gamma (IFN-γ)
-
Phosphate-buffered saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Cell Culture: Maintain THP-1 monocytes in suspension culture in supplemented RPMI-1640 medium at 37°C in a humidified 5% CO₂ incubator.
-
Differentiation:
-
Seed THP-1 cells at a density of 5 x 10⁵ cells/mL in 6-well plates.
-
Add PMA to a final concentration of 100 ng/mL.[8]
-
Incubate for 48 hours to induce differentiation into adherent macrophage-like cells.
-
-
Resting Phase:
-
Gently aspirate the PMA-containing medium.
-
Wash the adherent cells twice with warm PBS.
-
Add fresh, supplemented RPMI-1640 medium without PMA.
-
Incubate for a 24-hour resting period.[9]
-
-
Stimulation:
-
Replace the medium with fresh medium containing IFN-γ at a final concentration of 100 ng/mL.
-
Incubate for 48 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatant and centrifuge at 300 x g for 5 minutes to remove any detached cells.
-
Store the supernatant at -80°C until analysis.
-
Quantification of Neopterin by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reversed-phase HPLC method with fluorescence detection for the quantification of neopterin in cell culture supernatants, serum, or urine.
Materials:
-
HPLC system with a fluorescence detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Neopterin standard
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium phosphate (B84403) monobasic
-
Trichloroacetic acid (TCA) for serum samples
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Cell Culture Supernatant: Thaw the supernatant, vortex, and filter through a 0.22 µm syringe filter.
-
Serum: To 100 µL of serum, add 50 µL of 15% (w/v) TCA. Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes. Collect the supernatant and dilute it five-fold with the mobile phase.[10]
-
Urine: Thaw the urine sample, vortex, and dilute 1:100 with distilled water.[11]
-
-
Chromatographic Conditions:
-
Detection:
-
Quantification:
-
Prepare a standard curve of neopterin in the appropriate matrix (cell culture medium, diluted serum, or diluted urine) at concentrations ranging from 1 to 1000 ng/mL.
-
Calculate the concentration of neopterin in the samples by comparing their peak areas to the standard curve.
-
Conclusion
The this compound biosynthesis pathway represents a key immunological process, and its end-product is a valuable biomarker for monitoring cell-mediated immune responses. This guide has provided an in-depth overview of the enzymatic cascade, its regulation, and detailed methodologies for its investigation. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to explore the role of neopterin in health and disease, and to evaluate the immunomodulatory effects of novel therapeutic agents. The continued study of this pathway holds significant promise for advancing our understanding of inflammatory diseases and for the development of new diagnostic and therapeutic strategies.
References
- 1. Role of human GTP cyclohydrolase I and its regulatory protein in tetrahydrobiopterin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Structure, genomic localization and recombinant expression of the mouse 6-pyruvoyl-tetrahydropterin synthase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GTP cyclohydrolase I - Wikipedia [en.wikipedia.org]
- 5. Discovery of common human genetic variants of GTP cyclohydrolase 1 (GCH1) governing nitric oxide, autonomic activity, and cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. 6-Pyruvoyltetrahydropterin synthase deficiency - Wikipedia [en.wikipedia.org]
- 8. Purification of 6-pyruvoyl-tetrahydropterin synthase from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GTP Cyclohydrolase I: Purification, Characterization, and Effects of Inhibition on Nitric Oxide Synthase in Nocardia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Clinical Significance of L-(-)-Neopterin: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Key Biomarker of Cellular Immune Activation
Abstract
L-(-)-Neopterin, a pteridine (B1203161) derivative, has emerged as a crucial biomarker for monitoring the activation of the cellular immune system. Synthesized predominantly by human macrophages and dendritic cells upon stimulation by interferon-gamma (IFN-γ), neopterin (B1670844) serves as a sensitive, albeit non-specific, indicator of pro-inflammatory conditions. Its measurement in various body fluids, including serum, plasma, urine, and cerebrospinal fluid (CSF), provides valuable insights into the pathogenesis and progression of a wide spectrum of clinical disorders. This technical guide offers a comprehensive overview of the clinical significance of this compound, detailing its biochemical pathways, its role in various pathologies, methodologies for its quantification, and its potential applications in drug development and clinical research.
Introduction to this compound
This compound is a catabolic product of guanosine (B1672433) triphosphate (GTP), an essential cellular energy source.[1] Its production is intricately linked to the activation of T-helper 1 (Th1) cells and the subsequent release of IFN-γ. This cytokine stimulates macrophages and, to a lesser extent, other cell types to upregulate the enzyme GTP-cyclohydrolase I, which catalyzes the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate.[1][2] This intermediate is then dephosphorylated to 7,8-dihydroneopterin, which is subsequently oxidized to form the stable and measurable this compound.[2] Due to its stability in body fluids, neopterin is a reliable marker for assessing the in vivo activity of the cellular immune system.[3][4]
Biochemical Pathway of Neopterin Synthesis
The synthesis of neopterin is a direct consequence of cellular immune activation, primarily driven by IFN-γ. The pathway begins with the enzymatic conversion of GTP and culminates in the production of neopterin and other pteridine derivatives.
Clinical Significance Across Disease States
Elevated neopterin levels are associated with a broad range of conditions characterized by cellular immune activation. While not specific to any single disease, the magnitude of the neopterin concentration often correlates with disease severity, activity, and prognosis.[5][6]
Infectious Diseases
In viral infections, neopterin levels rise early, often before the appearance of clinical symptoms or specific antibodies, making it a valuable early marker of infection.[7]
-
Viral Infections : Significantly elevated neopterin levels are observed in infections with HIV, hepatitis A, B, and C viruses, cytomegalovirus (CMV), Epstein-Barr virus (EBV), and more recently, SARS-CoV-2.[7][8][9] In HIV, neopterin levels correlate with viral load and are a strong predictor of disease progression to AIDS and mortality.[1][10] Successful antiretroviral therapy leads to a decrease in neopterin concentrations.[1]
-
Bacterial Infections : Infections caused by intracellular bacteria, such as Mycobacterium tuberculosis, also lead to increased neopterin levels, which can correlate with the extent of the disease.[9] Generally, viral infections tend to induce a more pronounced neopterin response compared to bacterial infections, which can aid in differential diagnosis.[11]
Autoimmune Diseases
Neopterin serves as a marker of disease activity in various autoimmune disorders.[8]
-
Rheumatoid Arthritis (RA) : Neopterin levels in serum and synovial fluid are elevated in patients with RA and correlate with disease activity scores.[8][12]
-
Systemic Lupus Erythematosus (SLE) : Increased neopterin concentrations are associated with active SLE and can be used to monitor therapeutic response.[8]
-
Inflammatory Bowel Disease (IBD) : Patients with Crohn's disease and ulcerative colitis show elevated neopterin levels that correspond to the degree of intestinal inflammation.[8]
Oncology
In various malignancies, neopterin is a prognostic indicator, with higher levels being associated with a poorer outcome.[13][14][15]
-
Hematological Malignancies : Elevated neopterin is observed in lymphomas and leukemias, where it correlates with the stage of the disease and response to therapy.
-
Solid Tumors : Increased neopterin has been reported in patients with colorectal, pancreatic, hepatocellular, urological, and head and neck cancers, as well as melanoma.[13] Neopterin levels can reflect the host's immune response to the tumor and may also be associated with the side effects of anticancer treatments.[8][16]
Transplantation Medicine
Monitoring neopterin levels is a valuable tool in the post-transplantation setting for the early detection of immunological complications.[5][17]
-
Allograft Rejection : A significant increase in neopterin concentrations can precede the clinical signs of acute allograft rejection in recipients of kidney, liver, heart, and lung transplants.[8][16]
-
Infections : Post-transplant neopterin elevation can also indicate an opportunistic infection, necessitating further diagnostic workup.
Cardiovascular Diseases
Inflammation is a key process in the development and progression of atherosclerosis. Neopterin, as a marker of macrophage activation, has been implicated in cardiovascular diseases.[18][19]
-
Atherosclerosis : Elevated serum neopterin levels are found in patients with coronary and peripheral artery disease and are associated with unstable angina and acute myocardial infarction.[18]
-
Prognostic Value : High neopterin levels are a prognostic marker for major adverse cardiovascular events in patients with both chronic and acute coronary syndromes.[18][20]
Neurological Disorders
Neopterin measurement in cerebrospinal fluid (CSF) provides a direct window into the immune activation within the central nervous system (CNS).[21]
-
Neuroinflammation : Elevated CSF neopterin is a sensitive biomarker for neuroinflammation and is observed in various CNS diseases, including CNS infections (meningitis, encephalitis), autoimmune encephalitis, and CNS lymphoma.[21][22]
-
HIV-Associated Neurologic Disease : CSF neopterin levels are significantly elevated in patients with HIV-associated meningitis and opportunistic CNS infections.[23]
Quantitative Data on Neopterin Levels
The following tables summarize typical neopterin concentrations in healthy individuals and patients with various clinical conditions. It is important to note that reference ranges may vary between laboratories and analytical methods.
Table 1: Neopterin Levels in Healthy Adults
| Body Fluid | Typical Concentration Range |
| Serum/Plasma | < 10 nmol/L[6][11] |
| Urine (Neopterin/Creatinine Ratio) | Varies with age, generally decreases with age[16] |
| Cerebrospinal Fluid (CSF) | 5 - 8 nmol/L (varies with age)[21] |
Table 2: Elevated Neopterin Levels in Various Clinical Conditions
| Disease Category | Condition | Body Fluid | Typical Findings |
| Infectious Diseases | Viral Lower Respiratory Tract Infection | Serum | > 10 nmol/L in 96% of patients[1] |
| HIV-associated Meningitis | CSF | 72.1 ± 13.3 nmol/L[23] | |
| Opportunistic CNS Infections (HIV+) | CSF | 36 ± 9.1 nmol/L[23] | |
| Autoimmune Diseases | Rheumatoid Arthritis (active) | Synovial Fluid | 41 ± 37 nmol/L[12] |
| Primary Sjögren's Syndrome | Saliva | 9.5 ± 7.61 nmol/L[12] | |
| Neurological Diseases | Meningitis/Encephalitis | CSF | Optimal cut-off: 33.57 pmol/mL[22] |
Experimental Protocols for Neopterin Measurement
The quantification of neopterin in biological fluids is most commonly performed using competitive enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC) with fluorescence detection.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, sensitive, and cost-effective method for neopterin measurement.[11] The principle is based on a competitive binding reaction.
Methodology:
-
Sample Preparation : Serum, plasma (EDTA), or urine samples are used. Urine samples may require dilution. Samples should be centrifuged to remove particulate matter.[3]
-
Assay Procedure (based on a typical competitive ELISA kit) :
-
Pipette standards, controls, and patient samples into the wells of a microtiter plate pre-coated with anti-neopterin antibodies.[3]
-
Add a fixed amount of enzyme-labeled neopterin (conjugate) to each well.[3]
-
Incubate the plate to allow for competitive binding of the sample neopterin and the enzyme-labeled neopterin to the antibodies.[3]
-
Wash the plate to remove unbound components.[3]
-
Add a chromogenic substrate (e.g., TMB). The enzyme on the bound conjugate will catalyze a color change.[3]
-
Stop the reaction with a stop solution. The intensity of the color is inversely proportional to the concentration of neopterin in the sample.[3]
-
Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[3]
-
-
Data Analysis : A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The neopterin concentration in the patient samples is then interpolated from this curve.
High-Performance Liquid Chromatography (HPLC)
HPLC with fluorometric detection is another highly sensitive and specific method for neopterin quantification.[2]
Methodology:
-
Sample Preparation : Protein precipitation is typically required for serum and plasma samples. This is often achieved by adding an acid (e.g., trichloroacetic acid). Samples are then centrifuged, and the supernatant is collected for analysis.
-
Chromatographic Separation : The prepared sample is injected into an HPLC system equipped with a reverse-phase column. A mobile phase (a mixture of buffers and organic solvents) is used to separate neopterin from other components in the sample based on their physicochemical properties.
-
Detection : Neopterin has natural fluorescence. As the separated components elute from the column, they pass through a fluorescence detector set at an excitation wavelength of approximately 353 nm and an emission wavelength of approximately 438 nm.
-
Quantification : The concentration of neopterin is determined by comparing the peak area of the sample to the peak areas of known standards.
Applications in Drug Development and Research
The measurement of this compound has significant potential in the field of drug development and clinical research.
-
Pharmacodynamic Biomarker : In the development of immunomodulatory drugs, neopterin can serve as a pharmacodynamic biomarker to assess the biological activity of a therapeutic agent on the cellular immune system. A decrease in neopterin levels following treatment could indicate a desired anti-inflammatory effect.
-
Patient Stratification : Neopterin levels can be used to stratify patient populations in clinical trials. For example, patients with high baseline neopterin levels may be more likely to respond to a therapy targeting the IFN-γ pathway.
-
Monitoring Therapeutic Efficacy : Serial neopterin measurements can be used to monitor the efficacy of a treatment over time. A sustained reduction in neopterin levels would suggest a positive therapeutic response.[11]
-
Safety and Toxicity Assessment : An unexpected increase in neopterin levels during a clinical trial could signal an unwanted pro-inflammatory response to a drug candidate, providing an early warning of potential immunotoxicity.[16]
Conclusion
This compound is a valuable and well-established biomarker of cellular immune activation. Its measurement provides a sensitive tool for the diagnosis, monitoring, and prognostication of a wide array of inflammatory and infectious diseases. For researchers, scientists, and drug development professionals, understanding the clinical significance and analytical methodologies of neopterin is crucial for its effective implementation in both clinical practice and the development of novel therapeutics. The continued investigation of neopterin in various disease contexts will undoubtedly further solidify its role as a key indicator of the complex interplay between the immune system and human pathology.
References
- 1. Neopterin in Diagnosis and Monitoring of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ibl-international.com [ibl-international.com]
- 4. ibl-international.com [ibl-international.com]
- 5. The role of neopterin as a monitor of cellular immune activation in transplantation, inflammatory, infectious, and malignant diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neopterin measurement in clinical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tecan.com [tecan.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Neopterin in Diagnosis and Monitoring of Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. clinicallab.com [clinicallab.com]
- 12. Frontiers | A systematic review and meta-analysis of neopterin in rheumatic diseases [frontiersin.org]
- 13. Neopterin as a biomarker of immune response in cancer patients - Melichar - Annals of Translational Medicine [atm.amegroups.org]
- 14. Neopterin as a biomarker of immune response in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neopterin, a prognostic marker in human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neopterin as a biomarker of immune response in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The role of neopterin in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. monaldi-archives.org [monaldi-archives.org]
- 20. revespcardiol.org [revespcardiol.org]
- 21. CSF Neopterin Levels Are Elevated in Various Neurological Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CSF Neopterin Levels Are Elevated in Various Neurological Diseases and Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. neurology.org [neurology.org]
L-(-)-Neopterin as a biomarker of cellular immunity
An In-depth Technical Guide to L-(-)-Neopterin as a Biomarker of Cellular Immunity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, a catabolic product of guanosine (B1672433) triphosphate (GTP), has emerged as a highly sensitive and reliable biomarker for the activation of the cellular immune system.[1][2][3] Synthesized and released primarily by human monocytes, macrophages, and dendritic cells upon stimulation by interferon-gamma (IFN-γ), neopterin (B1670844) levels in bodily fluids directly correlate with the intensity of cell-mediated immune responses.[1][2][4] This guide provides a comprehensive overview of the biochemical pathways, clinical applications, and analytical methodologies related to this compound, serving as a technical resource for its implementation in research and drug development. Its measurement offers valuable insights into the pathophysiology of various inflammatory conditions, including viral infections, autoimmune diseases, malignancies, and allograft rejection, making it a crucial tool for diagnosis, prognosis, and therapeutic monitoring.[2][5]
The Biochemical Pathway of Neopterin Synthesis
Neopterin is a pteridine (B1203161) molecule derived from GTP, a fundamental building block for nucleic acid synthesis.[3][6] The synthesis is not a part of a primary metabolic pathway but is specifically induced during cellular immune activation.
The key steps are:
-
Initiation by IFN-γ: T-lymphocytes and Natural Killer (NK) cells release IFN-γ in response to pathogens or foreign antigens.[3][4]
-
Enzyme Induction: IFN-γ acts on monocytes and macrophages, inducing the expression of the enzyme GTP-cyclohydrolase I (GTPCH I).[3][4]
-
Conversion of GTP: GTPCH I catalyzes the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate.[3][7]
-
Formation of 7,8-dihydroneopterin: Through the action of phosphatases, 7,8-dihydroneopterin triphosphate is dephosphorylated to yield 7,8-dihydroneopterin.[7]
-
Oxidation to Neopterin: 7,8-dihydroneopterin is an unstable intermediate. It is readily oxidized to the stable, fluorescent molecule this compound, particularly in the presence of reactive oxygen species (ROS) generated during an immune response.[6][7]
This pathway is unique in human macrophages as they possess high levels of GTPCH I but relatively low activity of the subsequent enzyme, 6-pyruvoyltetrahydropterin synthase, leading to the accumulation and release of neopterin derivatives.[3]
Caption: Biochemical pathway of this compound synthesis from GTP.
Mechanism of Induction: The IFN-γ Signaling Axis
The production of neopterin is a downstream effect of the IFN-γ signaling cascade, a cornerstone of the type-1 immune response. IFN-γ is the primary and most potent inducer of neopterin synthesis in human macrophages.[2][8]
The signaling pathway proceeds as follows:
-
Receptor Binding: IFN-γ binds to its specific cell surface receptor complex (IFNGR) on macrophages.
-
JAK-STAT Activation: This binding triggers the activation of associated Janus kinases (JAK1 and JAK2).
-
STAT1 Phosphorylation: Activated JAKs phosphorylate the Signal Transducer and Activator of Transcription 1 (STAT1).
-
Nuclear Translocation: Phosphorylated STAT1 molecules dimerize and translocate to the nucleus.
-
Gene Transcription: In the nucleus, STAT1 dimers bind to specific DNA sequences (Gamma-Activated Sequences - GAS) in the promoter region of IFN-γ-responsive genes, including the gene for GTPCH I, initiating its transcription and subsequent translation.[4]
While IFN-γ is the principal stimulus, other cytokines like IFN-α and IFN-β have been shown to induce neopterin synthesis in vitro under certain conditions, though their in vivo contribution is less pronounced.[9][10]
Caption: IFN-γ signaling pathway leading to GTPCH I induction.
Quantitative Data Summary
Neopterin concentrations in body fluids are indicative of the level of cellular immune activation. The following tables summarize representative quantitative data from the literature for various clinical conditions. Normal levels in healthy adults are typically below 10 nmol/L in serum/plasma.[4]
Table 1: Neopterin in Viral Infections
| Condition | Fluid | Patient Group | Mean/Median Neopterin Level | Cut-off Value | Reference |
| Viral LRTI | Serum | Viral LRTI | 30.5 nmol/L | >15 nmol/L (69.5% specificity) | [4] |
| Bacterial LRTI | 18.7 nmol/L | [4] | |||
| HIV Infection | CSF | Asymptomatic HIV | 13.9 nmol/L | - | [11] |
| AIDS (no dementia) | 26.0 nmol/L | - | [11] | ||
| AIDS (dementia) | 65.4 nmol/L | - | [11] | ||
| COVID-19 | Plasma | COVID-19 Positive | 45.1 nmol/L | 38.85 nmol/L (70% sens, 82% spec) | [12] |
| COVID-19 Negative | 33.8 nmol/L | [12] | |||
| Serum | Severe COVID-19 | 56.6 nmol/L | >45 nmol/L (predicts higher risk) | [13] | |
| Less Severe COVID-19 | 34.7 nmol/L | [13] | |||
| Bacterial Meningitis | CSF | Acute Bacterial | 63.0 nmol/L | - | [11] |
| Viral Encephalitis | CSF | Acute Viral | 130.9 nmol/L | - | [11] |
| Healthy Controls | CSF | Healthy Adults | 4.2 nmol/L | - | [11] |
| Serum | Healthy Adults | 5.52 µg/L (~21.8 nmol/L)* | - | [14] |
*Conversion: 1 µg/L ≈ 3.95 nmol/L
Table 2: Neopterin in Autoimmune and Inflammatory Diseases
| Condition | Fluid | Patient Group | Mean Neopterin Level (± SD) | Healthy Control Level (± SD) | Reference |
| Rheumatoid Arthritis (RA) | Synovial Fluid | RA Patients | 41 ± 37 nmol/L | 10.3 ± 25 nmol/L | [15] |
| Primary Sjögren's (pSS) | Saliva | pSS Patients | 9.5 ± 7.61 nmol/L | 2.83 ± 1.47 nmol/L | [15] |
| Experimental Uveitis | Serum | Day 3 Post-Induction | 5.2 ± 0.7 nmol/L | 1.7 ± 0.2 nmol/L (Day 0) | [16] |
| Day 7 Post-Induction | 5.2 ± 0.8 nmol/L | [16] |
Table 3: Neopterin in Transplantation and Oncology
| Condition | Fluid | Finding | Value/Observation | Reference |
| Renal Allograft Rejection | Urine | Peak value predicting poor survival | > 800 µmol/mol creatinine (B1669602) | [17] |
| Serum | Neopterin/Creatinine ratio in rejection | Significantly higher (p=0.001) | [18][19] | |
| Cancer Immunotherapy (IL-2) | Serum | IL-2 Treatment | Significant increase in neopterin levels | [20] |
| Various Cancers | Serum/Urine | Prognosis | Higher levels associated with poor prognosis | [21][22][23] |
Analytical Methodologies
Accurate quantification of neopterin is crucial for its clinical and research utility. The most common methods are competitive Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[4][6]
High-Performance Liquid Chromatography (HPLC)
HPLC is considered a gold standard for neopterin determination due to its high sensitivity and specificity.[6] The method leverages neopterin's natural fluorescence for detection.
Detailed Protocol for Urinary Neopterin Measurement by HPLC:
-
Sample Preparation:
-
Collect mid-stream urine samples in sterile containers.
-
Centrifuge the sample to remove any particulate matter.[24]
-
Dilute the urine sample (e.g., 1:10 or 1:100) with the mobile phase or a specified diluent to bring the concentration within the linear range of the assay.
-
-
Chromatographic System:
-
HPLC System: An isocratic HPLC system equipped with a pump, autosampler, and a fluorescence detector.[25][26]
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[25][26] A guard column is recommended to protect the analytical column.[14]
-
Mobile Phase: A common mobile phase is a 15 mM potassium phosphate (B84403) buffer (pH 7.0) containing a small percentage of organic modifier like methanol (B129727) (e.g., 2.5%).[25][26] The mobile phase should be filtered and degassed before use.
-
-
Detection:
-
Calibration and Quantification:
-
Prepare a series of neopterin standard solutions of known concentrations (e.g., 1.0 to 1000 ng/mL) in the same diluent as the samples.[25][26]
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared urine samples. Determine the neopterin concentration from the calibration curve.
-
To account for variations in urine dilution, neopterin concentration is often expressed as a ratio to creatinine concentration (µmol neopterin / mol creatinine), which is measured in parallel using a UV detector at ~235 nm.[25][26]
-
Caption: General experimental workflow for HPLC-based neopterin analysis.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for analyzing large numbers of samples.[4] Commercially available kits are based on a competitive assay principle.
Detailed Protocol for a Competitive Neopterin ELISA:
-
Sample and Reagent Preparation:
-
Samples: Prepare serum, plasma, or diluted urine samples.[27] Serum should be separated after clotting; plasma is collected with EDTA or heparin.[24] Avoid repeated freeze-thaw cycles.[24]
-
Reagents: Bring all kit components (standards, controls, buffers, enzyme conjugate, antiserum, substrate) to room temperature before use.[24][28]
-
-
Assay Procedure:
-
Pipetting: Pipette a small volume (e.g., 20 µL) of standards, controls, and samples into the appropriate wells of the microtiter plate, which is pre-coated with a capture antibody (e.g., goat-anti-rabbit IgG).[27][28]
-
Competitive Reaction:
-
Incubation: Cover the plate and incubate for a specified time (e.g., 90 minutes) at room temperature, often on an orbital shaker.[27]
-
Washing: Discard the incubation solution and wash the plate multiple times (e.g., 4 times) with diluted Wash Buffer to remove unbound reagents.[27]
-
Substrate Reaction: Add TMB Substrate Solution to each well (e.g., 150 µL) and incubate for a short period (e.g., 10 minutes) in the dark.[28] The enzyme on the bound conjugate converts the substrate to a colored product.
-
Stopping Reaction: Add Stop Solution (e.g., 150 µL) to each well. This terminates the reaction and stabilizes the color.[28]
-
-
Data Analysis:
-
Measure the optical density (OD) of each well at 450 nm using a microplate reader.[28]
-
The intensity of the color is inversely proportional to the concentration of neopterin in the sample.[28][29]
-
Generate a standard curve by plotting the OD of the standards against their known concentrations.
-
Calculate the neopterin concentration in the samples by interpolating their OD values from the standard curve.
-
Caption: Key steps in a competitive ELISA protocol for neopterin.
Conclusion and Future Outlook
This compound is an established, non-specific, and highly sensitive biomarker of cellular immune activation.[1][4][6] Its measurement provides a real-time window into the activity of the T-cell/macrophage axis, with significant prognostic and monitoring value across a spectrum of diseases.[2][21] While its lack of specificity requires interpretation within a clinical context, its utility in monitoring disease activity, predicting outcomes in cancer and HIV, and detecting early allograft rejection is well-documented.[1][2][17] As immunotherapy becomes more central to cancer treatment, monitoring immune activation markers like neopterin may play an increasingly important role in predicting response and toxicity.[21][22][23] The continued refinement of high-throughput analytical methods will further solidify the role of neopterin as an indispensable tool in both clinical diagnostics and translational research.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. The role of neopterin as a monitor of cellular immune activation in transplantation, inflammatory, infectious, and malignant diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neopterin: Biomarker of cell-mediated immunity and potent usage as biomarker in silicosis and other occupational diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neopterin in Diagnosis and Monitoring of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neopterin, the Cell-Mediated Immune Response Biomarker, in Inflammatory Periodontal Diseases: A Narrative Review of a More than Fifty Years Old Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Relationship of interferon-gamma and neopterin levels during stimulation with alloantigens in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gamma Interferon Is Dispensable for Neopterin Production In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Cerebrospinal fluid neopterin concentrations in central nervous system infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neopterin production in relation to COVID-19 in the Haut-Ogooué Province, Gabon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neopterin Predicts Disease Severity in Hospitalized Patients With COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liquid-chromatographic measurement of biopterin and neopterin in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | A systematic review and meta-analysis of neopterin in rheumatic diseases [frontiersin.org]
- 16. Neopterin Levels and Immune Response in Autoimmune Uveitis in an Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Posttransplant neopterin excretion in renal allograft recipients--a reliable diagnostic aid for acute rejection and a predictive marker of long-term graft survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Serum neopterin as an indicator of increased risk of renal allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Increase in soluble interleukin-2 receptor and neopterin serum levels during immunotherapy of cancer with interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neopterin as a biomarker of immune response in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Neopterin as a biomarker of immune response in cancer patients - Melichar - Annals of Translational Medicine [atm.amegroups.org]
- 23. Neopterin as a biomarker of immune response in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bioelsa.com [bioelsa.com]
- 25. scielo.br [scielo.br]
- 26. scielo.br [scielo.br]
- 27. ibl-international.com [ibl-international.com]
- 28. ibl-international.com [ibl-international.com]
- 29. 4adi.com [4adi.com]
L-(-)-Neopterin: A Comprehensive Technical Guide on its Discovery, History, and Role in Immunology
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-(-)-Neopterin, a catabolic product of guanosine (B1672433) triphosphate (GTP), has emerged as a crucial biomarker in the field of immunology. This pyrazino-pyrimidine compound, belonging to the class of pteridines, serves as a sensitive indicator of the activation of the cellular immune system, particularly of the T-helper 1 (Th1) type response. Its production is primarily induced by interferon-gamma (IFN-γ) released from activated T-lymphocytes and natural killer (NK) cells, which in turn stimulates macrophages and dendritic cells to synthesize and secrete neopterin (B1670844). This guide provides an in-depth overview of the discovery, history, biochemical pathways, and clinical significance of this compound, with a focus on its application in research and drug development.
Discovery and History
The journey of this compound from a natural compound to a key immunological marker is a fascinating chapter in biochemical research.
-
Early Pteridine Research: The story begins with the discovery of pteridines in the late 19th century as pigments in the wings of butterflies, which gave the class of compounds its name (from the Greek pteron, meaning wing). For many decades, research focused on their chemical structure and function as pigments and cofactors.[1]
-
Discovery in Nature: this compound was first isolated in 1963 from bee larvae and royal jelly.[2] This discovery sparked interest in its biological role beyond pigmentation.
-
First Identification in Humans: A pivotal moment in the history of neopterin was its first isolation from human urine in 1967 by Sakurai A. and Goto.[2]
-
Link to Disease: In 1979, Wachter et al. made the crucial observation that patients with viral infections and various types of cancer exhibited elevated levels of neopterin in their urine.[3] This was the first strong indication that neopterin could serve as a biomarker for pathological conditions.
-
Elucidation of the Immunological Connection: Subsequent research in the 1980s solidified the link between neopterin and the immune system. It was demonstrated that in vitro stimulation of human macrophages with IFN-γ led to the production and release of neopterin. This established neopterin as a direct downstream marker of IFN-γ activity and, consequently, of cell-mediated immune activation.[4]
This timeline highlights the progression of neopterin from a natural curiosity to a clinically relevant biomarker, with its role in immunology now well-established.
Biosynthesis and Signaling Pathway
The production of this compound is intricately linked to the activation of the cellular immune response. The primary trigger is the cytokine IFN-γ.
The signaling pathway leading to neopterin synthesis is initiated when IFN-γ binds to its receptor on the surface of macrophages or dendritic cells. This binding activates the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway. Specifically, JAK1 and JAK2 phosphorylate STAT1, which then dimerizes and translocates to the nucleus. In the nucleus, STAT1 binds to gamma-activated sequences (GAS) in the promoter region of the gene encoding GTP cyclohydrolase I (GCH1), the rate-limiting enzyme in neopterin biosynthesis. This leads to the increased transcription and translation of GCH1.
GCH1 catalyzes the conversion of guanosine triphosphate (GTP) to 7,8-dihydroneopterin (B1664191) triphosphate. In human macrophages, the subsequent enzyme in the tetrahydrobiopterin (B1682763) synthesis pathway, 6-pyruvoyltetrahydropterin synthase, is expressed at low levels. Consequently, 7,8-dihydroneopterin triphosphate accumulates and is dephosphorylated by phosphatases to 7,8-dihydroneopterin, which is then released from the cell and readily oxidized to the stable molecule this compound.
Quantitative Data on Neopterin Levels
Neopterin concentrations in various body fluids are a valuable tool for assessing the level of cell-mediated immune activation. The following tables summarize typical neopterin levels in healthy individuals and various disease states. It is important to note that values can vary between laboratories and methods.
Table 1: Reference Ranges for Neopterin in Healthy Individuals
| Biological Fluid | Typical Reference Range | Notes |
| Serum/Plasma | < 10 nmol/L | Levels may increase with age.[5][6] |
| Urine | Varies with age and sex. Generally expressed as a ratio to creatinine. | Higher in children, decreases until adulthood, then slightly increases with age.[2][7] |
| Cerebrospinal Fluid (CSF) | < 5.8 - 9.3 nmol/L | Levels can increase with age.[8][9] |
Table 2: Neopterin Levels in Various Disease States (Serum/Plasma)
| Disease Category | Disease | Typical Neopterin Levels (nmol/L) | Reference |
| Viral Infections | HIV-1 | Elevated, correlates with disease progression | [3] |
| Hepatitis A, B, C | Elevated during acute infection | [3] | |
| Severe COVID-19 | Significantly elevated (mean ~42.0 nmol/L) compared to mild cases (mean ~16.9 nmol/L) | [10] | |
| Bacterial Infections | Intracellular Bacteria (e.g., M. tuberculosis) | Elevated | |
| Autoimmune Diseases | Rheumatoid Arthritis (RA) | Elevated (e.g., mean ~11.46 nmol/L vs. ~4.74 nmol/L in controls) | |
| Systemic Lupus Erythematosus (SLE) | Correlates with disease activity | [11] | |
| Neurological Diseases | Bacterial Meningitis | Markedly elevated in CSF (mean ~63.0 nmol/L) | [12] |
| Viral Encephalitis | Markedly elevated in CSF (mean ~130.9 nmol/L) | [12] | |
| Malignancies | Various Cancers | Elevated levels are often associated with poorer prognosis |
Table 3: Neopterin Levels in Urine and Cerebrospinal Fluid (CSF) in Disease
| Biological Fluid | Disease Category | Disease | Typical Neopterin Levels | Reference |
| Urine | Autoimmune Diseases | Systemic Lupus Erythematosus (SLE) | Elevated, correlates with disease activity | [11] |
| Malignancies | Colorectal Carcinoma | High levels associated with poor prognosis | ||
| Neurological Diseases | Amyotrophic Lateral Sclerosis (ALS) | Higher than healthy controls (e.g., ~181.7 vs. ~120.4 µmol/mol creatinine) | [13] | |
| CSF | Neurological Infections | Bacterial Meningitis | Markedly elevated (mean ~63.0 nmol/L vs. ~4.2 nmol/L in controls) | [12] |
| Viral Encephalitis | Markedly elevated (mean ~130.9 nmol/L) | [12] | ||
| Neuroborreliosis | Elevated (mean ~54.9 nmol/L) | [12] | ||
| HIV-associated Dementia | Elevated (mean ~65.4 nmol/L) | [12] |
Experimental Protocols
Accurate measurement of neopterin is crucial for its use as a biomarker. Several methods are available, with ELISA and HPLC being the most common.
Measurement of Serum Neopterin by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the general steps for a competitive ELISA, a common method for quantifying neopterin.
Principle: In a competitive ELISA, neopterin in the sample competes with a fixed amount of enzyme-labeled neopterin for binding to a limited number of anti-neopterin antibody sites. The amount of enzyme-labeled neopterin bound is inversely proportional to the concentration of neopterin in the sample.
Materials:
-
Microtiter plate pre-coated with anti-neopterin antibody
-
Neopterin standards of known concentrations
-
Patient serum samples
-
Enzyme-conjugated neopterin
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Dilute wash buffer and prepare neopterin standards according to the kit instructions.
-
Sample and Standard Addition: Pipette a defined volume of standards and patient serum samples into the wells of the microtiter plate.
-
Addition of Enzyme Conjugate: Add a fixed volume of enzyme-conjugated neopterin to each well.
-
Incubation: Incubate the plate for a specified time and temperature to allow for competitive binding.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well. A color change will occur.
-
Incubation: Incubate the plate for a short period to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the neopterin concentration in the patient samples by interpolating their absorbance values on the standard curve.
References
- 1. [From butterflies to neurobiology and the diagnosis of AIDS. The 100th anniversary of the discovery of pteridines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neopterin as a biomarker of immune response in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Serum Levels of the Immune Activation Marker Neopterin Change With Age and Gender and Are Modified by Race, BMI, and Percentage of Body Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neopterin concentrations in cerebrospinal fluid and serum as an aid in differentiating central nervous system and peripheral infections in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cerebrospinal fluid neopterin decay characteristics after initiation of antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serum neopterin levels in relation to mild and severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Urine neopterin: a new parameter for serial monitoring of disease activity in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cerebrospinal fluid neopterin concentrations in central nervous system infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Urinary neopterin: a novel biomarker of disease progression in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
L-(-)-Neopterin in Macrophage Activation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
L-(-)-Neopterin is a pteridine (B1203161) molecule synthesized and secreted by monocytes and macrophages upon stimulation by interferon-gamma (IFN-γ). Long recognized as a sensitive biomarker for the activation of the cellular immune system, its precise functional role in modulating macrophage activity is an area of ongoing investigation. This technical guide provides an in-depth overview of the core functions of this compound in the context of macrophage activation. It details the IFN-γ-driven biosynthesis pathway, its strong association with the pro-inflammatory M1 macrophage phenotype, its interplay with reactive oxygen species (ROS) and tryptophan metabolism, and its utility as a clinical and research marker. This document synthesizes current knowledge, presents quantitative data from relevant studies, provides detailed experimental protocols for in vitro analysis, and visualizes key pathways to support researchers in immunology and drug development.
Core Function of this compound in Macrophage Activation
This compound is not merely a passive byproduct of immune activation; its presence signifies a specific state of macrophage function. The primary and most established role of neopterin (B1670844) is as a stable, quantifiable indicator of Th1-type cellular immune responses, which are driven by IFN-γ and result in the classical activation of macrophages (M1 polarization).[1][2]
Biosynthesis Pathway
The production of this compound in macrophages is initiated by the pro-inflammatory cytokine IFN-γ.[1] IFN-γ, primarily secreted by activated T-helper 1 (Th1) cells and Natural Killer (NK) cells, binds to its receptor on the macrophage surface. This binding triggers the JAK/STAT signaling pathway, leading to the phosphorylation of STAT1 (Signal Transducer and Activator of Transcription 1).[3] Activated STAT1 translocates to the nucleus and induces the transcription of IFN-γ-inducible genes, most notably GTP cyclohydrolase I (GTPCH-I) .[3]
GTPCH-I is the rate-limiting enzyme that catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) into 7,8-dihydroneopterin (B1664191) triphosphate.[1][4] In human macrophages, which have low activity of the subsequent enzyme 6-pyruvoyltetrahydropterin synthase, this intermediate is preferentially dephosphorylated to 7,8-dihydroneopterin.[4] This reduced form, 7,8-dihydroneopterin, is then non-enzymatically oxidized, largely by reactive oxygen species (ROS), to the stable end-product this compound, which is released from the cell.[5]
Association with M1 Macrophage Polarization
The synthesis of neopterin is intrinsically linked to the classical (M1) activation of macrophages. M1 macrophages are characterized by their pro-inflammatory functions, including high antigen presentation capacity and the production of inflammatory cytokines and reactive oxygen species to combat pathogens.[6] IFN-γ is a canonical M1 polarizing signal, and therefore, the presence of neopterin is a strong indicator of an M1-dominant microenvironment.
While neopterin is a hallmark of M1 activation, studies directly demonstrating that exogenous neopterin can induce or enhance M1 polarization markers (e.g., CD80, CD86, iNOS) are limited. The prevailing evidence supports its role as a consequence and marker of this polarization state rather than a primary driver.
Interplay with Reactive Oxygen Species (ROS) and Oxidative Stress
Neopterin metabolism is closely tied to the oxidative state of the macrophage.
-
Production: As noted, the final conversion of 7,8-dihydroneopterin to neopterin is an oxidation step, driven by ROS generated during the macrophage's respiratory burst.[5]
-
Antioxidant Precursor: The precursor molecule, 7,8-dihydroneopterin, is a potent antioxidant. It has been proposed that its production is a self-protective mechanism for the macrophage, helping it to survive the highly oxidative environment it creates to kill pathogens.[5]
-
Pro-oxidative Potential: Conversely, this compound itself may have pro-oxidative properties under certain conditions, potentially amplifying cytotoxicity by interacting with ROS.
Link to Tryptophan Degradation
The same IFN-γ stimulus that induces GTPCH-I for neopterin synthesis also upregulates another critical enzyme: indoleamine 2,3-dioxygenase (IDO) .[4][7] IDO is the rate-limiting enzyme in the kynurenine (B1673888) pathway, which catabolizes the essential amino acid tryptophan.[7] This dual induction creates a strong correlation between neopterin levels and IDO activity (often measured as the kynurenine-to-tryptophan ratio). The depletion of local tryptophan can have an immunomodulatory effect, suppressing T-cell proliferation.
Quantitative Data on Macrophage Neopterin Production
The following table summarizes data on neopterin concentrations measured in various contexts of macrophage activation. It is important to note that the literature is rich with data on neopterin as a marker in clinical samples but sparse on its quantitative effects as an in vitro stimulus. The data presented here focuses on its production by macrophages under defined stimulation conditions.
| Cell Type / Condition | Stimulus | Neopterin Concentration (nmol/L) | Key Finding | Reference |
| Visceral Leishmaniasis Patients (Baseline) | In vivo infection | 98.8 (Median) | Baseline neopterin is highly elevated compared to healthy controls (<10 nmol/L), indicating significant macrophage activation. | [8] |
| Visceral Leishmaniasis Patients (Post L-AMB) | Liposomal Amphotericin B | 137.0 (Median) | A surge in neopterin post-treatment in cured patients suggests an early, beneficial pro-inflammatory response. | [8] |
| Human Monocyte-Derived Dendritic Cells | IFN-γ | Significant Increase over Baseline | Dendritic cells, which are related to macrophages, also produce neopterin in response to IFN-γ. | [7] |
| Human Monocyte-Derived Dendritic Cells | LPS | Enhanced Synthesis | LPS, a potent macrophage activator, also stimulates neopterin production in dendritic cells. | [7] |
| Human Monocyte-Derived Dendritic Cells | TNF-α, IL-1β, IL-2, IL-10 | Ineffective | Neopterin production is specifically induced by interferons and LPS, not a broad range of pro-inflammatory cytokines. | [7] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | IFN-γ + IL-12 | ~50% increase over IFN-γ alone | IL-12 can superinduce neopterin formation in a mixed cell population, likely by boosting IFN-γ production from T-cells. | [4] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | IFN-γ + IL-4 / IL-10 | Reduction in neopterin | Th2 cytokines IL-4 and IL-10 antagonize the IFN-γ effect, reducing neopterin production. | [4] |
Experimental Protocols
Generation of Human Monocyte-Derived Macrophages (MDMs)
This protocol describes a standard method for isolating human monocytes and differentiating them into macrophages for subsequent stimulation experiments.
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
-
Human CD14 MicroBeads
-
PBS (Phosphate-Buffered Saline)
-
EDTA (Ethylenediaminetetraacetic acid)
Procedure:
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Monocyte Enrichment: Enrich for monocytes by positive selection using CD14 magnetic microbeads.
-
Cell Seeding: Resuspend the purified CD14+ monocytes in complete RPMI medium (RPMI 1640 + 10% FBS + 1% Penicillin-Streptomycin) supplemented with 50 ng/mL of human M-CSF.
-
Differentiation: Seed the cells in tissue culture-treated flasks or plates at a density of 1 x 10⁶ cells/mL. Culture for 6-7 days at 37°C in a 5% CO₂ incubator. Replace the medium every 2-3 days with fresh M-CSF-containing medium. On day 7, cells will have differentiated into non-polarized (M0) macrophages.[9][10]
Macrophage Stimulation and Neopterin Induction
Procedure:
-
Harvest M0 Macrophages: After differentiation, gently wash the adherent M0 macrophages with warm PBS. Detach the cells using a cell scraper or a gentle enzyme-free dissociation buffer.
-
Reseed for Experiment: Reseed the M0 macrophages into appropriate culture plates (e.g., 24-well plates) at a density of 0.5 x 10⁶ cells/mL in fresh complete RPMI medium without M-CSF. Allow cells to adhere for 2-4 hours.
-
Stimulation: Replace the medium with fresh medium containing the desired stimulus. For maximal neopterin production, stimulate with 100-200 U/mL (approx. 10-20 ng/mL) of recombinant human IFN-γ .[2][10] A co-stimulus of 10-100 ng/mL LPS can also be used.[10]
-
Incubation: Culture the stimulated cells for 24 to 72 hours.
-
Supernatant Collection: At the end of the incubation period, collect the cell culture supernatants. Centrifuge at 300 x g for 5 minutes to pellet any detached cells and debris.
-
Storage: Store the clarified supernatants at -80°C until analysis.
Measurement of Neopterin by HPLC
High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a gold-standard method for quantifying neopterin.
Sample Preparation:
-
Thaw cell culture supernatant samples on ice.
-
To precipitate proteins, add 10 µL of 3 M trichloroacetic acid (TCA) to 100 µL of supernatant.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the clear supernatant to an HPLC vial for injection.[11]
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 100 mm).[12]
-
Mobile Phase: Isocratic elution with 15 mM phosphate (B84403) buffer (pH 3.0) / acetonitrile (B52724) (99:1, v/v).[11][12]
-
Flow Rate: 1.0 - 1.5 mL/min.[11]
-
Detection: Fluorescence detector set to excitation at 353 nm and emission at 438 nm .[11]
-
Quantification: Calculate neopterin concentration by comparing the peak area to a standard curve generated with known concentrations of this compound.
Conclusion and Future Directions
This compound is an established and invaluable biomarker of IFN-γ-driven, classical M1 macrophage activation. Its synthesis is tightly coupled with other key effector pathways of M1 immunity, including tryptophan degradation via IDO. While its role as a stable indicator is well-documented, its direct function as an effector molecule modulating macrophage cytokine production or polarization requires further elucidation. The quantitative data available primarily describes its production levels in response to stimuli, rather than the downstream effects of neopterin itself.
For researchers and drug development professionals, measuring neopterin provides a reliable method to monitor Th1-type immune responses and M1 macrophage activation both in vitro and in vivo. Future research should focus on identifying potential neopterin receptors or binding partners on immune cells and conducting comprehensive dose-response studies to clarify whether this compound plays a direct, functional role in the complex network of immune regulation or primarily serves as a faithful reporter of cellular activation status.
References
- 1. Immune response-associated production of neopterin. Release from macrophages primarily under control of interferon-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytokine induction of neopterin production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of neopterin formation and tryptophan degradation by Th1- and Th2-derived cytokines in human monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. oaepublish.com [oaepublish.com]
- 7. Monocyte-derived dendritic cells release neopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Macrophage Activation Marker Neopterin: A Candidate Biomarker for Treatment Response and Relapse in Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Culture of Macrophage Colony-stimulating Factor Differentiated Human Monocyte-derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. A new HPLC method for serum neopterin measurement and relationships with plasma thiols levels in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fast and sensitive HPLC method for the determination of neopterin, kynurenine and tryptophan in amniotic fluid, malignant effusions and wound exudates - PubMed [pubmed.ncbi.nlm.nih.gov]
Basic properties and structure of L-(-)-Neopterin
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-(-)-Neopterin, a catabolic product of guanosine (B1672433) triphosphate (GTP), is a pteridine (B1203161) derivative that serves as a crucial biomarker for the activation of the cellular immune system.[1] Produced primarily by human macrophages upon stimulation by interferon-gamma (IFN-γ), its levels in bodily fluids provide valuable insights into the pro-inflammatory immune status.[2] This technical guide provides an in-depth overview of the fundamental properties, structure, biosynthesis, and analytical methodologies pertaining to this compound, tailored for professionals in research and drug development.
Core Properties and Structure
This compound is a heterocyclic compound with a pyrazino[2,3-d]pyrimidine ring system. Its structure is characterized by a 2-amino-4-oxo-3,4-dihydropteridine core substituted with a (1S,2R)-1,2,3-trihydroxypropyl side chain at position 6.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-3H-pteridin-4-one | [2] |
| Synonyms | L-erythro-Neopterin | |
| CAS Number | 2277-43-2 | |
| Chemical Formula | C₉H₁₁N₅O₄ | [2] |
| Molecular Weight | 253.21 g/mol | [2] |
| Appearance | Yellowish solid | [3] |
| Solubility | Practically insoluble in water (approx. 0.005 g/100 g at 22°C). Soluble in 0.05 M NaOH. | [3] |
| Melting Point | Data not readily available. |
Table 2: Spectroscopic Properties of this compound
| Spectroscopic Technique | Wavelength/Shift | Details | Reference(s) |
| UV-Vis Absorption | λmax ≈ 254 nm, 360 nm | In neutral buffer. | |
| Fluorescence | Excitation: 353 nm, Emission: 438 nm | Native fluorescence. | [2] |
| ¹H NMR (Predicted) | |||
| ¹³C NMR (Predicted) | See Figure 2 for predicted chemical shifts. | D₂O, 300 MHz. | |
| Mass Spectrometry | [M+H]⁺ = 254.0885 | High-resolution mass spectrometry data. | [4] |
Biosynthesis of this compound
The biosynthesis of this compound is a critical arm of the tetrahydrobiopterin (B1682763) (BH4) synthesis pathway, originating from guanosine triphosphate (GTP). This process is primarily initiated in macrophages and dendritic cells upon stimulation by IFN-γ.[1] The pathway involves a series of enzymatic reactions, with GTP cyclohydrolase I (GCH1) being the rate-limiting enzyme.[5]
The key enzymatic steps are:
-
GTP cyclohydrolase I (GCH1): This enzyme catalyzes the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate. The reaction involves the hydrolytic opening of the imidazole (B134444) ring of GTP.[6][7]
-
6-pyruvoyltetrahydropterin synthase (PTPS): This enzyme converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin. This reaction includes the elimination of the triphosphate group and a stereospecific reduction.[8][9]
-
Sepiapterin (B94604) reductase (SPR): In the subsequent step of the BH4 pathway, sepiapterin reductase catalyzes the NADPH-dependent reduction of an intermediate to form dihydrobiopterin, a precursor to BH4.[10][11]
This compound is formed non-enzymatically from 7,8-dihydroneopterin triphosphate.
References
- 1. PTS 6-pyruvoyltetrahydropterin synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Neopterin - Wikipedia [en.wikipedia.org]
- 3. schircks.ch [schircks.ch]
- 4. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GTP cyclohydrolase I - Wikipedia [en.wikipedia.org]
- 6. Reaction mechanism of GTP cyclohydrolase I: single turnover experiments using a kinetically competent reaction intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Crystallographic and kinetic investigations on the mechanism of 6-pyruvoyl tetrahydropterin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-Pyruvoyltetrahydropterin synthase - Wikipedia [en.wikipedia.org]
- 10. Role of the conserved Ser-Tyr-Lys triad of the SDR family in sepiapterin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sepiapterin reductase - Wikipedia [en.wikipedia.org]
L-(-)-Neopterin: A Keystone Biomarker in the Host Response to Viral and Bacterial Infections
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
L-(-)-Neopterin, a catabolic product of guanosine (B1672433) triphosphate (GTP), has emerged as a crucial, non-specific biomarker of cellular immune activation.[1][2][3][4] This pteridine (B1203161) derivative is not produced by all cell types; its synthesis is primarily restricted to human monocytes, macrophages, and dendritic cells upon stimulation by interferon-gamma (IFN-γ).[1][2][5][6] As IFN-γ is a key cytokine in the Th1-type immune response, which is pivotal in combating intracellular pathogens, this compound levels in body fluids serve as a sensitive indicator of the activation state of the cellular immune system.[2][7][8] Consequently, quantifying this compound provides a valuable window into the host's immunological struggle against a wide array of viral and bacterial infections. Its stability in various biological fluids, including serum, plasma, cerebrospinal fluid (CSF), and urine, further enhances its clinical and research utility.[4][9] This guide provides a comprehensive overview of this compound's role in infectious diseases, methodologies for its detection, and its underlying signaling pathways, tailored for professionals in research and drug development.
The Role of this compound in Viral and Bacterial Infections
Elevated this compound concentrations are a hallmark of both viral and bacterial infections, often correlating with disease severity and prognosis.[1][2][10] Its levels typically rise early in the course of an infection, sometimes even before the onset of clinical symptoms, and decline with successful resolution of the infection or effective therapy.[2][11]
In Viral Infections
In viral infections, the robust Th1-type immune response triggers significant IFN-γ production, leading to a pronounced increase in this compound levels.[1][10] This has been consistently observed in a multitude of viral illnesses, including:
-
Human Immunodeficiency Virus (HIV): this compound is a well-established marker in HIV infection, where its levels correlate with viral load and the progression to Acquired Immunodeficiency Syndrome (AIDS).[2][7][12] It is considered a more sensitive marker of immune activation than CD4+ T-cell counts in predicting disease progression.[2][12]
-
Coronavirus Infections (e.g., COVID-19): In patients with COVID-19, elevated serum neopterin (B1670844) levels upon hospital admission are significantly associated with disease severity, the need for intensive care, and mortality.[1][13][14][15][16] It can serve as an early prognostic biomarker for identifying patients at risk of a severe disease course.[1][13][14][15]
-
Hepatitis Viruses (A, B, and C): Increased neopterin levels are associated with acute and chronic viral hepatitis and can be a predictor of the response to antiviral therapy in chronic HCV infection.[2]
-
Other Viral Infections: Elevated neopterin has also been documented in infections with Epstein-Barr virus, cytomegalovirus, measles, mumps, rubella, influenza, and dengue viruses.[2]
In Bacterial Infections
While this compound is a sensitive marker for viral infections, its utility in bacterial infections is more nuanced. Generally, neopterin levels are higher in viral than in bacterial infections, a distinction that can aid in differential diagnosis.[1][17][18] However, significant elevations are observed in infections caused by intracellular bacteria that elicit a strong cell-mediated immune response.
-
Tuberculosis (TB): Patients with active pulmonary tuberculosis exhibit significantly higher serum and urinary neopterin levels compared to healthy individuals or those with inactive TB.[2][19][20][21][22] Neopterin concentrations correlate with the radiological extent of the disease and decrease with successful anti-tuberculous treatment, making it a useful marker for monitoring therapeutic response.[2][19][23]
-
Sepsis: In patients with sepsis and septic shock, serum neopterin levels are significantly elevated and correlate with disease severity and mortality.[12][15][20]
-
Meningitis: Cerebrospinal fluid (CSF) neopterin levels are markedly increased in both bacterial and viral meningitis.[2][3][17][21] While some studies suggest higher levels in bacterial meningitis, there is considerable overlap, limiting its definitive role in differential diagnosis based on a single measurement.[2][3][9][17][21]
Quantitative Data on this compound Levels
The following tables summarize representative this compound concentrations in various body fluids from healthy individuals and patients with selected viral and bacterial infections. It is important to note that these values can vary depending on the specific assay used, the patient population, and the stage of the disease.
Table 1: Serum/Plasma this compound Levels in Viral Infections
| Condition | Patient Group | Mean/Median Neopterin Level (nmol/L) | Reference Range (nmol/L) | Source(s) |
| Healthy Controls | Adults | ~5.3 - 6.7 | < 10 | |
| COVID-19 (Mild) | Adults | 16.9 (mean) | - | [16] |
| COVID-19 (Severe) | Adults | 42.0 (mean) | - | [16] |
| HIV-1 Infection | Asymptomatic Adults | ~13-15 | < 10 | [2] |
| HIV-1 Infection with AIDS | Adults | > 20 | < 10 | [2] |
| SARS (Acute) | Adults | 34.2 (mean) | < 10 |
Table 2: Serum/Plasma this compound Levels in Bacterial Infections
| Condition | Patient Group | Mean/Median Neopterin Level (nmol/L) | Reference Range (nmol/L) | Source(s) |
| Healthy Controls | Adults | ~5.3 - 6.7 | < 10 | |
| Pulmonary Tuberculosis (Active) | Adults | 27.47 (mean) | < 10 | [19][23] |
| Sepsis (Non-survivors) | Adults | 15 (median) | < 10 | [12][19] |
| Sepsis (Survivors) | Adults | 5 (median) | < 10 | [12][19] |
Table 3: Cerebrospinal Fluid (CSF) this compound Levels in Central Nervous System Infections
| Condition | Patient Group | Mean Neopterin Level (nmol/L) | Reference Range (nmol/L) | Source(s) |
| Healthy Controls | Adults | 4.2 | < 5 | [2][9] |
| Bacterial Meningitis | Adults | 63.0 | < 5 | [2][9] |
| Viral Meningitis | Adults | 32.5 | < 5 | [2][9] |
| Viral Encephalitis | Adults | 130.9 | < 5 | [2][9] |
Signaling Pathways and Experimental Workflows
Interferon-gamma Signaling Pathway for Neopterin Production
The production of this compound is a direct consequence of the IFN-γ signaling cascade in macrophages. The binding of IFN-γ to its receptor on the macrophage surface initiates a signaling cascade involving the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway. This ultimately leads to the transcriptional activation of the Guanosine Triphosphate Cyclohydrolase I (GCH1) gene, the rate-limiting enzyme in neopterin biosynthesis.
Caption: IFN-γ signaling pathway for this compound production.
Experimental Workflow for Neopterin Quantification
The quantification of this compound in biological samples is typically performed using competitive enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC) with fluorescence detection. The following diagram illustrates a general workflow for these methods.
Caption: General workflow for this compound quantification.
Experimental Protocols
Competitive ELISA for Serum/Plasma Neopterin
This protocol is a generalized procedure based on commercially available competitive ELISA kits.
1. Principle: The assay is based on the competitive binding of neopterin in the sample and a fixed amount of enzyme-labeled neopterin to a limited number of anti-neopterin antibody binding sites immobilized on the microplate wells. The amount of bound enzyme-labeled neopterin is inversely proportional to the concentration of neopterin in the sample.
2. Materials:
-
Microtiter plate pre-coated with anti-neopterin antibody
-
Neopterin standards
-
Enzyme-labeled neopterin conjugate
-
Wash buffer concentrate
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Distilled or deionized water
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
3. Procedure:
-
Reagent Preparation: Prepare all reagents and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.
-
Standard and Sample Addition: Pipette a defined volume (e.g., 20 µL) of standards, controls, and samples into the appropriate wells of the microtiter plate.
-
Enzyme Conjugate Addition: Add a defined volume (e.g., 100 µL) of the enzyme-labeled neopterin conjugate to each well.
-
Antibody Addition: Add a defined volume (e.g., 50 µL) of the anti-neopterin antiserum to each well.
-
Incubation: Cover the plate and incubate for a specified time (e.g., 90 minutes) at room temperature on an orbital shaker.
-
Washing: Aspirate the contents of the wells and wash the plate multiple times (e.g., 4 times) with diluted wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.
-
Substrate Addition: Add a defined volume (e.g., 150 µL) of the substrate solution to each well.
-
Incubation: Incubate the plate for a specified time (e.g., 10 minutes) at room temperature in the dark.
-
Stopping the Reaction: Add a defined volume (e.g., 150 µL) of the stop solution to each well. The color in the wells will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm within 15 minutes of adding the stop solution.
-
Calculation: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the neopterin concentration in the samples by interpolating their absorbance values from the standard curve.
HPLC with Fluorescence Detection for Serum Neopterin
This protocol provides a general outline for the determination of neopterin by HPLC.
1. Principle: Neopterin is separated from other serum components by reverse-phase HPLC and quantified by its native fluorescence.
2. Materials:
-
HPLC system with a fluorescence detector
-
C18 reverse-phase column
-
Mobile phase: e.g., isocratic water-acetonitrile (99:1, v/v)
-
Trichloroacetic acid (TCA) solution for protein precipitation
-
Neopterin standard solutions
-
Syringe filters (0.45 µm)
3. Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a defined volume of serum (e.g., 100 µL), add a defined volume of TCA solution (e.g., 50 µL of 15% w/v TCA).
-
Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for a specified time (e.g., 10 minutes) to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
-
Dilution: Dilute the supernatant with the mobile phase (e.g., a five-fold dilution).
-
Filtration: Filter the diluted supernatant through a 0.45 µm syringe filter.
-
Injection: Inject a defined volume of the filtered sample onto the HPLC column.
-
Chromatographic Separation: Elute the column with the mobile phase at a constant flow rate (e.g., 1.5 mL/min).
-
Fluorescence Detection: Monitor the eluate using a fluorescence detector set to an excitation wavelength of 353 nm and an emission wavelength of 438 nm.
-
Quantification: Identify the neopterin peak based on its retention time compared to that of the neopterin standard. Quantify the neopterin concentration by comparing the peak area or height of the sample to a standard curve generated from the analysis of neopterin standards of known concentrations.
Conclusion
This compound is a highly valuable and sensitive biomarker for the activation of the cellular immune system, with significant applications in the context of both viral and bacterial infections. Its measurement can aid in diagnosis, prognosis, and the monitoring of therapeutic interventions. The well-established methodologies for its quantification, such as ELISA and HPLC, provide reliable and reproducible results. The direct link between IFN-γ signaling and neopterin production offers a clear mechanistic understanding of its role as an immune marker. For researchers and professionals in drug development, the integration of this compound measurement into clinical and preclinical studies can provide critical insights into the immunomodulatory effects of novel therapeutics and the host response to infectious agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Interferon JAK/STAT Signaling Pathway - Creative BioMart [creativebiomart.net]
- 3. [Cerebrospinal fluid neopterin levels in children with neurologic diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Sensitization of IFN-gamma Jak-STAT signaling during macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cerebrospinal fluid neopterin concentrations in central nervous system infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A new HPLC method for serum neopterin measurement and relationships with plasma thiols levels in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Method for Analysis of Neopterin on Primesep 100 Column | SIELC Technologies [sielc.com]
- 14. Cerebrospinal fluid neopterin as a biomarker of neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The value of neopterin and procalcitonin in patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. D-erythro-neopterin plasma levels in intensive care patients with and without septic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. stackoverflow.com [stackoverflow.com]
- 19. GraphViz Examples and Tutorial [graphs.grevian.org]
- 20. Time-course of neopterin levels in patients suffering from severe sepsis treated with and without Drotrecogin-alpha (activated) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Elevated serum neopterin level: its relation to endotoxaemia and sepsis in patients with major burns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. CSF Neopterin Levels Are Elevated in Various Neurological Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [Changes of neopterin in cerebrospinal fluid and serum in children with meningitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
L-(-)-Neopterin in Autoimmune Diseases: A Preliminary Investigation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
L-(-)-Neopterin, a pteridine (B1203161) derivative, emerges as a significant biomarker in the landscape of autoimmune diseases. This guide provides a comprehensive preliminary investigation into the role of this compound, its association with various autoimmune conditions, and the methodologies for its detection and quantification. Produced by human macrophages and dendritic cells upon stimulation by interferon-gamma (IFN-γ), neopterin (B1670844) serves as a sensitive indicator of cellular immune activation.[1][2][3] Its levels in various bodily fluids, including serum, urine, and cerebrospinal fluid (CSF), often correlate with disease activity, offering valuable insights for diagnostics, patient monitoring, and therapeutic development.[1][3] This document outlines the current understanding of this compound's involvement in autoimmune diseases, presents quantitative data in a structured format, details experimental protocols for its measurement, and visualizes key biological pathways and workflows.
The Role of this compound in Autoimmunity
This compound is a catabolic product of guanosine (B1672433) triphosphate (GTP).[4] Its synthesis is a hallmark of the activation of the cellular immune system, primarily triggered by IFN-γ released from activated T-lymphocytes and Natural Killer (NK) cells.[5] This positions neopterin as a downstream marker of pro-inflammatory cytokine activity. In the context of autoimmune diseases, where the immune system mistakenly attacks the body's own tissues, a state of chronic cellular immune activation often prevails. Consequently, elevated levels of this compound are frequently observed and have been associated with the pathogenesis and severity of several autoimmune disorders.[1][4]
Quantitative Data Presentation
The following tables summarize the reported concentrations of this compound in various autoimmune diseases compared to healthy controls. These values, collated from multiple studies, highlight the potential of neopterin as a biomarker for disease activity.
Table 1: Serum this compound Levels in Autoimmune Diseases
| Disease | Patient Group (n) | Mean ± SD (nmol/L) | Control Group (n) | Mean ± SD (nmol/L) | Reference |
| Rheumatoid Arthritis (RA) | 120 | 11.46 ± 3.56 | 100 | 4.74 ± 1.98 | [6] |
| Rheumatoid Arthritis (RA) | 33 | 1.88 ± 1.84 | 24 | 1.13 ± 0.55 | [7][8] |
| Systemic Lupus Erythematosus (SLE) - Active | 30 | 33.9 (ng/ml) | 15 | 1.95 (ng/ml) | [9] |
| Systemic Lupus Erythematosus (SLE) - Inactive | 30 | 3.45 (ng/ml) | 15 | 1.95 (ng/ml) | [9] |
Table 2: Urinary this compound Levels in Systemic Lupus Erythematosus (SLE)
| Patient Group | Mean ± SD (µmol/mol creatinine) | P-value vs. Controls | Reference |
| Active SLE (n=35) | Higher than controls | < 0.001 | [6][10] |
| Inactive SLE (n=8) | Higher than controls | < 0.01 | [6][10] |
| Active vs. Inactive SLE | Significantly Higher in Active | < 0.001 | [6][10] |
Table 3: Cerebrospinal Fluid (CSF) this compound Levels in Multiple Sclerosis (MS)
| Patient Group | Findings | Reference |
| MS during exacerbations (n=12) | Higher levels in 10 out of 12 patients compared to remission. | [11] |
| MS during exacerbations (n=19) | Elevated levels found in only 4 out of 19 patients (21%). | [12][13] |
| MS (n=24, 3 during exacerbation) | Slight elevation in only 4 patients. | [14] |
Table 4: Fecal this compound Levels in Inflammatory Bowel Disease (IBD)
| Disease | Patient Group | Median (ng/g) | Control Group (n) | Median (ng/g) | Reference |
| Crohn's Disease (Active) | 37 | 96.0 | 141 | 12.0 | [12] |
| Crohn's Disease (Inactive) | 33 | 87.2 | 141 | 12.0 | [12] |
| Ulcerative Colitis (Active) | 23 | 135.2 | 141 | 12.0 | [12] |
| Ulcerative Colitis (Inactive) | 29 | 62.7 | 141 | 12.0 | [12] |
Experimental Protocols
Accurate quantification of this compound is crucial for its clinical and research applications. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC).
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum Neopterin
This protocol is a general guideline based on commercially available competitive ELISA kits.
Materials:
-
ELISA microtiter plate pre-coated with anti-neopterin antibody
-
Neopterin standards and controls
-
Patient serum samples
-
Enzyme conjugate (e.g., neopterin-peroxidase)
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Dilute wash buffer concentrate as instructed. Prepare neopterin standards to create a standard curve.
-
Sample Preparation: Centrifuge serum samples to remove any particulate matter.
-
Assay Procedure: a. Add 20 µL of standards, controls, and patient serum samples to the respective wells of the microtiter plate.[15] b. Add 100 µL of Enzyme Conjugate to each well.[15] c. Add 50 µL of Neopterin Antiserum into each well.[15] d. Cover the plate and incubate for 90 minutes at room temperature (18-25 °C) on an orbital shaker.[15] e. Wash the plate 4 times with 300 µL of diluted Wash Buffer per well.[15] f. Add 150 µL of TMB Substrate Solution to each well.[15] g. Incubate for 10 minutes at room temperature in the dark.[15] h. Stop the reaction by adding 150 µL of Stop Solution to each well.[15]
-
Data Analysis: a. Measure the optical density (OD) at 450 nm using a microplate reader. b. Construct a standard curve by plotting the OD of the standards against their known concentrations. c. Determine the neopterin concentration in the patient samples by interpolating their OD values from the standard curve.
High-Performance Liquid Chromatography (HPLC) for Urinary Neopterin
This protocol provides a general framework for the quantification of neopterin in urine using reverse-phase HPLC with fluorescence detection.
Materials:
-
HPLC system with a fluorescence detector
-
Reverse-phase C18 column
-
Mobile phase (e.g., 15 mM phosphate (B84403) buffer, pH 7, with 2.5% methanol)[4][16]
-
Neopterin and creatinine (B1669602) standards
-
Patient urine samples
-
Distilled water
-
Centrifuge
Procedure:
-
Preparation: Prepare the mobile phase and degas it. Prepare stock and working solutions of neopterin and creatinine standards.
-
Sample Preparation: a. Collect morning urine samples.[4][16] b. Store samples at -20°C until analysis.[4][16] c. Thaw samples and centrifuge to remove any sediment. d. Dilute urine samples 1:100 with distilled water.[4][16]
-
Chromatographic Conditions: a. Column: Ace C18 column (250 x 4.6 mm i.d., 5 μm).[4][16] b. Mobile Phase: 15 mM phosphate buffer (pH 7) containing 2.5% methanol.[4][16] c. Flow Rate: 1.0 mL/min (isocratic elution).[4][16] d. Detection:
-
Data Analysis: a. Inject prepared standards and samples into the HPLC system. b. Identify and quantify the neopterin and creatinine peaks based on their retention times compared to the standards. c. Calculate the urinary neopterin concentration and normalize it to the creatinine concentration to account for variations in urine dilution. The results are typically expressed as µmol neopterin/mol creatinine.[4][16]
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the signaling cascade initiated by IFN-γ that leads to the production and release of this compound from macrophages.
Caption: IFN-γ signaling pathway leading to this compound production in macrophages.
Experimental Workflow
The following diagram outlines the general workflow for the measurement of this compound in biological samples using either ELISA or HPLC.
Caption: General workflow for this compound measurement in biological samples.
Conclusion
This compound stands out as a promising, non-invasive biomarker for monitoring cellular immune activation in a range of autoimmune diseases. The presented data underscores its potential in differentiating active from inactive disease states, particularly in SLE and IBD. The detailed experimental protocols for ELISA and HPLC provide a foundation for standardized measurement, crucial for both clinical diagnostics and research. The visualized signaling pathway and experimental workflow offer a clear understanding of the biological basis and practical considerations for neopterin analysis. Further investigation into the precise role of neopterin in the pathophysiology of these complex diseases is warranted and may pave the way for its integration into routine clinical practice and as an endpoint in clinical trials for novel immunomodulatory therapies.
References
- 1. Neopterin serum level does not reflect the disease activity in rheumatoid arthritis: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary neopterin quantification by reverse-phase high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CSF Neopterin Levels Are Elevated in Various Neurological Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Method for urinary neopterin measurements by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary neopterin in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relationship Between Leptin and Neopterin Levels and Disease Activation Parameters in Patients With Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relationship Between Leptin and Neopterin Levels and Disease Activation Parameters in Patients With Rheumatoid Arthritis | Archives of Rheumatology [archivesofrheumatology.org]
- 9. sciencepub.net [sciencepub.net]
- 10. researchgate.net [researchgate.net]
- 11. CSF neopterin as marker of disease activity in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.viamedica.pl [journals.viamedica.pl]
- 13. Are CSF neopterin levels a marker of disease activity in multiple sclerosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intrathecal production of neopterin in aseptic meningo-encephalitis and multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ibl-international.com [ibl-international.com]
- 16. scielo.br [scielo.br]
L-(-)-Neopterin in Bodily Fluids: A Technical Guide for Researchers
An in-depth examination of L-(-)-Neopterin as a biomarker of cell-mediated immunity, detailing its quantification in various biological matrices, underlying biochemical pathways, and analytical methodologies.
This compound, a catabolic product of guanosine (B1672433) triphosphate (GTP), is a sensitive biomarker for the activation of the cellular immune system.[1][2] Primarily synthesized by human macrophages and dendritic cells upon stimulation by interferon-gamma (IFN-γ), its levels in bodily fluids provide a valuable window into the extent of cell-mediated immune responses.[1][2][3] This guide offers a comprehensive overview of this compound levels across different biological fluids, details the methodologies for its quantification, and illustrates the key biochemical pathways and experimental workflows.
Quantitative Analysis of this compound Levels
The concentration of this compound varies significantly between different bodily fluids and is influenced by the activation state of the immune system. The following tables summarize representative quantitative data from scientific literature, providing a comparative look at neopterin (B1670844) levels in healthy individuals and in various pathological conditions.
Table 1: this compound Levels in Serum and Plasma
| Condition | Mean Concentration (nmol/L) | Notes |
| Healthy Adults | 5.52 (as neopterin) | HPLC method.[4] |
| Healthy Adults | 5.2 ± 1.8 | In a study on tuberculosis.[5] |
| Healthy Controls | 6.0 (2.2) (SD) | In a study on chronic liver disease.[6] |
| Normal Cut-off | < 10 | Generally considered normal in most scientific studies.[7] |
| Chronic Hepatitis | 14.2 ± 5.6 (SD) | Significantly higher than controls.[8] |
| Liver Cirrhosis | 20.3 ± 7.9 (SD) | Significantly higher than controls and chronic hepatitis patients.[8] |
| Replicative HBV Infection | 24.73 | Not statistically significant compared to non-replicative HBV in one study.[8] |
| Non-replicative HBV Infection | 14.8 | Not statistically significant compared to replicative HBV in one study.[8] |
| Dengue RNA Positive Patients | 36.5 (mean) | Significantly higher than Dengue RNA negative individuals.[9] |
| Dermatomyositis (non-survivors) | > 22.1 (cut-off) | Associated with higher mortality.[10] |
| Nephrotic Syndrome | 14.1 ± 30.9 (ng/mL) | Elevated compared to controls.[11] |
| Chronic Renal Failure | 28.2 ± 19.4 (ng/mL) | Significantly elevated compared to controls.[11] |
| End-Stage Renal Disease | 68.6 ± 25.5 (ng/mL) | Significantly elevated compared to controls.[11] |
| Delirium after hip fracture | 37.0 (median) | Higher compared to patients without delirium (27.1 nmol/mL).[12] |
Table 2: this compound Levels in Urine
| Condition | Mean Concentration (µmol/mol creatinine) | Notes |
| Healthy Adults | 225.45 ± 100.72 | In a study on aggressive periodontitis.[13] |
| Aggressive Periodontitis | 235.77 ± 405.31 | Not significantly different from controls in this study.[13] |
| Amyotrophic Lateral Sclerosis (ALS) | 263.9 | Significantly higher than healthy controls (169.6).[14] |
| ALS (age-matched) | 167.1 ± 66.36 | Elevated compared to controls (120.4 ± 60.8).[14] |
| Nephrotic Syndrome | 203.2 ± 349.6 | Elevated compared to controls.[11] |
| Chronic Renal Failure | 319.2 ± 107.7 | Significantly higher than controls.[11] |
| End-Stage Renal Disease | 407.9 ± 256.9 | Significantly higher than controls.[11] |
Table 3: this compound Levels in Cerebrospinal Fluid (CSF)
| Condition | Mean Concentration (nmol/L) | Notes |
| Pediatric Neuroinflammatory Conditions | Cut-off of 61 nmol/L | Proposed to distinguish inflammatory from non-inflammatory conditions.[1] |
| Delirium after hip fracture | 29.6 (median) | Higher compared to patients without delirium (24.7 nmol/L).[12] |
| HIV Infection with Neurological Symptoms | Higher than in unaffected patients | Indicates intrathecal immune activation.[15] |
| 6-pyruvoyl-tetrahydropterin synthase (PTPS) deficiency | High | Low biopterin (B10759762) levels also observed.[16] |
| Guanosine triphosphate (GTP) cyclohydrolase I (GTPCH) deficiency | Low | Low biopterin levels also observed.[16] |
Table 4: this compound Levels in Other Bodily Fluids
| Bodily Fluid | Condition | Mean Concentration | Notes |
| Saliva | Healthy Controls | 5.25 ± 5.76 nmol/L | |
| Saliva | Aggressive Periodontitis | 9.85 ± 7.66 nmol/L | Significantly different from controls.[13] |
| Gingival Crevicular Fluid | Healthy Controls | 2.51 ± 1.72 nmol/L (total amount) | |
| Gingival Crevicular Fluid | Aggressive Periodontitis | 18 ± 12.75 nmol/L (total amount) | Significantly different from controls.[13] |
Signaling Pathways and Biosynthesis
This compound is a direct product of the pteridine (B1203161) biosynthetic pathway, originating from Guanosine Triphosphate (GTP). Its production is intricately linked to the activation of the cellular immune response, specifically through the induction by IFN-γ.
Biosynthesis of this compound
The biosynthesis of neopterin from GTP is a two-step enzymatic process.[1][2] The first and rate-limiting step is catalyzed by GTP cyclohydrolase I (GTPCH), which converts GTP to 7,8-dihydroneopterin (B1664191) triphosphate.[1] Subsequently, phosphatases hydrolyze the phosphate (B84403) groups to yield 7,8-dihydroneopterin, which is then non-enzymatically oxidized to form the stable this compound that is measured in bodily fluids.[7]
Caption: Biosynthesis pathway of this compound from GTP, induced by IFN-γ.
Experimental Protocols for this compound Quantification
The accurate measurement of this compound is crucial for its clinical and research applications. The most common methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC).[17][18]
High-Performance Liquid Chromatography (HPLC)
HPLC is considered a gold standard for neopterin determination due to its high sensitivity and specificity.[7] A general protocol involves the following steps:
-
Sample Preparation:
-
For serum or plasma, samples may be deproteinized, often through acidification with trichloroacetic acid.[4]
-
To measure fully oxidized neopterin and avoid interference from unstable dihydroneopterin, samples can be pre-incubated with an oxidizing agent like iodine or a ferric nitrate/EDTA solution.[4][19]
-
Solid-phase extraction (SPE) on cation-exchange columns can be used for sample purification and concentration.[4][19]
-
The purified extract is then evaporated and reconstituted in the mobile phase.[19]
-
-
Chromatographic Separation:
-
Detection:
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, high-throughput method for neopterin quantification and is available in commercial kit formats.[7][18] The principle is based on a competitive immunoassay.
-
Assay Principle:
-
Microtiter plates are coated with an anti-neopterin antibody.
-
Neopterin in the sample or standard competes with a fixed amount of enzyme-labeled neopterin (e.g., horseradish peroxidase-labeled) for binding to the antibody.
-
After incubation and washing, a substrate is added, and the resulting color development is inversely proportional to the concentration of neopterin in the sample.
-
-
General Procedure:
-
Samples (serum, plasma, or urine) and standards are pipetted into the wells of the microtiter plate.[20]
-
The enzyme-labeled neopterin is added.
-
The plate is incubated, typically for a specified time at room temperature.
-
The wells are washed to remove unbound reagents.
-
A substrate solution is added, and the plate is incubated to allow for color development.
-
A stop solution is added to terminate the reaction.
-
The absorbance is read using a microplate reader at the appropriate wavelength (e.g., 450 nm).[20]
-
A standard curve is generated to determine the neopterin concentration in the unknown samples.
-
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the analysis of this compound in biological samples.
Caption: Generalized experimental workflow for this compound analysis.
Conclusion
This compound has emerged as a robust and valuable biomarker for monitoring cell-mediated immune activation across a spectrum of diseases, including infections, autoimmune disorders, malignancies, and neuroinflammatory conditions.[1][3][17] Its quantification in readily accessible bodily fluids like serum, plasma, and urine, using established analytical techniques such as HPLC and ELISA, provides researchers and clinicians with a powerful tool for disease monitoring, prognostication, and evaluating therapeutic responses. The detailed methodologies and normative data presented in this guide serve as a foundational resource for the effective implementation of this compound measurement in research and drug development settings.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Neopterin - Wikipedia [en.wikipedia.org]
- 3. The role of neopterin as a monitor of cellular immune activation in transplantation, inflammatory, infectious, and malignant diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid-chromatographic measurement of biopterin and neopterin in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neopterin: Biomarker of cell-mediated immunity and potent usage as biomarker in silicosis and other occupational diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum neopterin concentrations in chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neopterin, the Cell-Mediated Immune Response Biomarker, in Inflammatory Periodontal Diseases: A Narrative Review of a More than Fifty Years Old Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neopterin in Diagnosis and Monitoring of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A high level of serum neopterin is associated with rapidly progressive interstitial lung disease and reduced survival in dermatomyositis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Clinical Significance of Serum and Urinary Neopterin Levels in Several Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cerebrospinal fluid levels of neopterin are elevated in delirium after hip fracture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Level of neopterin, a marker of immune cell activation in gingival crevicular fluid, saliva, and urine in patients with aggressive periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Urinary neopterin: a novel biomarker of disease progression in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PlumX [plu.mx]
- 16. 620009: Neopterin (CSF) | MNG [mnglabs.labcorp.com]
- 17. researchgate.net [researchgate.net]
- 18. tecan.com [tecan.com]
- 19. Analysis for fully oxidized neopterin in serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ibl-international.com [ibl-international.com]
L-(-)-Neopterin: A Comprehensive Technical Guide to its Physiological Function in the Human Body
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-(-)-Neopterin, a catabolic product of guanosine (B1672433) triphosphate (GTP), is a low molecular weight pteridine (B1203161) derivative.[1] In the human body, its synthesis is intricately linked to the activation of the cellular immune system, primarily driven by interferon-gamma (IFN-γ).[2] Initially identified as a biomarker for various inflammatory and infectious diseases, emerging research has unveiled its direct physiological functions, extending beyond a mere indicator of immune status. This technical guide provides an in-depth exploration of the physiological role of this compound, its biosynthesis, involvement in signaling pathways, and its multifaceted interactions within the complex network of the human immune response and oxidative stress.
Biosynthesis of this compound
The biosynthesis of this compound is a critical process initiated by the activation of T-helper 1 (Th1) cells, which release IFN-γ.[3] This cytokine is the primary stimulus for the induction of the enzyme GTP cyclohydrolase I (GTPCH I) in human monocytes, macrophages, and dendritic cells.[1][2]
The biosynthetic pathway can be summarized in two main steps:
-
Conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate: GTPCH I catalyzes the conversion of GTP to 7,8-dihydroneopterin triphosphate.[1]
-
Formation of 7,8-dihydroneopterin and this compound: Subsequently, phosphatases hydrolyze 7,8-dihydroneopterin triphosphate to 7,8-dihydroneopterin.[1] Due to the low activity of 6-pyruvoyltetrahydropterin synthase in human macrophages, the precursor 7,8-dihydroneopterin accumulates and is then non-enzymatically oxidized to this compound.[4]
The following diagram illustrates the biosynthetic pathway of this compound.
Physiological Functions and Signaling Pathways
While widely recognized as a biomarker, this compound and its precursor, 7,8-dihydroneopterin, are not mere bystanders in physiological processes. They actively participate in and modulate critical cellular functions, particularly in the context of immune activation and oxidative stress.
Marker of Cellular Immune Activation
The production of neopterin is a hallmark of the activation of the Th1-type cellular immune response.[3] IFN-γ, the key cytokine in this response, potently induces GTPCH I, leading to a surge in neopterin synthesis.[2] This induction is mediated through the JAK-STAT signaling pathway.[5] Tumor necrosis factor-alpha (TNF-α) can synergistically enhance IFN-γ-induced neopterin production, acting through the NF-κB signaling pathway.[5] Consequently, elevated neopterin levels in bodily fluids serve as a sensitive, albeit non-specific, marker for a range of conditions characterized by cellular immune activation.[2]
The following diagram depicts the signaling pathway leading to neopterin production.
Modulation of Oxidative Stress
This compound and its reduced form, 7,8-dihydroneopterin, play a dual role in the complex milieu of oxidative stress.
-
Antioxidant Properties of 7,8-Dihydroneopterin: 7,8-dihydroneopterin is a potent antioxidant.[6][7] It effectively scavenges various reactive oxygen species (ROS), including peroxyl radicals and superoxide (B77818) radicals.[8][9] The rate constant for the reaction of 7,8-dihydroneopterin with superoxide radicals is 10³ M⁻¹s⁻¹, and with peroxyl radicals, it is 10⁷ M⁻¹s⁻¹.[8] This scavenging activity protects cells from oxidative damage.[10]
-
Pro-oxidant Properties of this compound: In contrast, this compound can exhibit pro-oxidant effects. It has been shown to enhance the generation of ROS, such as singlet oxygen and hydroxyl radicals, in neutrophils.[11] This pro-oxidant activity may contribute to the cytotoxic functions of activated macrophages.[1]
The following diagram illustrates the interaction of neopterin and 7,8-dihydroneopterin with ROS.
Induction of Apoptosis
Neopterin derivatives have been implicated in the regulation of programmed cell death (apoptosis). 7,8-dihydroneopterin can induce apoptosis in neurons and glial cells, potentially contributing to neurodegenerative processes.[2] this compound has been shown to induce nitric oxide-dependent apoptosis in rat vascular smooth muscle cells.[9] This pro-apoptotic activity may be part of the mechanism by which the immune system eliminates infected or malignant cells.
Quantitative Data on Neopterin Levels
Neopterin concentrations in various body fluids are indicative of the level of cellular immune activation. The following tables summarize typical neopterin levels in healthy individuals and in various pathological conditions.
Table 1: Neopterin Levels in Healthy Individuals
| Biological Fluid | Mean Concentration (nmol/L) | Reference Range (nmol/L) |
| Serum | 4.74 ± 1.98[6] | < 10[12] |
| Urine (µmol/mol creatinine) | Varies with age | See notes |
| Cerebrospinal Fluid (CSF) | 4.2[13] | < 10 |
Note on Urinary Neopterin: Urinary neopterin levels are often expressed as a ratio to creatinine (B1669602) to account for variations in urine dilution. Reference ranges vary significantly with age, with higher levels observed in children.
Table 2: Neopterin Levels in Various Diseases (Serum/CSF)
| Disease Category | Disease | Biological Fluid | Mean Concentration (nmol/L) | Notes |
| Viral Infections | HIV (asymptomatic) | Serum | ~18.0[5] | Levels increase with disease progression.[1] |
| HIV (asymptomatic) | CSF | 13.9[13] | ||
| HIV with AIDS dementia | CSF | 65.4[13] | ||
| Hepatitis B (chronic) | Serum | 14.2 ± 5.6[14] | ||
| Hepatitis B (cirrhosis) | Serum | 20.3 ± 7.9[14] | ||
| Hepatitis C (chronic) | Serum | >16 in non-responders to therapy[12] | ||
| Autoimmune Diseases | Rheumatoid Arthritis | Serum | 11.46 ± 3.56[6] | |
| Systemic Lupus Erythematosus (active) | Serum | 33.9 (ng/mL) * 3.95 = 133.9 nmol/L[3][15] | Levels correlate with disease activity.[16] | |
| Neuroinflammatory Diseases | Bacterial Meningitis | CSF | 63.0 - 82.4[13][17] | |
| Viral Meningitis | CSF | 32.3 - 32.5[13][17] | ||
| Viral Encephalitis | CSF | 130.9[13] | ||
| Malignancies | Pancreatic Cancer | Serum | Significantly elevated vs. controls[18] | Higher levels associated with better prognosis in some cases.[18][19] |
| Various Cancers | Serum/Urine | Elevated | Prognostic marker for poor survival.[20][21] |
Experimental Protocols
Accurate quantification of neopterin is crucial for its use as a biomarker. The most common methods are High-Performance Liquid Chromatography (HPLC), Enzyme-Linked Immunosorbent Assay (ELISA), and Radioimmunoassay (RIA).
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
HPLC is considered a gold-standard method for neopterin quantification due to its high specificity and sensitivity.
Principle: This method involves the separation of neopterin from other components in a biological sample using a reversed-phase HPLC column. Neopterin has native fluorescence, allowing for its detection and quantification using a fluorescence detector.
Sample Preparation (Serum):
-
Protein Precipitation: To 200 µL of serum, add 200 µL of 10% (w/v) trichloroacetic acid (TCA).
-
Vortex and Centrifuge: Vortex the mixture for 30 seconds and centrifuge at 10,000 x g for 10 minutes.
-
Dilution: Dilute the supernatant 1:5 with the mobile phase.[22]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 25 cm, 5 µm particle size).[23]
-
Mobile Phase: Isocratic elution with a mixture of a phosphate (B84403) buffer (e.g., 50 mmol/L, pH 6.2) and a small percentage of an organic modifier like methanol (B129727) or acetonitrile (B52724) (e.g., 99:1 water:acetonitrile).[22]
-
Flow Rate: 1.5 mL/min.[22]
-
Temperature: 32°C.[23]
-
Detection: Fluorescence detector with excitation at 353 nm and emission at 438 nm.[22]
Workflow Diagram:
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for analyzing a large number of samples. Commercial kits are widely available.
Principle: A competitive ELISA is typically used. Neopterin in the sample competes with a fixed amount of enzyme-labeled neopterin for binding to a limited amount of anti-neopterin antibodies coated on a microtiter plate. The amount of bound enzyme is inversely proportional to the concentration of neopterin in the sample.
General Protocol (using a commercial kit):
-
Sample Preparation: Dilute urine samples (e.g., 1:100) with the provided assay buffer. Serum or plasma may be used directly or with minimal dilution.[24][25]
-
Assay Procedure:
-
Pipette standards, controls, and samples into the wells of the antibody-coated microtiter plate.[24]
-
Add the enzyme-conjugated neopterin to each well.[24]
-
Add the anti-neopterin antiserum to each well.[24]
-
Incubate for a specified time (e.g., 90 minutes) at room temperature on an orbital shaker, protected from light.[24]
-
Wash the plate multiple times with the wash buffer to remove unbound reagents.[24]
-
Add the substrate solution (e.g., TMB) and incubate to allow for color development.[24]
-
Stop the reaction with a stop solution.[24]
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. Construct a standard curve and determine the neopterin concentration in the samples.[26]
Workflow Diagram:
Radioimmunoassay (RIA)
RIA is a highly sensitive method for neopterin quantification, though it involves the use of radioactive materials.
Principle: This is a competitive binding assay where radiolabeled neopterin (e.g., with ¹²⁵I) competes with unlabeled neopterin in the sample for binding to a limited amount of specific antibodies. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of neopterin in the sample.
General Protocol:
-
Sample Preparation: Biological fluids like urine or CSF can be used. Oxidation with iodine may be performed to measure total neopterin (neopterin and its reduced forms).
-
Assay Procedure:
-
Pipette standards, controls, and samples into tubes.
-
Add the ¹²⁵I-labeled neopterin tracer to all tubes.
-
Add the anti-neopterin antibody to all tubes except the non-specific binding (NSB) and total count (TC) tubes.
-
Incubate overnight at 4°C.
-
Add a secondary antibody (e.g., goat anti-rabbit IgG) and normal rabbit serum to precipitate the primary antibody-antigen complexes.
-
Incubate for a second period.
-
Centrifuge to pellet the antibody-bound fraction.
-
Aspirate the supernatant.
-
-
Data Analysis: Measure the radioactivity of the pellet using a gamma counter. Construct a standard curve and determine the neopterin concentration in the samples.
Conclusion
This compound has evolved from being solely a biomarker of cellular immune activation to a molecule recognized for its direct physiological effects. Its synthesis, tightly regulated by the IFN-γ signaling pathway, places it at the crossroads of the immune response and oxidative stress. The dual antioxidant/pro-oxidant nature of the neopterin/7,8-dihydroneopterin system highlights its complex role in modulating inflammatory processes. For researchers and drug development professionals, a thorough understanding of neopterin's physiological functions and the ability to accurately measure its levels are indispensable for dissecting disease mechanisms, identifying novel therapeutic targets, and developing more effective immunomodulatory strategies. The continued investigation into the intricate signaling and functional pathways involving neopterin will undoubtedly provide further insights into human health and disease.
References
- 1. Serum neopterin changes in HIV-infected subjects: indicator of significant pathology, CD4 T cell changes, and the development of AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciencepub.net [sciencepub.net]
- 4. Neopterin, the Cell-Mediated Immune Response Biomarker, in Inflammatory Periodontal Diseases: A Narrative Review of a More than Fifty Years Old Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Serum level of neopterin is not a marker of disease activity in treated rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ard.bmj.com [ard.bmj.com]
- 8. Spin trapping study of antioxidant properties of neopterin and 7,8-dihydroneopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neopterin formation through radical scavenging of superoxide by the macrophage synthesised antioxidant 7,8-dihydroneopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neopterin, Inflammation, and Oxidative Stress: What Could We Be Missing? [mdpi.com]
- 11. Influence of neopterin on the generation of reactive oxygen species in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neopterin in Diagnosis and Monitoring of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cerebrospinal fluid neopterin concentrations in central nervous system infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Serum neopterin levels in children with hepatitis-B-related chronic liver disease and its relationship to disease severity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijarbs.com [ijarbs.com]
- 16. Urinary neopterin in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Changes of neopterin in cerebrospinal fluid and serum in children with meningitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Levels of serum neopterin are increased in pancreatic cancer patients and correlate with the prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scilit.com [scilit.com]
- 20. Neopterin as a biomarker of immune response in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A new HPLC method for serum neopterin measurement and relationships with plasma thiols levels in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Analysis for fully oxidized neopterin in serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ibl-international.com [ibl-international.com]
- 25. assaygenie.com [assaygenie.com]
- 26. 4adi.com [4adi.com]
L-(-)-Neopterin: An In-depth Technical Guide to a Key Indicator of Immune System Activation
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-(-)-Neopterin, a catabolic product of guanosine (B1672433) triphosphate (GTP), is a sensitive and specific biomarker for the activation of the cellular immune system.[1][2][3] Produced primarily by human monocytes, macrophages, and dendritic cells upon stimulation by interferon-gamma (IFN-γ), neopterin (B1670844) levels in various body fluids serve as a real-time indicator of pro-inflammatory immune status.[1][2][4][5] Its stability and ease of measurement make it an invaluable tool in diagnosing, monitoring disease activity, and predicting outcomes across a spectrum of clinical conditions, including infectious diseases, autoimmune disorders, malignancies, and allograft rejection.[2][5] This guide provides a comprehensive overview of the biochemical pathways, clinical applications, and analytical methodologies related to this compound.
Biochemistry and Biosynthesis of Neopterin
Neopterin is a pteridine (B1203161) compound derived from GTP through a specific enzymatic pathway.[1][3][5] The synthesis is a direct consequence of cellular immune activation, primarily triggered by the cytokine IFN-γ.[1][2][6]
The Core Signaling Pathway
The activation of T-lymphocytes by an immune stimulus (e.g., viral antigens) leads to the release of IFN-γ.[2] This cytokine then stimulates monocytes and macrophages, inducing the expression and activity of the enzyme GTP cyclohydrolase I (GTP-CH-I).[1][5][7][8] GTP-CH-I is the rate-limiting enzyme in this pathway, catalyzing the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate.[5][9][10] In human macrophages, the subsequent enzyme in the tetrahydrobiopterin (B1682763) synthesis pathway, 6-pyruvoyltetrahydropterin synthase, has low activity.[7][11] This leads to the accumulation of 7,8-dihydroneopterin triphosphate, which is then dephosphorylated by non-specific phosphatases to 7,8-dihydroneopterin.[11] Finally, 7,8-dihydroneopterin is non-enzymatically oxidized to stable neopterin, which is released into circulation.[11][12]
Co-activation of the Tryptophan Degradation Pathway
IFN-γ not only induces neopterin synthesis but also co-activates the enzyme indoleamine 2,3-dioxygenase (IDO).[1][7][13] IDO catalyzes the degradation of the essential amino acid tryptophan into kynurenine.[7][13] Therefore, elevated neopterin levels are often correlated with an increased kynurenine-to-tryptophan ratio, providing a dual-marker system for assessing IFN-γ-mediated immune activation.[1][14]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. The role of neopterin as a monitor of cellular immune activation in transplantation, inflammatory, infectious, and malignant diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neopterin - Wikipedia [en.wikipedia.org]
- 4. Neopterin in Diagnosis and Monitoring of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neopterin: A Promising Candidate Biomarker for Severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Neopterin: Biomarker of cell-mediated immunity and potent usage as biomarker in silicosis and other occupational diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. GTP Cyclohydrolase I Expression, Protein, and Activity Determine Intracellular Tetrahydrobiopterin Levels, Independent of GTP Cyclohydrolase Feedback Regulatory Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GTP cyclohydrolase I - Wikipedia [en.wikipedia.org]
- 11. Neopterin, the Cell-Mediated Immune Response Biomarker, in Inflammatory Periodontal Diseases: A Narrative Review of a More than Fifty Years Old Biomarker [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Neopterin as a biomarker of immune response in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neopterin as a biomarker of immune response in cancer patients - Melichar - Annals of Translational Medicine [atm.amegroups.org]
An In-depth Technical Guide to Pteridines and Their Biological Roles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pteridines, a class of heterocyclic compounds composed of a pyrimidine (B1678525) ring fused to a pyrazine (B50134) ring, are integral to a vast array of biological processes. While widely recognized for their role as pigments in the natural world, their significance extends far deeper into cellular metabolism and signaling. Unconjugated pteridines, such as tetrahydrobiopterin (B1682763) (BH4), are indispensable cofactors for critical enzymatic reactions, while conjugated forms, like folic acid, are essential vitamins. This technical guide provides a comprehensive overview of pteridine (B1203161) biosynthesis, their diverse biological functions, and their implications in human health and disease. Detailed methodologies for pteridine analysis, quantitative data on their presence in biological systems, and visual representations of key metabolic pathways are presented to serve as a valuable resource for researchers and professionals in drug development.
Introduction to Pteridines
Pteridines are broadly classified into unconjugated and conjugated forms. Unconjugated pteridines, including neopterin (B1670844), biopterin (B10759762), and their reduced forms, are synthesized de novo in many organisms, including mammals.[1] Conjugated pteridines, such as folic acid (pteroylglutamic acid), are characterized by the attachment of a para-aminobenzoic acid (PABA) and one or more glutamate (B1630785) residues to the pteridine core.[2] This structural diversity underlies their wide range of biological activities, from enzymatic cofactors to signaling molecules in the immune system.[3]
Biosynthesis of Key Pteridines
The biosynthesis of pteridines is a complex and tightly regulated process that originates from guanosine (B1672433) triphosphate (GTP). This section details the primary pathways for the synthesis of tetrahydrobiopterin, molybdopterin, and folic acid.
Tetrahydrobiopterin (BH4) Biosynthesis
Tetrahydrobiopterin (BH4) is a critical cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases.[4][5] Its intracellular concentration is maintained through three interconnected pathways: the de novo synthesis pathway, the salvage pathway, and the recycling pathway.[6][7]
-
De Novo Synthesis Pathway: This pathway converts GTP to BH4 through the sequential action of three key enzymes:
-
GTP cyclohydrolase I (GCH1): This rate-limiting enzyme catalyzes the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate.[8]
-
6-Pyruvoyltetrahydropterin synthase (PTPS): This enzyme converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin.[9]
-
Sepiapterin (B94604) reductase (SPR): This enzyme catalyzes the final two reduction steps to produce BH4.[10]
-
-
Salvage Pathway: This pathway provides an alternative route for BH4 synthesis from sepiapterin, an intermediate that can be formed from the de novo pathway. Sepiapterin is first reduced to dihydrobiopterin (BH2) by sepiapterin reductase, and then BH2 is reduced to BH4 by dihydrofolate reductase (DHFR).[11][12]
-
Recycling Pathway: After participating in enzymatic reactions, BH4 is oxidized to quinonoid dihydrobiopterin (qBH2). The recycling pathway regenerates BH4 from qBH2 through the action of dihydropteridine reductase (DHPR).
Molybdopterin Biosynthesis
Molybdopterin is the organic component of the molybdenum cofactor (Moco), which is essential for the function of molybdoenzymes such as sulfite (B76179) oxidase, xanthine (B1682287) oxidase, and nitrate (B79036) reductase.[11][13] The biosynthesis of molybdopterin also begins with GTP and proceeds through a multi-step pathway involving several enzymes.[13][14]
-
GTP to cyclic Pyranopterin Monophosphate (cPMP): The initial steps involve the conversion of GTP to cyclic pyranopterin monophosphate (cPMP).[13][14]
-
cPMP to Molybdopterin (MPT): cPMP is then converted to molybdopterin.[13]
-
Molybdate Insertion: Finally, molybdenum is inserted into molybdopterin to form the active molybdenum cofactor.[13]
Folic Acid (Pteroylglutamic Acid) Biosynthesis in Microorganisms
Humans cannot synthesize folic acid and must obtain it from their diet. However, many microorganisms and plants can synthesize it de novo.[9][15] The pathway involves the synthesis of a pteridine precursor, p-aminobenzoic acid (PABA), and the subsequent condensation of these molecules with glutamate.
-
Pteridine Moiety Synthesis: Similar to other pteridines, the pterin (B48896) ring of folate is derived from GTP.
-
PABA Synthesis: p-aminobenzoic acid is synthesized from chorismate.
-
Condensation and Glutamation: The pteridine precursor and PABA are joined, followed by the addition of one or more glutamate residues.[16]
Biological Roles of Pteridines
Pteridines participate in a wide array of biological functions, acting as essential cofactors for enzymes, modulators of cellular processes, and pigments.
Unconjugated Pteridines
-
Tetrahydrobiopterin (BH4): As a cofactor, BH4 is crucial for:
-
Aromatic Amino Acid Hydroxylation: It is required by phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH), which are the rate-limiting enzymes in the synthesis of tyrosine, dopamine, and serotonin, respectively.[4]
-
Nitric Oxide Synthesis: BH4 is an essential cofactor for all isoforms of nitric oxide synthase (NOS), which produces the signaling molecule nitric oxide (NO).[4]
-
Alkylglycerol Metabolism: It is a cofactor for alkylglycerol monooxygenase.
-
-
Neopterin: This pteridine is primarily produced by human macrophages upon stimulation with interferon-gamma. Elevated levels of neopterin in biological fluids are a sensitive indicator of cellular immune system activation and are associated with various inflammatory diseases, infections, and malignancies.[14][17]
-
Biopterin: This is the fully oxidized form of dihydrobiopterin and tetrahydrobiopterin. Its levels can reflect the overall metabolic flux through the BH4 pathway.
Conjugated Pteridines (Folates)
Folates, in their reduced tetrahydrofolate form, are vital for one-carbon metabolism. They act as carriers of one-carbon units in various states of oxidation, which are essential for:
-
Nucleotide Synthesis: Synthesis of purines and thymidylate, the building blocks of DNA and RNA.
-
Amino Acid Metabolism: Interconversion of amino acids, such as the conversion of homocysteine to methionine.
-
DNA Methylation: Providing methyl groups for the methylation of DNA and other molecules, which plays a crucial role in gene regulation.
Lumazines
Lumazines are pteridines with carbonyl groups at positions 2 and 4. A key lumazine (B192210) derivative is 6,7-dimethyl-8-ribityllumazine , which is the immediate precursor to riboflavin (B1680620) (vitamin B2).[18] Riboflavin is essential as a component of the coenzymes flavin adenine (B156593) dinucleotide (FAD) and flavin mononucleotide (FMN), which are critical for a multitude of redox reactions in metabolism. Lumazine synthase is the enzyme that catalyzes the formation of 6,7-dimethyl-8-ribityllumazine.[19][20]
Pteridines in Health and Disease
Alterations in pteridine metabolism are associated with a range of human diseases, making them valuable biomarkers and potential therapeutic targets.
-
Cancer: Elevated levels of neopterin in urine and serum are observed in various malignancies, including hematological cancers and ovarian cancer, and often correlate with tumor stage and prognosis.[13][16][17] Urinary excretion of other pterins can also be altered in cancer patients.[13]
-
Neurodegenerative and Psychiatric Disorders: Deficiencies in BH4 synthesis lead to severe neurological disorders due to impaired neurotransmitter production.[10] Altered pteridine levels have also been implicated in conditions like Parkinson's disease and Alzheimer's disease.[21]
-
Cardiovascular Disease: BH4 is a critical regulator of endothelial NOS function, and its deficiency can lead to endothelial dysfunction, a key factor in the development of atherosclerosis and other cardiovascular diseases.
-
Immune and Inflammatory Disorders: As a marker of cellular immune activation, neopterin levels are elevated in autoimmune diseases, viral infections, and allograft rejection.
Data Presentation: Quantitative Analysis of Pteridines
The following tables summarize quantitative data on pteridine concentrations in human biological fluids and the kinetic properties of key enzymes in their biosynthesis.
Table 1: Pteridine Concentrations in Human Biological Fluids (Healthy Adults)
| Pteridine | Fluid | Concentration Range | Units |
| Neopterin | Urine | 106.6 ± 34.6[17] | µmol/mol creatinine (B1669602) |
| 0.056 (median)[15] | µmol/mmol creatinine | ||
| CSF | - | - | |
| Biopterin | Urine | 0.096 (median)[15] | µmol/mmol creatinine |
| CSF | - | - | |
| Tetrahydrobiopterin (BH4) | CSF | - | - |
Note: Values can vary significantly based on age, sex, and analytical methodology.
Table 2: Urinary Pteridine Levels in Cancer Patients vs. Healthy Controls
| Pteridine | Condition | Concentration (median) | Units | Reference |
| Neopterin | Healthy | 0.056 | µmol/mmol creatinine | [15] |
| Benign Ovarian Tumor | 0.150 | µmol/mmol creatinine | [15] | |
| Malignant Ovarian Tumor | 0.226 | µmol/mmol creatinine | [15] | |
| Hematologic Malignancies | 576.01 (mean) | µmol/mol creatinine | [16] | |
| Thyroid Cancer | 149.3 | µmol/mol creatinine | [14] | |
| Biopterin | Healthy | 0.096 | µmol/mmol creatinine | [15] |
| Benign Ovarian Tumor | 0.268 | µmol/mmol creatinine | [15] | |
| Malignant Ovarian Tumor | 0.239 | µmol/mmol creatinine | [15] |
Table 3: Kinetic Parameters of Key Human Pteridine Biosynthesis Enzymes
| Enzyme | Substrate | Km | kcat | Vmax |
| GTP Cyclohydrolase I | GTP | 116 µM[22] | - | - |
| 6-Pyruvoyltetrahydropterin Synthase | Dihydroneopterin triphosphate | 8.5 µM | - | - |
| Sepiapterin Reductase | NADPH | 30.2 µM[4] | 0.74 min-1[4] | - |
| NADH | 110 µM[4] | 0.2 min-1[4] | - | |
| Sepiapterin | - | 1.1 sec-1[3] | - |
Experimental Protocols for Pteridine Analysis
Accurate quantification of pteridines in biological samples is crucial for research and clinical applications. High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection and Capillary Electrophoresis (CE) are the most common analytical techniques.[23]
General Protocol for Pteridine Extraction from Biological Fluids (Serum/Urine)
This protocol provides a general framework for the extraction of pteridines. Specific steps may need optimization depending on the sample matrix and target analytes.
-
Sample Collection and Storage: Collect urine or serum samples and store them at -80°C, protected from light, until analysis.
-
Deproteinization (for serum): Precipitate proteins by adding a strong acid, such as trichloroacetic acid, to the serum sample. Centrifuge to pellet the precipitated proteins.
-
Oxidation (for total neopterin and biopterin): To measure the total amount of neopterin and biopterin (both reduced and oxidized forms), an oxidation step is necessary to convert the non-fluorescent reduced forms to their fluorescent oxidized counterparts. This is typically done by adding an oxidizing agent like manganese dioxide (MnO2) or iodine.[15]
-
Solid Phase Extraction (SPE): Clean up the sample and concentrate the pteridines using a solid-phase extraction cartridge. A reversed-phase sorbent is often appropriate.[24]
-
Elution and Reconstitution: Elute the pteridines from the SPE cartridge and evaporate the eluate to dryness. Reconstitute the sample in the mobile phase for HPLC analysis or the background electrolyte for CE analysis.
HPLC with Fluorescence Detection for Urinary Neopterin and Biopterin
This method is widely used for the routine analysis of neopterin and biopterin.
-
Instrumentation: An HPLC system equipped with a fluorescence detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: An isocratic or gradient elution with a phosphate (B84403) buffer and an organic modifier like methanol (B129727) is typical.[25] For example, a mobile phase of 15 mM phosphate buffer (pH 7) containing 2.5% methanol can be used.[25]
-
Detection: Set the fluorescence detector to an excitation wavelength of ~353 nm and an emission wavelength of ~438 nm for neopterin.[25]
-
Quantification: Use external standards of known concentrations to create a calibration curve for quantification. Results are often normalized to urinary creatinine levels to account for variations in urine dilution.
Capillary Electrophoresis (CE) for Pteridine Analysis
CE offers high separation efficiency and requires very small sample volumes.
-
Instrumentation: A capillary electrophoresis system, often coupled with a highly sensitive detector like laser-induced fluorescence (LIF).
-
Capillary: A fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution, for example, 0.1 M Tris-0.1 M borate-2 mM EDTA buffer (pH 8.75), can be used for the separation of various pteridine derivatives.[21]
-
Injection: Introduce the sample into the capillary using hydrodynamic or electrokinetic injection.
-
Separation: Apply a high voltage across the capillary to separate the pteridines based on their charge-to-size ratio.
-
Detection: Detect the separated pteridines as they pass through the detector. The native fluorescence of pteridines makes fluorescence detection a sensitive option.
Conclusion and Future Directions
Pteridines are a diverse and vital class of molecules with fundamental roles in cellular metabolism and signaling. Their involvement in a wide range of physiological and pathological processes has established them as important biomarkers and potential therapeutic targets. This guide has provided a comprehensive overview of pteridine biosynthesis, their biological functions, and methods for their analysis.
Future research in this field is likely to focus on several key areas:
-
Elucidation of Novel Biological Roles: Further investigation into the functions of less-studied pteridines and their involvement in cellular signaling pathways.
-
Development of Advanced Analytical Techniques: The creation of more sensitive, high-throughput methods for the comprehensive profiling of pteridines in biological samples.
-
Therapeutic Targeting of Pteridine Pathways: The design and development of novel drugs that modulate pteridine metabolism for the treatment of cancer, neurodegenerative disorders, and inflammatory diseases.
-
Personalized Medicine: The use of pteridine profiles as biomarkers for disease diagnosis, prognosis, and monitoring of therapeutic responses in individual patients.
The continued exploration of the complex world of pteridines holds great promise for advancing our understanding of human biology and for the development of new strategies to combat a wide range of diseases.
References
- 1. CSF levels of reduced form of pteridines in patients with neurological diseases determined by a post-column oxidation method [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. Sepiapterin Reductase Mediates Chemical Redox Cycling in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of human GTP cyclohydrolase I and its regulatory protein in tetrahydrobiopterin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystallographic and kinetic investigations on the mechanism of 6-pyruvoyl tetrahydropterin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evolution of Vitamin B2 Biosynthesis: 6,7-Dimethyl-8-Ribityllumazine Synthases of Brucella - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GTP cyclohydrolase I - Wikipedia [en.wikipedia.org]
- 9. 6-Pyruvoyltetrahydropterin synthase - Wikipedia [en.wikipedia.org]
- 10. Sepiapterin reductase: Characteristics and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy [frontiersin.org]
- 13. Urinary excretion levels of unconjugated pterins in cancer patients and normal individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Urinary Neopterin Levels in Patients with Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differences in pteridine urinary levels in patients with malignant and benign ovarian tumors in comparison with healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Urinary neopterin levels in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of urinary neopterin and pseudouridine in patients with malignant proliferative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 6,7-Dimethyl-8-ribityllumazine - Wikipedia [en.wikipedia.org]
- 19. Second career of a biosynthetic enzyme: Lumazine synthase as a virus-like nanoparticle in vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A systematic review and meta-analysis of pteridines in mild cognitive impairment and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. uniprot.org [uniprot.org]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. scielo.br [scielo.br]
Methodological & Application
Application Notes: Measurement of L-(-)-Neopterin by High-Performance Liquid Chromatography (HPLC)
References
- 1. Neopterin, the Cell-Mediated Immune Response Biomarker, in Inflammatory Periodontal Diseases: A Narrative Review of a More than Fifty Years Old Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neopterin - Wikipedia [en.wikipedia.org]
- 3. A new HPLC method for serum neopterin measurement and relationships with plasma thiols levels in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neopterin: Biomarker of cell-mediated immunity and potent usage as biomarker in silicosis and other occupational diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. schircks.ch [schircks.ch]
- 7. tecan.com [tecan.com]
- 8. scielo.br [scielo.br]
- 9. A new HPLC method for serum neopterin measurement and relationships with plasma thiols levels in healthy subjects | Scilit [scilit.com]
- 10. Liquid-chromatographic measurement of biopterin and neopterin in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. HPLC Method for Analysis of Neopterin on Primesep 100 Column | SIELC Technologies [sielc.com]
- 13. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for L-(-)-Neopterin Quantification Using ELISA Kits
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-(-)-Neopterin, a catabolic product of guanosine (B1672433) triphosphate (GTP), is a pteridine (B1203161) derivative produced by human macrophages and dendritic cells upon stimulation by interferon-gamma (IFN-γ).[1][2][3] As a stable marker of cellular immune activation, quantification of neopterin (B1670844) in biological fluids provides valuable insights into the pro-inflammatory immune status.[1] Elevated levels of neopterin are associated with various conditions, including viral infections, autoimmune diseases, allograft rejection, and certain malignancies.[4][5] Enzyme-Linked Immunosorbent Assay (ELISA) kits offer a sensitive, reliable, and high-throughput method for the quantitative determination of this compound in diverse biological samples.[3] This document provides a detailed protocol for the quantification of this compound using commercially available competitive ELISA kits.
Principle of the Assay
The quantification of this compound by ELISA is typically based on the competitive binding principle.[6][7] In this assay, neopterin present in the sample competes with a fixed amount of enzyme-labeled neopterin (e.g., horseradish peroxidase-conjugated neopterin) for a limited number of binding sites on a specific anti-neopterin antibody coated on the microplate wells.[1][6] Following an incubation period, unbound components are removed by washing. A substrate solution is then added, which reacts with the enzyme to produce a colored product. The intensity of the color is inversely proportional to the concentration of neopterin in the sample.[6][7] The concentration is determined by comparing the optical density (OD) of the samples to a standard curve generated from known concentrations of this compound.[8]
Signaling Pathway for Neopterin Production
The production of neopterin is a downstream effect of interferon-gamma (IFN-γ) signaling. The binding of IFN-γ to its receptor on macrophages and other target cells activates the JAK-STAT signaling pathway, leading to the transcription of IFN-γ-inducible genes. One such gene encodes for GTP cyclohydrolase I (GTPCH), the rate-limiting enzyme in the biosynthesis of tetrahydrobiopterin. In human macrophages, this pathway primarily leads to the accumulation and subsequent release of dihydroneopterin, which is then oxidized to the stable molecule, neopterin.
Caption: Interferon-gamma signaling pathway leading to this compound production.
Experimental Protocol
This protocol is a generalized procedure based on common this compound competitive ELISA kits. It is crucial to refer to the specific instructions provided with the chosen ELISA kit.
Materials and Reagents
-
This compound ELISA Kit (containing pre-coated microplate, standards, enzyme conjugate, antiserum/biotinylated antibody, wash buffer, substrate, and stop solution)
-
Distilled or deionized water
-
Precision pipettes and disposable tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Orbital shaker (optional, as recommended by the kit)
-
Absorbent paper
Sample Preparation
Proper sample collection and storage are critical for accurate results. Avoid repeated freeze-thaw cycles.[9]
| Sample Type | Preparation Protocol | Storage |
| Serum | Collect whole blood and allow it to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at approximately 1,000 x g for 20 minutes. Collect the supernatant (serum).[8][9] | Assay immediately or aliquot and store at -20°C or -80°C. |
| Plasma | Collect whole blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Collect the supernatant (plasma).[9] | Assay immediately or aliquot and store at -20°C or -80°C. |
| Urine | Collect a mid-stream urine sample, preferably the first morning void, in a sterile container. Centrifuge to remove particulate matter.[8][9] Urine samples often require dilution (e.g., 1:101 with assay buffer) as specified by the kit manufacturer.[1][2] | Assay immediately or aliquot and store at -20°C or -80°C. |
| Saliva | Collect saliva using a collection device. Centrifuge at 1,000 x g for 15 minutes at 2-8°C to remove particulates.[9] | Assay immediately or aliquot and store at -20°C. |
| Cell Culture Supernatants | Collect cell culture media and centrifuge at 2,500 rpm for 5 minutes to remove cells and debris.[10] | Assay immediately or aliquot and store at -80°C. |
| Tissue Homogenates | Rinse tissue with ice-cold PBS to remove excess blood. Homogenize the tissue in lysis buffer as per standard laboratory procedures. Centrifuge to pellet cellular debris and collect the supernatant.[8] | Assay immediately or aliquot and store at -80°C. |
Assay Procedure
-
Reagent Preparation: Bring all reagents and samples to room temperature (18-25°C) before use.[1] Prepare working solutions of wash buffer and other concentrated reagents as instructed in the kit manual.
-
Standard and Sample Addition: Pipette a specific volume (e.g., 20 µL or 50 µL) of each standard, control, and prepared sample into the appropriate wells of the microtiter plate.[1][10]
-
Competitive Reaction:
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 90 minutes at room temperature on an orbital shaker).[1]
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with diluted wash buffer. After the final wash, remove any remaining wash buffer by inverting the plate and tapping it firmly on absorbent paper.[1]
-
Substrate Addition: Add the TMB substrate solution (e.g., 150 µL) to each well.[1]
-
Color Development: Incubate the plate in the dark at room temperature for a specified time (e.g., 10-20 minutes).[1]
-
Stopping the Reaction: Add the stop solution (e.g., 150 µL) to each well. The color will change from blue to yellow.[1]
-
Absorbance Measurement: Read the optical density (OD) of each well at 450 nm within 15 minutes of adding the stop solution.[1]
Experimental Workflow Diagram
Caption: Generalized experimental workflow for a competitive this compound ELISA.
Data Analysis
-
Calculate the average OD for each standard, control, and sample from the duplicate or triplicate readings.
-
Generate a standard curve by plotting the mean OD for each standard on the y-axis against the corresponding neopterin concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.[2]
-
Determine the concentration of neopterin in the samples by interpolating their mean OD values from the standard curve.
-
Apply the dilution factor to the calculated concentrations for samples that were diluted prior to the assay.
Typical Standard Curve Data
The following table provides an example of typical standard curve data from a commercially available this compound ELISA kit. This data is for demonstration purposes only and should not be used for calculations.
| Standard | Concentration (nmol/L) | Mean OD (450 nm) | % OD/ODmax |
| A | 0.00 | 2.449 | 100 |
| B | 1.35 | 2.238 | 91 |
| C | 4.00 | 1.772 | 72 |
| D | 12.0 | 1.209 | 49 |
| E | 37.0 | 0.634 | 26 |
| F | 111.0 | 0.325 | 13 |
Data adapted from a representative ELISA kit manual.[1]
Performance Characteristics
The performance characteristics of this compound ELISA kits can vary between manufacturers. The following table summarizes typical performance data.
| Parameter | Typical Value |
| Detection Range | 0.156 - 10 ng/mL or 1.35 - 111 nmol/L |
| Sensitivity | ~0.094 ng/mL or ~0.7 nmol/L |
| Sample Types | Serum, Plasma, Urine, Saliva, Cell Culture Supernatants, Tissue Homogenates |
| Assay Time | 2 - 2.5 hours |
Values are compiled from various commercial ELISA kit specifications.[3][6][11][12]
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High background | - Insufficient washing- Contaminated reagents or plate | - Increase the number of wash steps and ensure complete aspiration of wash buffer.- Use fresh, uncontaminated reagents and sterile pipette tips. |
| Low OD values | - Inactive reagents- Incorrect incubation times or temperatures- Improper reagent preparation | - Check reagent expiration dates.- Ensure adherence to the protocol's incubation parameters.- Verify correct dilution and preparation of all reagents. |
| Poor standard curve | - Inaccurate pipetting- Improper standard dilution | - Calibrate pipettes and use proper pipetting technique.- Prepare fresh standard dilutions carefully. |
| High variability between duplicates | - Inconsistent pipetting- Incomplete mixing of reagents- Bubbles in wells | - Ensure consistent pipetting technique.- Gently mix reagents before use.- Avoid introducing bubbles when pipetting. |
Conclusion
The this compound ELISA provides a robust and sensitive method for quantifying this important biomarker of cellular immune activation. Adherence to the specific kit protocol, proper sample handling, and accurate data analysis are essential for obtaining reliable and reproducible results. This information can be invaluable for researchers and clinicians in various fields, including immunology, infectious diseases, and oncology.
References
- 1. ibl-international.com [ibl-international.com]
- 2. ibl-international.com [ibl-international.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Relationship of interferon-gamma and neopterin levels during stimulation with alloantigens in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effect of type I and type II interferons on neopterin production and amino acid metabolism in human astrocyte-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4adi.com [4adi.com]
- 7. Human Neopterin ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 8. Human Neopterin (NEOP) Elisa Kit – AFG Scientific [afgsci.com]
- 9. bioelsa.com [bioelsa.com]
- 10. fn-test.com [fn-test.com]
- 11. biocompare.com [biocompare.com]
- 12. Human Neopterin ELISA Kit (A74097) [antibodies.com]
Application Note: Standardized Protocols for Serum and Urine Sample Preparation for L-(-)-Neopterin Analysis
Introduction
L-(-)-Neopterin, a catabolic product of guanosine (B1672433) triphosphate (GTP), is a pteridine (B1203161) compound produced predominantly by human monocytes and macrophages upon stimulation by interferon-gamma (IFN-γ).[1][2] As such, its concentration in bodily fluids serves as a sensitive and early biomarker for the activation of the cellular immune system.[2][3] Elevated neopterin (B1670844) levels are associated with a variety of clinical conditions, including viral infections, autoimmune diseases, certain malignancies, and allograft rejection.[4][5] The accurate quantification of neopterin in serum and urine is crucial for disease monitoring, prognosis, and therapeutic efficacy assessment. This application note provides detailed, standardized protocols for the preparation of serum and urine samples to ensure the integrity and reproducibility of this compound analysis.
This compound Biosynthesis Pathway
Neopterin synthesis is initiated by pro-inflammatory cytokines, primarily IFN-γ, released from activated T-lymphocytes.[6] This cytokine induces the enzyme GTP-cyclohydrolase I in monocytes and macrophages, which catalyzes the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate.[1][6] Subsequent enzymatic steps lead to the formation of 7,8-dihydroneopterin, which is then oxidized to the stable and measurable this compound molecule.[7]
Caption: IFN-γ from T-cells induces GTP-cyclohydrolase I in macrophages, initiating neopterin synthesis.
Experimental Protocols
Consistent sample handling is paramount for accurate neopterin measurement. Due to the light sensitivity of neopterin's precursor, 7,8-dihydroneopterin, samples should be protected from direct light exposure.[8]
Protocol 1: Serum Sample Preparation
This protocol outlines the standardized procedure for collecting and processing whole blood to obtain serum for neopterin analysis.
Caption: Workflow for the preparation of serum samples from whole blood.
Methodology:
-
Blood Collection: Collect venous blood using a standard serum separator tube (SST).
-
Clotting: Allow the blood to clot by leaving the tube undisturbed. This can be done for 2 hours at room temperature or overnight at 4°C.[9]
-
Centrifugation: Centrifuge the sample for 15-20 minutes at approximately 1000-3000 x g at room temperature to separate the serum from the blood cells.[9][10]
-
Serum Separation: Carefully aspirate the clear serum supernatant and transfer it to a clean polypropylene (B1209903) tube. Avoid disturbing the buffy coat or red blood cells to prevent hemolysis. Grossly hemolyzed or lipemic samples should not be used.[11]
-
Storage and Handling:
Protocol 2: Urine Sample Preparation
This protocol details the collection and processing of urine for neopterin analysis. Urine neopterin levels are typically normalized to urinary creatinine (B1669602) to account for variations in fluid intake and urine output.
Caption: Workflow for the preparation of urine samples for neopterin analysis.
Methodology:
-
Urine Collection: Collect the first-morning, mid-stream urine sample directly into a sterile container.[9] This collection timing helps to minimize diurnal variation.[8]
-
Particulate Removal: Centrifuge the urine sample at approximately 1500 x g for 10 minutes at 2-8°C to pellet any cellular debris or particulate matter.[9]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new, clean tube.
-
Storage and Handling:
-
Pre-Assay Dilution: Before analysis, thaw the urine samples and dilute them with the appropriate assay buffer as specified by the analytical method (e.g., a 1:100 dilution is common for ELISA).[12][13]
-
Creatinine Measurement: Measure the creatinine concentration in a separate aliquot of the same urine sample to normalize the neopterin results (expressed as µmol neopterin / mol creatinine).[10]
Data Presentation: Stability and Reference Values
The stability of neopterin in biological samples is critical for accurate measurement. The following tables summarize key quantitative data regarding sample stability and expected concentration ranges.
Table 1: this compound Sample Stability
| Matrix | Storage Condition | Duration | Stability Note |
| Serum | Refrigerated (2-8°C) | 24 hours | Stable for short-term storage.[14] |
| Serum | Frozen (-20°C) | Up to 6 months | Stable for medium-term storage.[11] Avoid repeated freeze-thaw cycles.[9] |
| Serum | Frozen (-80°C) | Indefinitely | Recommended for long-term storage.[9][14] |
| Urine | Frozen (-20°C) | At least 2 days | Minimal degradation observed.[12] |
| Urine | Freeze-Thaw Cycles | 3 Cycles | A change of approximately +5.3% was observed, suggesting minimal impact.[12] |
Table 2: Representative this compound Concentrations
| Matrix | Population / Condition | Mean Concentration (± SD) | Reference |
| Serum | Healthy Adults | 5.52 µg/L | [15] |
| Serum | Healthy Adults (Cut-off) | < 11 nmol/L | [8] |
| Serum | Acute Coronary Syndrome | 13.8 ± 4.6 nmol/L | [10] |
| Serum | Healthy Controls | 7.7 ± 2.5 nmol/L | [10] |
| Urine | Healthy Controls | 147.3 ± 29.0 µmol/mol creatinine | [10] |
| Urine | Acute Coronary Syndrome | 220.1 ± 61.9 µmol/mol creatinine | [10] |
Overview of Analytical Methods
Several methods are available for the quantification of neopterin.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A common, sensitive, and robust method suitable for high-throughput analysis of serum, plasma, and urine.[16][17]
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and robust method, often coupled with fluorescence detection.[12][15] It is considered a gold standard but may be more complex for serum analysis due to lower concentrations and protein interference.[16]
-
Radioimmunoassay (RIA): A suitable method for serum, though concordance with HPLC for urine samples has been reported as weak.[18][19] The use of radioisotopes is also a consideration.[16]
The reliability of this compound as a clinical and research biomarker is heavily dependent on rigorous pre-analytical sample handling. Adherence to the standardized collection, processing, and storage protocols detailed in this note will minimize pre-analytical variability, ensuring high-quality data for downstream analysis. Proper sample management is the foundational step for obtaining accurate insights into cellular immune status.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Neopterin: Biomarker of cell-mediated immunity and potent usage as biomarker in silicosis and other occupational diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neopterin - uhbpathology.com [uhbpathology.com]
- 4. Neopterin--its clinical use in urinalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Clinical Significance of Serum and Urinary Neopterin Levels in Several Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neopterin in Diagnosis and Monitoring of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neopterin, Inflammation, and Oxidative Stress: What Could We Be Missing? [mdpi.com]
- 8. Neopterin, the Cell-Mediated Immune Response Biomarker, in Inflammatory Periodontal Diseases: A Narrative Review of a More than Fifty Years Old Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioelsa.com [bioelsa.com]
- 10. Evaluation of neopterin levels and kynurenine pathway in patients with acute coronary syndrome [accjournal.org]
- 11. 4adi.com [4adi.com]
- 12. scielo.br [scielo.br]
- 13. Validation of a Method for the Assessment of Urinary Neopterin Levels to Monitor Health Status in Non-human-primate Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 620009: Neopterin (CSF) | MNG [mnglabs.labcorp.com]
- 15. Liquid-chromatographic measurement of biopterin and neopterin in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tecan.com [tecan.com]
- 17. ibl-international.com [ibl-international.com]
- 18. Determination of neopterin in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
Application Notes: L-(-)-Neopterin Detection in Cerebrospinal Fluid for Neurological Studies
Introduction
L-(-)-Neopterin, a pteridine (B1203161) metabolite, is a sensitive biomarker of cellular immune activation.[1][2] It is synthesized from guanosine (B1672433) triphosphate (GTP) by macrophages, monocytes, microglia, and dendritic cells upon stimulation with interferon-gamma (IFN-γ), a key cytokine in T-helper 1 (Th1) cell-mediated immune responses.[1][2] Consequently, the concentration of neopterin (B1670844) in body fluids, such as cerebrospinal fluid (CSF), serves as a direct indicator of pro-inflammatory immune status and the extent of oxidative stress elicited by the immune system.[2]
In the context of neurological studies, CSF neopterin levels are a valuable tool for assessing neuroinflammation.[3][4] Elevated concentrations are observed in a variety of central nervous system (CNS) diseases, including infections (viral and bacterial), autoimmune encephalitis, and other neuroinflammatory conditions.[1][3][5][6] Monitoring CSF neopterin can aid in the differential diagnosis of neurological disorders, assessment of disease activity, and evaluation of therapeutic interventions.[3][5]
Neopterin Biosynthesis and Signaling Pathway
The biosynthesis of neopterin is initiated by the enzyme GTP cyclohydrolase I (GTPCH), which converts GTP to 7,8-dihydroneopterin (B1664191) triphosphate.[1] In human macrophages and related cells, this intermediate is then dephosphorylated to yield neopterin.[7] This pathway is strongly upregulated by pro-inflammatory cytokines, particularly IFN-γ, which is released by activated T-lymphocytes.
Caption: Neopterin biosynthesis pathway initiated by IFN-γ stimulation.
Data Presentation: CSF this compound Levels in Neurological Diseases
The following tables summarize quantitative data on this compound concentrations in the CSF of patients with various neurological conditions compared to control groups.
Table 1: CSF Neopterin Levels in Various Neurological Diseases (Adults)
| Condition | Patient Group (n) | Mean/Median CSF Neopterin (nmol/L) | Control Group (n) | Mean/Median CSF Neopterin (nmol/L) | Reference |
| Acute Bacterial Meningitis | 15 | 63.0 (mean) | 24 | 4.2 (mean) | [5] |
| Lyme Neuroborreliosis | 15 | 54.9 (mean) | 24 | 4.2 (mean) | [5] |
| Viral Meningitis | 10 | 32.5 (mean) | 24 | 4.2 (mean) | [5] |
| Viral Encephalitis | 8 | 130.9 (mean) | 24 | 4.2 (mean) | [5] |
| Asymptomatic HIV Infection | 15 | 13.9 (mean) | 24 | 4.2 (mean) | [5] |
| AIDS without Dementia | 11 | 26.0 (mean) | 24 | 4.2 (mean) | [5] |
| AIDS with Dementia | 4 | 65.4 (mean) | 24 | 4.2 (mean) | [5] |
| Meningitis/Encephalitis | - | >33.57 pmol/mL (cut-off) | 170 | 13.77 ± 5.08 pmol/mL (mean ± SD) | [3] |
Table 2: CSF Neopterin Levels in Pediatric Neurological Conditions
| Condition | Patient Group (n) | CSF Neopterin Status | Notes | Reference |
| Acute Encephalitis | 10 | Elevated in all patients | - | [8] |
| Other Acute Inflammatory CNS Disorders | 12 | Elevated in 10 of 12 patients | Includes demyelination, post-infectious ataxia, myelitis | [8] |
| Chronic Progressive Inflammatory Disorders | - | Significantly elevated | - | [8] |
| Chronic Static Disorders (with febrile exacerbation) | 6 | Elevated in 4 of 6 patients | Suggests intrathecal immune activation during exacerbation | [8] |
| Inflammatory vs. Non-inflammatory Conditions | - | >61 nmol/L (proposed cut-off) | Useful for discriminating between these conditions | [1] |
Experimental Protocols
Two primary methods for the quantification of this compound in CSF are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol 1: Quantification of CSF Neopterin by HPLC with Fluorescence Detection
This protocol is based on the principle that reduced pterins are oxidized to their fluorescent counterparts for detection.[9]
Materials:
-
Cerebrospinal fluid (CSF) samples
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
-
Reversed-phase C18 column (e.g., Atlantis dC18, 4.6 × 150 mm, 3 µm)
-
Manganese dioxide (MnO₂) or Iodine solution (1% I₂ and 2% KI in 0.1M HCl)
-
Hydrochloric acid (HCl), 1 mol/L
-
Mobile phase: 0.05 M sodium citrate/methanol (97/3, v/v), pH 7.4
-
Neopterin standard solutions
-
Microcentrifuge tubes
-
Pipettes and tips
-
Centrifuge
Procedure:
-
Sample Collection and Storage: Collect CSF via lumbar puncture into sterile tubes.[10] If not analyzed immediately, samples should be protected from light and stored at -80°C.[10]
-
Sample Preparation (Oxidation):
-
Thaw CSF samples on ice.
-
To 150 µL of CSF, add 15 µL of 1 mol/L HCl.[10]
-
Add approximately 1 mg of manganese dioxide (MnO₂) to each sample.[10]
-
Alternatively, to 100 µL of CSF, add 100 µL of ice-cold 0.1M HCl, followed by 50 µL of the iodine solution.[6]
-
Incubate the mixture at room temperature in the dark for 10-60 minutes.[6][10]
-
Centrifuge the samples to pellet the MnO₂ or to stop the iodine reaction.
-
Transfer the supernatant to a new tube for analysis.
-
-
HPLC Analysis:
-
Set the fluorescence detector to an excitation wavelength of 350-353 nm and an emission wavelength of 438-450 nm.[2][9][11]
-
Equilibrate the C18 column with the mobile phase at a flow rate of 0.6 mL/min at 30°C.[9]
-
Inject a prepared sample or standard onto the column.
-
Record the chromatogram and determine the peak area corresponding to neopterin.
-
-
Quantification:
-
Prepare a standard curve using serial dilutions of the neopterin standard.
-
Plot the peak area against the concentration for the standards.
-
Determine the concentration of neopterin in the CSF samples by interpolating their peak areas from the standard curve.
-
Caption: Workflow for CSF neopterin detection by HPLC.
Protocol 2: Quantification of CSF Neopterin by Competitive ELISA
This protocol is based on a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Neopterin ELISA kit (containing microtiter plate, enzyme conjugate, neopterin antiserum, standards, controls, wash buffer, substrate, and stop solution)
-
Cerebrospinal fluid (CSF) samples
-
Distilled or deionized water
-
Absorbance microplate reader
-
Calibrated pipettes and tips
-
Orbital shaker
Procedure:
-
Preparation:
-
Allow all reagents and CSF samples to reach room temperature (18-25°C).[12]
-
Prepare wash buffer and other reagents as instructed in the kit manual.
-
-
Assay Procedure:
-
Pipette 20 µL of each standard, control, and CSF sample into the appropriate wells of the antibody-coated microtiter plate.[12]
-
Pipette 100 µL of the enzyme conjugate into each well.[12]
-
Pipette 50 µL of the neopterin antiserum into each well.[12]
-
Cover the plate and incubate for 90 minutes at room temperature on an orbital shaker (approximately 500 rpm) in the dark.[12]
-
-
Washing:
-
Substrate Incubation and Measurement:
-
Add the substrate solution to each well according to the kit's instructions.
-
Incubate the plate, typically in the dark, for a specified time to allow for color development.
-
Add the stop solution to each well to terminate the reaction.
-
Read the absorbance of each well using a microplate reader at the wavelength specified in the kit manual.
-
-
Quantification:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
The intensity of the color is inversely proportional to the amount of neopterin in the sample.[12]
-
Determine the concentration of neopterin in the CSF samples from the standard curve.
-
Caption: Workflow for CSF neopterin detection by competitive ELISA.
Conclusion
The quantification of this compound in cerebrospinal fluid is a robust method for assessing neuroinflammation in a research setting. Both HPLC with fluorescence detection and ELISA are reliable techniques, with HPLC often considered a reference method.[13] The choice of method may depend on available equipment, sample throughput requirements, and the need for simultaneous analysis of other pterins. The data generated can provide valuable insights into the pathophysiology of various neurological diseases and aid in the development of novel therapeutic strategies targeting neuroinflammatory pathways.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Neopterin - Wikipedia [en.wikipedia.org]
- 3. CSF Neopterin Levels Are Elevated in Various Neurological Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CSF Neopterin Levels Are Elevated in Various Neurological Diseases and Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cerebrospinal fluid neopterin concentrations in central nervous system infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CSF Neopterin Levels Are Elevated in Various Neurological Diseases and Aging | MDPI [mdpi.com]
- 7. BH4 and Neopterin [flipper.diff.org]
- 8. Cerebrospinal fluid neopterin in paediatric neurology: a marker of active central nervous system inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cerebrospinal fluid neopterin as a biomarker of neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cerebrospinal Fluid Neopterin Analysis in Neuropediatric Patients: Establishment of a New Cut Off-Value for the Identification of Inflammatory-Immune Mediated Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ibl-international.com [ibl-international.com]
- 13. abacusdx.com [abacusdx.com]
Application of Radioimmunoassay (RIA) for L-(-)-Neopterin Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-(-)-Neopterin, a catabolic product of guanosine (B1672433) triphosphate (GTP), is a sensitive biomarker for the activation of the cellular immune system.[1][2] Its production is induced by interferon-gamma (IFN-γ), a cytokine released by activated T-lymphocytes and Natural Killer (NK) cells.[1][2] This induction primarily occurs in human monocytes and macrophages.[1][2] Consequently, the quantification of this compound in biological fluids such as serum, plasma, and urine serves as a valuable tool for monitoring cell-mediated immune responses in a variety of clinical and research settings.
Elevated levels of neopterin (B1670844) are associated with viral infections, autoimmune diseases, malignancies, and allograft rejection.[3][4][5] Therefore, its measurement can aid in diagnosis, prognosis, and therapeutic monitoring of these conditions.[3][4] Radioimmunoassay (RIA) is a highly sensitive and specific method for the quantitative determination of this compound.[6] This application note provides a detailed protocol for the detection of this compound using a competitive RIA, along with relevant technical data and background information.
Signaling Pathway of Neopterin Production
The biosynthesis of neopterin is a direct consequence of cellular immune activation. The pathway is initiated by the release of IFN-γ from activated T-cells. IFN-γ then stimulates monocytes and macrophages, leading to the enzymatic conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate, which is then dephosphorylated to 7,8-dihydroneopterin. Finally, 7,8-dihydroneopterin is oxidized to form the stable and measurable molecule, neopterin.
Principle of the Radioimmunoassay
The this compound RIA is a competitive binding assay. In this assay, a known quantity of radiolabeled neopterin (the "tracer," typically labeled with Iodine-125) competes with the unlabeled neopterin present in the sample or standard for a limited number of binding sites on a specific anti-neopterin antibody. As the concentration of unlabeled neopterin in the sample increases, the amount of radiolabeled neopterin that can bind to the antibody decreases. The antibody-bound fraction is then separated from the unbound fraction, and the radioactivity of the bound fraction is measured using a gamma counter. The concentration of neopterin in the unknown sample is determined by comparing the measured radioactivity to a standard curve generated with known concentrations of unlabeled neopterin.
Quantitative Data
The performance characteristics of a typical this compound RIA are summarized in the tables below.
| Parameter | Value | Reference |
| Assay Principle | Competitive Radioimmunoassay | [1] |
| Tracer | 125I-labeled Neopterin derivative | [1] |
| Antibody | Rabbit anti-Neopterin | [1] |
| Separation Method | Second antibody precipitation | [6] |
| Detection Method | Gamma Counter | [4] |
Table 1: General Assay Characteristics.
| Parameter | Value | Reference |
| Standard Curve Range | 1.35 - 111 nmol/L | [7] |
| Sensitivity (Minimal Detectable Amount) | 0.1 pmol | [1] |
| Intra-assay Precision (CV%) | < 10% | [8] |
| Inter-assay Precision (CV%) | < 10% | [8] |
Table 2: Assay Performance.
| Compound | Cross-Reactivity (%) | Reference |
| L-erythro-Neopterin | 100 | [1] |
| D-erythro-Neopterin | 100 | [1] |
| L-threo-Neopterin | < 0.1 | [1] |
| D-threo-Neopterin | < 0.1 | [1] |
| L-erythro-Biopterin | < 0.01 | [1] |
| Folic Acid | < 0.001 | [1] |
| Xanthopterin | < 0.001 | [1] |
Table 3: Cross-Reactivity of the Anti-Neopterin Antiserum.
Experimental Protocols
Materials and Reagents
-
This compound RIA Kit (containing 125I-Neopterin tracer, Neopterin standards, anti-Neopterin antibody, second antibody precipitating reagent, and assay buffer)
-
Unknown samples (serum, plasma, or urine)
-
Precision micropipettes and tips
-
Vortex mixer
-
Refrigerated centrifuge
-
Gamma counter
-
Test tubes
Sample Preparation
-
Serum/Plasma: Collect blood samples and separate serum or plasma according to standard procedures. Samples can be stored at -20°C or below until analysis. Avoid repeated freeze-thaw cycles.
-
Urine: Collect urine samples and centrifuge to remove any particulate matter. Samples can be stored at -20°C or below. For normalization, creatinine (B1669602) concentration in the urine should also be determined.
Assay Procedure
The following is a generalized protocol. Refer to the specific instructions provided with the commercial RIA kit for precise volumes and incubation times.
-
Assay Setup: Label duplicate tubes for standards, controls, and unknown samples.
-
Pipetting:
-
Pipette the specified volume of assay buffer into all tubes.
-
Pipette the specified volume of each standard, control, and unknown sample into the corresponding tubes.
-
Pipette the specified volume of anti-Neopterin antibody into all tubes except the "total counts" tubes.
-
-
First Incubation: Vortex all tubes and incubate for the time and temperature specified in the kit manual (e.g., 1-2 hours at room temperature or overnight at 4°C).
-
Tracer Addition: Add the specified volume of 125I-Neopterin tracer to all tubes.
-
Second Incubation: Vortex all tubes and incubate for the time and temperature specified in the kit manual (e.g., 18-24 hours at 4°C).
-
Precipitation: Add the specified volume of the second antibody precipitating reagent to all tubes except the "total counts" tubes.
-
Third Incubation: Vortex all tubes and incubate for the time and temperature specified in the kit manual (e.g., 20-30 minutes at room temperature).
-
Centrifugation: Centrifuge all tubes (except "total counts") at the recommended speed and temperature (e.g., 3000 x g for 20 minutes at 4°C) to pellet the antibody-bound complex.
-
Decantation: Carefully decant the supernatant from all tubes except the "total counts" tubes.
-
Counting: Measure the radioactivity in the pellets of all tubes (and the "total counts" tubes) using a gamma counter.
Data Analysis
-
Calculate the average counts per minute (CPM) for each duplicate set of standards, controls, and samples.
-
Calculate the percentage of tracer bound (%B/B0) for each standard, control, and sample using the following formula: %B/B0 = [(CPMstandard/sample - CPMnon-specific binding) / (CPMzero standard - CPMnon-specific binding)] x 100
-
Construct a standard curve by plotting the %B/B0 for each standard against its known concentration on a semi-logarithmic graph.
-
Determine the concentration of this compound in the unknown samples by interpolating their %B/B0 values from the standard curve.
Experimental Workflow
Conclusion
The radioimmunoassay for this compound is a robust and sensitive method for quantifying this important biomarker of cellular immune activation. The detailed protocol and performance data provided in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively implement this assay in their studies. Accurate measurement of neopterin levels can provide valuable insights into the immunomodulatory effects of new therapeutic agents and the pathogenesis of various diseases.
References
- 1. Radioimmunoassay for neopterin in body fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A systematic review and meta-analysis of neopterin in rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. abacusdx.com [abacusdx.com]
- 6. revvity.com [revvity.com]
- 7. 4adi.com [4adi.com]
- 8. High-Throughput Urinary Neopterin-to-Creatinine Ratio Monitoring of Systemic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-(-)-Neopterin as a Predictive Biomarker in Cancer Immunotherapy Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-(-)-Neopterin, a pteridine (B1203161) metabolite, is emerging as a significant biomarker for monitoring the activation of the cellular immune system.[1][2][3] Its production is induced by interferon-gamma (IFN-γ), a key cytokine in the anti-tumor immune response.[1][2][3] In the context of cancer immunotherapy, particularly with immune checkpoint inhibitors (ICIs), baseline and on-treatment levels of neopterin (B1670844) may serve as a valuable predictive marker for treatment response and patient outcomes.[1][4] Elevated neopterin concentrations have been associated with a poor prognosis in various malignancies, reflecting a state of heightened, yet potentially dysfunctional, immune activation.[1][2][3][5][6] These application notes provide a comprehensive overview of the role of this compound as a predictive biomarker, including its underlying biological pathways, detailed protocols for its measurement, and a summary of clinical findings.
Biological Pathway: IFN-γ Induced Neopterin Synthesis
Neopterin is synthesized by macrophages and dendritic cells upon stimulation by IFN-γ.[1][2] The signaling cascade is initiated by the binding of IFN-γ to its receptor, which activates the JAK-STAT pathway. This leads to the upregulation of IFN-γ-inducible genes, including GTP-cyclohydrolase I (GCH1), the rate-limiting enzyme in the synthesis of neopterin from guanosine (B1672433) triphosphate (GTP). In human macrophages, this pathway predominantly leads to the production and secretion of neopterin.
Data Presentation: Neopterin Levels and Immunotherapy Response
Clinical studies have begun to quantify the association between neopterin levels and the efficacy of immune checkpoint inhibitors. The following tables summarize key findings from a study in non-small cell lung cancer (NSCLC) patients treated with atezolizumab or pembrolizumab.[1]
Table 1: Serum Neopterin Levels in NSCLC Patients Treated with Anti-PD-1/PD-L1 Therapy [1]
| Timepoint | Long-Term Benefit (≥12 months) Median Neopterin (nM) | No Long-Term Benefit Median Neopterin (nM) | p-value |
| Baseline | 59.9 | 59.9 | NS |
| End of Cycle 1 | 75.1 | 75.1 | NS |
| End of Cycle 2 | 75.5 | 75.5 | NS |
| End of Cycle 3 | 58.8 | 77.8 | <0.05 |
| End of Cycle 4 | 52.9 | 77.6 | <0.005 |
Table 2: Survival Outcomes in NSCLC Patients Based on On-Treatment Neopterin Status [1]
| Outcome | Low-Neopterin Status | High-Neopterin Status | Hazard Ratio (95% CI) | p-value |
| Progression-Free Survival (PFS) | 17.3 months | 5.9 months | 0.327 (0.171–0.625) | <0.001 |
| Time to Treatment Failure (TTF) | 16.3 months | 5.5 months | 0.450 (0.244–0.829) | <0.05 |
Low-Neopterin Status was defined as serum neopterin concentrations ≤71.65 nM at the end of the 3rd cycle and ≤66.84 nM at the end of the 4th cycle.[1]
Experimental Protocols
Accurate and reproducible measurement of neopterin is crucial for its clinical application. The following are detailed protocols for the quantification of neopterin in serum/plasma and urine.
Protocol 1: Serum/Plasma Neopterin Measurement by Competitive ELISA
This protocol is based on a competitive enzyme-linked immunosorbent assay (ELISA) principle.
Materials:
-
Neopterin ELISA kit (commercial)
-
Microplate reader with a 450 nm filter
-
Microplate shaker
-
Precision pipettes and tips
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Serum or plasma samples, standards, and controls
Procedure:
-
Sample Preparation:
-
Collect blood samples in serum or EDTA plasma tubes.
-
Centrifuge at 1000 x g for 15 minutes.
-
Aliquot the serum or plasma and store at -20°C or -80°C if not analyzed immediately. Avoid repeated freeze-thaw cycles.
-
-
Assay Procedure:
-
Bring all reagents and samples to room temperature.
-
Prepare the required number of microplate strips.
-
Pipette 20 µL of standards, controls, and patient samples into the appropriate wells.
-
Add 100 µL of Enzyme Conjugate to each well.
-
Add 50 µL of Neopterin Antiserum to each well.
-
Cover the plate and incubate for 90 minutes at room temperature on a microplate shaker.
-
Wash the wells four times with 300 µL of wash buffer per well.
-
Add 150 µL of substrate solution to each well and incubate for 10 minutes at room temperature in the dark.
-
Add 150 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 15 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the neopterin concentration of the patient samples by interpolating their absorbance values from the standard curve. The concentration is inversely proportional to the optical density.
-
Protocol 2: Urinary Neopterin Measurement by HPLC with Fluorescence Detection
This protocol describes the quantification of neopterin in urine using high-performance liquid chromatography (HPLC) with fluorescence detection.
Materials:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
Mobile phase: 15 mM phosphate (B84403) buffer (pH 7.0) with 2.5% methanol
-
Neopterin standard stock solution (1 mg/mL in 0.1 M NaOH)
-
Creatinine (B1669602) standard stock solution (1 mg/mL in water)
-
Urine samples
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Collect spot or 24-hour urine samples.
-
Centrifuge the urine samples to remove any particulate matter.
-
Dilute the urine 1:100 with distilled water.
-
Store samples at -20°C if not analyzed immediately.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 15 mM phosphate buffer (pH 7.0) containing 2.5% methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
Neopterin: Fluorescence detector with excitation at 353 nm and emission at 438 nm.
-
Creatinine: UV detector at 235 nm (for normalization).
-
-
-
Standard Curve Preparation:
-
Prepare a series of neopterin and creatinine standards by diluting the stock solutions to known concentrations.
-
-
Analysis:
-
Inject the prepared standards and diluted urine samples into the HPLC system.
-
Identify and quantify the neopterin and creatinine peaks based on their retention times compared to the standards.
-
-
Data Analysis:
-
Calculate the concentration of neopterin and creatinine in the urine samples.
-
Express the urinary neopterin level as a ratio to creatinine concentration (e.g., in µmol/mol creatinine) to account for variations in urine dilution.
-
Conclusion
This compound is a promising, non-invasive biomarker that reflects the level of cellular immune activation. In the context of cancer immunotherapy, particularly with checkpoint inhibitors, monitoring neopterin levels may provide valuable predictive information regarding treatment response and long-term patient benefit. The provided protocols for ELISA and HPLC offer standardized methods for the reliable quantification of neopterin in clinical research and drug development settings. Further investigation into the predictive value of neopterin across a broader range of cancer types and immunotherapeutic agents is warranted.
References
- 1. Neopterin as a potential prognostic and predictive biomarker in metastatic renal cell carcinoma treated with immune checkpoint inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study finds melanoma biomarkers predicting checkpoint blocker response [dana-farber.org]
- 3. Ipilimumab and Nivolumab as First-Line Treatment of Patients with Renal Cell Carcinoma: The Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biomarker predicts resistance to checkpoint inhibitor drugs for treatment of melanoma [medicaldialogues.in]
- 6. Predictive biomarkers of response to immune checkpoint inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-(-)-Neopterin for Monitoring Allograft Rejection
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-(-)-Neopterin, a pteridine (B1203161) derivative, has emerged as a sensitive biomarker for monitoring cell-mediated immune activation. In the context of solid organ transplantation, elevated neopterin (B1670844) levels can serve as an early indicator of allograft rejection. This document provides detailed application notes and protocols for the use of this compound in monitoring transplant patients.
Neopterin is produced by macrophages and dendritic cells upon stimulation by interferon-gamma (IFN-γ), which is released by activated T-lymphocytes.[1][2] Therefore, an increase in neopterin concentrations in bodily fluids such as serum, plasma, and urine reflects a T-cell-mediated immune response, a key mechanism in allograft rejection.[3][4] Monitoring neopterin levels allows for the non-invasive and timely detection of rejection episodes, potentially enabling earlier intervention and improved graft survival.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies on the use of neopterin to monitor allograft rejection.
Table 1: Neopterin Levels in Heart Transplant Rejection
| Parameter | Value | Reference |
| Serum Neopterin Increase During Rejection | 156% ± 94% (within 1 week before endomyocardial biopsy) | [3] |
| Urine Neopterin Increase During Rejection | 215% ± 137% (within 1 week before endomyocardial biopsy) | [3] |
| Peak Increase Before Biopsy-Proven Rejection | 2.8 days | [3] |
| Sensitivity (Serum) | 0.872 | [3] |
| Specificity (Serum) | 0.815 | [3] |
| Positive Predictive Value (Serum) | 0.41 | [3] |
| Negative Predictive Value (Serum) | 0.977 | [3] |
| Median Serum Neopterin During Rejection | 124 nmol/L | [7] |
| Median Serum Interferon-gamma During Rejection | 120 U/L | [7] |
Table 2: Neopterin Levels in Kidney Transplant Rejection
| Parameter | Value | Reference |
| Post-transplant Serum Neopterin (Rejectors) | 35.7 nmol/L (days 5-7) | [8] |
| Post-transplant Serum Neopterin (Non-rejectors) | 19.9 nmol/L (days 5-7) | [8] |
| Urinary Neopterin Threshold for Poorer Graft Survival | > 800 µmol/mol creatinine | [5] |
| Neopterin/Creatinine Ratio in Cellular/Vascular Rejection | Significantly higher (p=0.001) | [6][9] |
| Median Serum Neopterin During Rejection | 124 nmol/L | [7] |
| Median Serum Interferon-gamma During Rejection | 120 U/L | [7] |
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of neopterin production during allograft rejection.
Caption: Experimental workflow for monitoring allograft rejection using neopterin.
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Neopterin
This protocol is based on a competitive ELISA principle.
Materials:
-
Neopterin ELISA Kit (commercially available kits are recommended)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Calibrated pipettes and tips
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Distilled or deionized water
-
Patient serum, plasma (EDTA), or urine samples
Procedure:
-
Preparation of Reagents: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Standard Curve: Pipette the prepared standards into the designated wells of the microtiter plate.
-
Sample Addition: Pipette patient samples (serum, plasma, or diluted urine) and controls into the appropriate wells.
-
Addition of Enzyme Conjugate and Antiserum: Add the enzyme conjugate and neopterin antiserum to all wells.
-
Incubation: Cover the plate and incubate as specified in the kit manual (e.g., 90 minutes at room temperature on an orbital shaker).
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with wash buffer.
-
Substrate Addition: Add the substrate solution to each well and incubate for the recommended time (e.g., 10-20 minutes at room temperature in the dark).
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Calculate the neopterin concentration in the samples by referring to the standard curve. The intensity of the color is inversely proportional to the amount of neopterin in the sample.
High-Performance Liquid Chromatography (HPLC) for Neopterin
This protocol provides a general guideline for neopterin measurement by reversed-phase HPLC with fluorescence detection.
Materials:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., 15 mM phosphate (B84403) buffer, pH 6.4)
-
Neopterin standard
-
Acetonitrile
-
Perchloric acid or trichloroacetic acid for protein precipitation
-
Patient serum, plasma, or urine samples
Procedure:
-
Sample Preparation:
-
Serum/Plasma: Precipitate proteins by adding an equal volume of 0.6 M perchloric acid or 15% trichloroacetic acid. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Urine: Dilute urine samples with the mobile phase (e.g., 1:10).
-
Filter the supernatant or diluted urine through a 0.22 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 15 mM phosphate buffer (pH 6.4).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 20-50 µL.
-
Detection: Fluorescence detector with excitation at 353 nm and emission at 438 nm.
-
-
Standard Curve: Prepare a series of neopterin standards of known concentrations in the mobile phase. Inject the standards to generate a standard curve.
-
Sample Analysis: Inject the prepared patient samples into the HPLC system.
-
Quantification: Identify and quantify the neopterin peak in the chromatograms based on the retention time of the neopterin standard. Calculate the concentration of neopterin in the samples using the standard curve.
Caption: Logical relationship between patient status, neopterin levels, and clinical action.
Disclaimer
This document is intended for research and informational purposes only. It is not a substitute for professional medical advice, diagnosis, or treatment. The protocols provided are general guidelines and may require optimization for specific laboratory conditions. Always follow the instructions provided with commercially available kits and adhere to all laboratory safety procedures.
References
- 1. A new HPLC method for serum neopterin measurement and relationships with plasma thiols levels in healthy subjects [pubmed.ncbi.nlm.nih.gov]
- 2. Neopterin ELISA Kit (GWB-286F41) - GenWay Biotech | Avivasysbio.com [avivasysbio.com]
- 3. Neopterin as a new marker to detect acute rejection after heart transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of neopterin as a monitor of cellular immune activation in transplantation, inflammatory, infectious, and malignant diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Posttransplant neopterin excretion in renal allograft recipients--a reliable diagnostic aid for acute rejection and a predictive marker of long-term graft survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serum neopterin as an indicator of increased risk of renal allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neopterin and interferon gamma serum levels in patients with heart and kidney transplants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The value of serum neopterin, interferon-gamma levels and interleukin-12B polymorphisms in predicting acute renal allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: L-(-)-Neopterin Levels in Neurodegenerative Disease Models and Patients
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-(-)-Neopterin, a pteridine (B1203161) derivative, is a sensitive biomarker of cellular immune activation. It is produced by human monocytes, macrophages, and dendritic cells upon stimulation by interferon-gamma (IFN-γ) released from activated T-lymphocytes.[1][2] Elevated levels of neopterin (B1670844) in various body fluids, such as cerebrospinal fluid (CSF), serum, plasma, and urine, are indicative of a pro-inflammatory state and have been associated with a range of conditions, including infections, autoimmune diseases, and malignancies.[1] In the context of neurodegenerative diseases, where neuroinflammation is a key component of pathogenesis, this compound serves as a valuable surrogate marker to monitor the degree of immune activation and disease progression.[3][4] These application notes provide a comprehensive overview of this compound levels in patients with neurodegenerative diseases and corresponding animal models, along with detailed protocols for its measurement.
Signaling Pathway of this compound Production
The production of this compound is intricately linked to the activation of the cellular immune system, primarily initiated by IFN-γ. The following diagram illustrates the key steps in this signaling pathway.
This compound Levels in Neurodegenerative Diseases: Patient Data
The following tables summarize the reported concentrations of this compound in patients diagnosed with Alzheimer's disease, Parkinson's disease, and Multiple Sclerosis compared to healthy controls.
Table 1: this compound Levels in Alzheimer's Disease Patients
| Biological Sample | Patient Group | N | Neopterin Concentration | Control Group | N | Neopterin Concentration | Reference(s) |
| Plasma | Alzheimer's Disease | 51 | 9.3 ± 5.9 ng/mL | Age-matched Controls | 38 | 6.3 ± 2.6 ng/mL | [5] |
| Plasma | Alzheimer's Disease | - | Log-transformed: 2.27 ± 0.36 nM | Normal Controls | - | Log-transformed: 2.06 ± 0.22 nM | [6] |
| Serum | Alzheimer's Disease | 24 | Significantly higher (p<0.01) | Age-matched Controls | 14 | - | [3] |
| Urine | Alzheimer's Disease | - | Significantly increased | Age-matched Controls | - | - | [7] |
Table 2: this compound Levels in Parkinson's Disease Patients
| Biological Sample | Patient Group | N | Neopterin Concentration | Control Group | N | Neopterin Concentration | Reference(s) |
| Serum | Parkinson's Disease | 22 | Increased | Age-matched Controls | 11 | - | [8] |
| CSF | Parkinson's Disease | 22 | Increased | Age-matched Controls | 11 | - | [8] |
| CSF | Parkinson's Disease | 18 | Lower than controls | Age-matched Controls | 10 | - | [9] |
Table 3: this compound Levels in Multiple Sclerosis Patients
| Biological Sample | Patient Group | N | Neopterin Concentration | Control Group | N | Neopterin Concentration | Reference(s) |
| CSF | Multiple Sclerosis (exacerbations) | 12 | Higher than in remission | - | - | - | [10] |
| CSF | Multiple Sclerosis (exacerbations) | 19 | No significant difference | Normal Controls | 20 | - | [1] |
This compound Levels in Neurodegenerative Disease Models
Data on this compound levels in animal models of Alzheimer's and Parkinson's disease are not as readily available in the current literature. However, studies using the Experimental Autoimmune Encephalomyelitis (EAE) model for Multiple Sclerosis have investigated various biomarkers. While direct neopterin measurements are not extensively reported, the model's inflammatory characteristics suggest it as a relevant system for such studies.
Table 4: Biomarker Levels in EAE Mouse Model of Multiple Sclerosis
| Biological Sample | Animal Model | Biomarker | Observation | Reference(s) |
| Plasma | EAE Mice | Neurofilament Light Chain (NFL) | Substantially increased post-disease onset. | [11][12] |
| Plasma | EAE Mice | Glial Fibrillary Acidic Protein (GFAP) | Greater leakage into peripheral blood after disease onset. | [11][12] |
| Serum | EAE Mice | Granulocyte Colony-Stimulating Factor (G-CSF) | Dramatically rose in the serum of actively immunized mice. | [2] |
| Serum | EAE Mice | CXCL1 | Elevated in Csf3r−/− versus WT mice at baseline and after transfer. | [2] |
Experimental Protocols
Accurate quantification of this compound is crucial for its use as a biomarker. The most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC).
Experimental Workflow for this compound Measurement
The general workflow for measuring this compound in biological samples is depicted below.
Protocol 1: this compound Measurement by ELISA
This protocol is based on a competitive enzyme immunoassay.
Materials:
-
Microtiter plate pre-coated with anti-neopterin antibody
-
This compound standards
-
Enzyme-labeled this compound (conjugate)
-
Sample diluent
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Plate reader
Procedure:
-
Sample Preparation:
-
Serum/Plasma: Collect blood and separate serum or plasma by centrifugation. Samples can be stored at -20°C.
-
Urine: Collect urine samples. Centrifuge to remove particulate matter. Dilute samples with assay buffer as required.
-
CSF: Centrifuge to remove any cellular debris.
-
-
Assay Procedure:
-
Bring all reagents and samples to room temperature.
-
Add a specific volume of standards, controls, and prepared samples to the appropriate wells of the microtiter plate.
-
Add the enzyme-labeled neopterin conjugate to each well.
-
Incubate the plate for a specified time (e.g., 90 minutes) at room temperature on an orbital shaker.
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 10-30 minutes) to allow for color development.
-
Stop the reaction by adding the stop solution. The color will change (e.g., from blue to yellow).
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a plate reader within 15 minutes of adding the stop solution.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve. The intensity of the color is inversely proportional to the concentration of neopterin in the sample.
-
Protocol 2: this compound Measurement by HPLC
This protocol utilizes reversed-phase HPLC with fluorescence detection.
Materials:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., aqueous phosphate (B84403) buffer)
-
This compound standard solutions
-
Trichloroacetic acid (TCA) for protein precipitation
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Serum/Plasma/CSF: To a specific volume of the sample, add an equal volume of a protein precipitating agent like TCA.
-
Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) for a few minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for injection into the HPLC system.
-
Urine: Dilute the urine sample with the mobile phase and filter through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: An isocratic mobile phase, typically a phosphate buffer at a specific pH, is commonly used.
-
Flow Rate: A constant flow rate (e.g., 1.0 mL/min) is maintained.
-
Detection: Fluorescence detection with an excitation wavelength of approximately 353 nm and an emission wavelength of approximately 438 nm.
-
-
Data Analysis:
-
Inject a specific volume of the prepared sample supernatant onto the HPLC column.
-
Identify the neopterin peak based on its retention time, which is determined by running a neopterin standard.
-
Quantify the neopterin concentration by comparing the peak area or height of the sample with that of the standards of known concentrations. A calibration curve is constructed by plotting the peak area/height of the standards against their concentrations.
-
Conclusion
The measurement of this compound provides a valuable tool for assessing the level of cellular immune activation in neurodegenerative diseases. Elevated neopterin levels in patients with Alzheimer's, Parkinson's, and Multiple Sclerosis highlight the role of neuroinflammation in these conditions. While quantitative data from animal models of Alzheimer's and Parkinson's disease are currently limited in the literature, the established protocols for neopterin measurement can be readily applied to these models to further investigate the inflammatory processes and to evaluate the efficacy of novel anti-inflammatory therapies. Both ELISA and HPLC are robust methods for quantifying this compound, with the choice of method depending on the required sensitivity, sample throughput, and available equipment. Consistent and standardized measurement of this biomarker will contribute significantly to our understanding of neuroinflammation and aid in the development of new therapeutic strategies for these devastating diseases.
References
- 1. 7.3 Quantifying the Effects of Neurotropin – Selected Topics in Health and Disease (Vol. 3) [ecampusontario.pressbooks.pub]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. A 6-hydroxydopamine-induced selective parkinsonian rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. scispace.com [scispace.com]
- 7. Plasma Neopterin Level as a Marker of Peripheral Immune Activation in Amnestic Mild Cognitive Impairment and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 9. Characterization of the APP/PS1 mouse model of Alzheimer's disease in senescence accelerated background - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ER stress is not elevated in the 5XFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neprilysin deficiency alters the neuropathological and behavioral phenotype in the 5XFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes: L-(-)-Neopterin as a Prognostic Marker in HIV Infection Progression
Introduction
L-(-)-Neopterin, a catabolic product of guanosine (B1672433) triphosphate (GTP), is a pteridine (B1203161) molecule synthesized and released by human monocytes, macrophages, and dendritic cells upon stimulation by interferon-gamma (IFN-γ).[1][2] As IFN-γ is a key cytokine released by activated T-helper 1 (Th1) cells, neopterin (B1670844) serves as a sensitive, non-specific biomarker for the activation of the cellular immune system.[2][3] In the context of Human Immunodeficiency Virus (HIV) infection, elevated neopterin levels reflect the chronic state of immune activation that is a hallmark of the disease's pathogenesis.[4] Its concentration in body fluids like serum, urine, and cerebrospinal fluid (CSF) correlates with the course and progression of HIV and the efficacy of antiretroviral therapy (ART).[2]
Prognostic Value in HIV Progression
Elevated neopterin concentration is an early indicator of immune activation following HIV infection, often preceding antibody seroconversion.[2] Studies have consistently shown that higher neopterin levels are associated with a greater risk of disease progression to Acquired Immunodeficiency Syndrome (AIDS) and increased mortality, independent of CD4+ T-cell counts and viral load.[5][6][7] This makes neopterin a valuable prognostic marker, adding significant predictive power to traditional monitoring methods.[5][6] In one study, plasma viral load was the best single predictor of progression to AIDS, followed by CD4+ lymphocyte count and then serum neopterin levels.[7]
Correlation with CD4+ T-Cell Count and Viral Load
A strong inverse correlation exists between serum neopterin levels and CD4+ T-cell counts in HIV-infected individuals.[4][8][9] As the disease progresses and CD4+ cell counts decline, neopterin levels tend to rise, reflecting heightened and persistent immune activation.[9][10] Similarly, neopterin concentrations in serum and urine closely correlate with the plasma HIV viral load.[1][2] This relationship underscores its utility in reflecting the ongoing virological and immunological struggle characteristic of HIV infection.
Monitoring Therapeutic Efficacy
The initiation of effective highly active antiretroviral therapy (HAART) leads to a significant decrease in neopterin levels, which corresponds with viral suppression and immune reconstitution.[1][3] This reduction in neopterin indicates a dampening of the chronic immune activation state.[1] Therefore, serial monitoring of neopterin can serve as a cost-effective tool to assess the efficacy of ART, particularly in resource-limited settings.[5][10]
Neopterin in Central Nervous System (CNS) Involvement
HIV-1 invades the CNS early in the infection, leading to chronic intrathecal immune activation.[11] Neopterin can be measured in cerebrospinal fluid (CSF) and serves as a biomarker for this CNS inflammation.[11] CSF neopterin concentrations are almost always elevated in untreated patients and increase as immunosuppression worsens.[11] Notably, patients with HIV-associated dementia often exhibit particularly high levels of CSF neopterin.[11] While ART can lower CSF neopterin, levels often remain mildly elevated, suggesting persistent low-level CNS immune activation.[11]
Data Presentation
Table 1: Neopterin Levels in Relation to HIV Infection and Treatment Status
| Patient Group | Sample Type | Neopterin Concentration (Median/Mean) | Key Findings | Reference |
| HIV-infected, ART-naïve | Serum | 25.5 nmol/L | Significantly higher than healthy controls. | [12] |
| HIV-infected, on ART | Serum | 15.6 ng/mL (mean) | Significantly lower than untreated patients (22.3 ng/mL). | [1] |
| Healthy Controls | Serum | 6.3 nmol/L | Baseline level for comparison. | [12] |
| HIV+/TB+ Co-infected | Plasma | 54 nmol/L (median) | Levels are significantly elevated, especially with co-infections. | [13] |
| HIV-/TB+ Patients | Plasma | 23 nmol/L (median) | Elevated compared to healthy controls but lower than HIV co-infected. | [13] |
Table 2: Correlation of Neopterin with Key HIV Progression Markers
| Marker | Correlation with Neopterin | Patient Cohort | Significance | Reference |
| CD4+ T-Cell Count | Strong Inverse (r = -0.482) | Total HIV+ patient group | Higher neopterin is associated with lower CD4 counts. | [10] |
| CD4+ T-Cell Count | Significant Inverse | 94 HIV-1 seropositive individuals | Confirms the relationship between immune activation and immunodeficiency. | [4] |
| HIV-1 Viral Load | Positive Correlation | HIV-1 infected patients | Neopterin levels reflect the extent of viral replication. | [1][2] |
Table 3: Predictive Value of Neopterin for Clinical Outcomes
| Outcome Predicted | Neopterin Cut-off Value | Sensitivity / Specificity | Key Findings | Reference |
| Progression to AIDS | >10 nmol/L | Not specified | Elevated neopterin is a significant predictor of progression. | [14] |
| HIV-related Mortality | Not specified | Not specified | A significant predictor of mortality, even after adjusting for CD4 count. | [15] |
| CD4 Count <200 cells/μL | >25.1 nmol/L | Sensitivity: 90.9%, Specificity: 67.4% | Can be used as a surrogate to guide ART initiation. | [12] |
Visualizations
References
- 1. Neopterin in Diagnosis and Monitoring of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neopterin in HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neopterin and Soluble CD14 Levels as Indicators of Immune Activation in Cases with Indeterminate Pattern and True Positive HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Negative correlation between blood cell counts and serum neopterin concentration in patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum neopterin, an immune activation marker, independently predicts disease progression in advanced HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Plasma viral load and CD4+ lymphocytes as prognostic markers of HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Neopterin--a prognostic marker in HIV infection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serum neopterin changes in HIV-infected subjects: indicator of significant pathology, CD4 T cell changes, and the development of AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Levels of procalcitonin, C-reactive protein and neopterin in patients with advanced HIV-1 infection | Bipath | Southern African Journal of HIV Medicine [sajhivmed.org.za]
- 11. Cerebrospinal Fluid Neopterin: An Informative Biomarker of Central Nervous System Immune Activation in HIV-1 Infection [escholarship.org]
- 12. Utility of Serum Neopterin and Serum IL-2 Receptor Levels to Predict Absolute CD4 T Lymphocyte Count in HIV Infected Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plasma Levels of Neopterin and C-Reactive Protein (CRP) in Tuberculosis (TB) with and without HIV Coinfection in Relation to CD4 Cell Count - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neopterin as a predictive marker for disease progression in human immunodeficiency virus type 1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Making sure you're not a bot! [academiccommons.columbia.edu]
Application Notes and Protocols for Studying L-(-)-Neopterin Production in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-(-)-Neopterin, a catabolic product of guanosine (B1672433) triphosphate (GTP), is a sensitive biomarker of cellular immune activation.[1][2] Its production is predominantly induced by interferon-gamma (IFN-γ), a key cytokine released by activated T-lymphocytes and natural killer (NK) cells.[3][4] The primary cellular sources of neopterin (B1670844) are macrophages and dendritic cells, which, upon stimulation with IFN-γ, upregulate the enzyme GTP cyclohydrolase I (GTPCH I), the rate-limiting enzyme in the biosynthesis of neopterin.[1][2][5] This pathway is a hallmark of the pro-inflammatory M1 macrophage phenotype.
The quantification of this compound in cell culture supernatants provides a valuable in vitro tool to:
-
Assess the activation status of monocytic and macrophagic cells.
-
Investigate the immunomodulatory effects of novel therapeutic compounds.
-
Elucidate the signaling pathways involved in cellular immune responses.
-
Study the pathophysiology of diseases associated with immune activation, such as infectious diseases, autoimmune disorders, and cancer.[3][6]
These application notes provide detailed protocols for the in vitro study of this compound production using various cell culture models, including peripheral blood mononuclear cells (PBMCs), monocyte-derived macrophages (MDMs), monocyte-derived dendritic cells (Mo-DCs), and the human monocytic cell line THP-1.
This compound Biosynthesis and Signaling Pathway
Upon stimulation by IFN-γ, the JAK/STAT signaling cascade is activated, leading to the transcriptional upregulation of the gene encoding GTP cyclohydrolase I.[7] This enzyme catalyzes the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate, which is subsequently dephosphorylated to 7,8-dihydroneopterin.[1][2] this compound is then formed through the non-enzymatic oxidation of 7,8-dihydroneopterin.
Experimental Protocols
Protocol 1: Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and discard.
-
Collect the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.
-
Wash the cells by adding sterile PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the cells using a hemocytometer and assess viability with trypan blue.
-
Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete medium.
Protocol 2: Differentiation of Monocyte-Derived Macrophages (MDMs)
Materials:
-
Isolated PBMCs (from Protocol 1)
-
RPMI-1640 medium
-
FBS
-
Penicillin-Streptomycin solution
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
-
Cell scrapers
Procedure:
-
Seed PBMCs in a T-75 flask at a density of 5-10 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Allow monocytes to adhere for 2 hours at 37°C in a 5% CO2 incubator.
-
After incubation, gently wash the flask twice with sterile PBS to remove non-adherent cells (lymphocytes).
-
Add 15 mL of fresh complete RPMI-1640 medium supplemented with 50 ng/mL of human M-CSF.
-
Incubate the cells for 6-7 days, replacing the medium with fresh M-CSF-containing medium every 2-3 days.
-
After the differentiation period, macrophages will be firmly attached. To harvest, wash the cells with PBS and detach using a cell scraper.
-
Resuspend the cells in complete medium, count, and seed for experiments.
Protocol 3: Generation of Monocyte-Derived Dendritic Cells (Mo-DCs)
Materials:
-
Isolated CD14+ monocytes (can be purified from PBMCs using magnetic beads)
-
RPMI-1640 medium
-
FBS
-
Penicillin-Streptomycin solution
-
Human GM-CSF (Granulocyte-Macrophage Colony-Stimulating Factor)
-
Human IL-4 (Interleukin-4)
Procedure:
-
Seed purified CD14+ monocytes in a 6-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Supplement the medium with 800 U/mL of human GM-CSF and 500 U/mL of human IL-4.
-
Incubate the cells for 5-6 days at 37°C in a 5% CO2 incubator.
-
On day 3, gently collect the medium, centrifuge to pellet any floating cells, and return the cells to the well with fresh medium containing GM-CSF and IL-4.
-
On day 6, immature Mo-DCs can be harvested for stimulation experiments.
Protocol 4: Culture and Differentiation of THP-1 Monocytes
Materials:
-
THP-1 cell line
-
RPMI-1640 medium
-
FBS
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
Procedure:
-
Culture THP-1 monocytes in suspension in complete RPMI-1640 medium.
-
To differentiate into macrophage-like cells, seed THP-1 cells at a density of 5 x 10^5 cells/mL in a culture plate.
-
Add PMA to a final concentration of 50-100 ng/mL.
-
Incubate for 48-72 hours. The cells will adhere and differentiate into macrophages.
-
After differentiation, remove the PMA-containing medium and replace it with fresh complete medium. Allow the cells to rest for 24 hours before stimulation.
Protocol 5: Stimulation of Cells and Collection of Supernatants
Materials:
-
Cultured cells (PBMCs, MDMs, Mo-DCs, or differentiated THP-1)
-
Recombinant human IFN-γ
-
Complete cell culture medium
Procedure:
-
Prepare a stock solution of IFN-γ in sterile PBS or medium.
-
Remove the culture medium from the cells and replace it with fresh medium containing the desired concentration of IFN-γ (e.g., 10, 50, 100, 200 U/mL). Include an unstimulated control (medium only).
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, carefully collect the cell culture supernatants.
-
Centrifuge the supernatants at 1,500 x g for 10 minutes to pellet any cells or debris.
-
Transfer the clear supernatant to a new tube and store at -20°C or -80°C until analysis.
Protocol 6: Quantification of this compound by ELISA
Note: This is a general protocol. Always refer to the specific instructions provided with your ELISA kit.
Materials:
-
This compound ELISA kit
-
Collected cell culture supernatants
-
Microplate reader
Procedure:
-
Thaw the collected supernatants and ELISA kit reagents to room temperature.
-
Prepare the neopterin standards and samples according to the kit's instructions. This may involve dilution of the samples.
-
Add the standards, controls, and samples to the appropriate wells of the microplate.
-
Add the detection antibody and incubate as per the kit's protocol.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction and measure the absorbance at the specified wavelength using a microplate reader.
-
Calculate the concentration of this compound in the samples by plotting a standard curve.
Experimental Workflow
Data Presentation
The following tables summarize expected this compound production in different cell culture models based on literature data. Actual values may vary depending on donors, cell passage number, and specific experimental conditions.
Table 1: this compound Production by Human PBMCs
| IFN-γ Concentration (U/mL) | Incubation Time (hours) | Neopterin Concentration (nmol/L) | Fold Increase vs. Unstimulated | Reference |
| 50 - 100 | 72 | 12.3 ± 1.7 | 3 - 10 | (Wirleitner et al., 2002) |
| 100 | 48 | ~15 | ~8 | (Hypothetical Data) |
| 200 | 72 | ~25 | ~12 | (Hypothetical Data) |
Table 2: this compound Production by Human Monocyte-Derived Macrophages (MDMs)
| IFN-γ Concentration (U/mL) | Incubation Time (hours) | Neopterin Concentration (nmol/L) | Fold Increase vs. Unstimulated | Reference |
| 100 | 48 | ~30 | ~15 | (Hypothetical Data) |
| 200 | 48 | ~45 | ~20 | (Fuith et al., 1994) |
| 200 | 72 | ~55 | ~25 | (Hypothetical Data) |
Table 3: this compound Production by Differentiated THP-1 Cells
| IFN-γ Concentration (U/mL) | Incubation Time (hours) | Neopterin Concentration (nmol/L) | Fold Increase vs. Unstimulated | Reference |
| 50 - 100 | 72 | ~10 | ~5 | (Wirleitner et al., 2002) |
| 100 | 48 | ~18 | ~9 | (Hypothetical Data) |
| 200 | 72 | ~35 | ~18 | (Hypothetical Data) |
Table 4: this compound Production by Human Monocyte-Derived Dendritic Cells (Mo-DCs)
| Stimulus | Incubation Time (hours) | Neopterin Concentration (nmol/L) | Fold Increase vs. Unstimulated | Reference |
| IFN-γ (100 U/mL) | 48 | ~20 | ~10 | (Hypothetical Data) |
| IFN-α (1000 U/mL) | 48 | ~15 | ~7 | (Hypothetical Data) |
| LPS (1 µg/mL) | 48 | ~8 | ~4 | (Hypothetical Data) |
Logical Relationships in Experimental Design
References
- 1. Generation of Human Monocyte-derived Dendritic Cells from Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. A protocol for rapid monocyte isolation and generation of singular human monocyte-derived dendritic cells | PLOS One [journals.plos.org]
- 5. Relationship of interferon-gamma and neopterin levels during stimulation with alloantigens in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Gamma Interferon Is Dispensable for Neopterin Production In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Sensitive Detection of L-(-)-Neopterin by LC-MS/MS: An Application Note and Protocol
Abstract
Neopterin (B1670844), a catabolic product of guanosine (B1672433) triphosphate (GTP), is a sensitive biomarker for the activation of the cellular immune system. Its levels in various biological fluids are indicative of the severity of several pathological conditions, including viral infections, autoimmune diseases, malignancies, and allograft rejection. This application note presents a highly sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of L-(-)-Neopterin in biological matrices. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for researchers, scientists, and drug development professionals.
Introduction
This compound is a pteridine (B1203161) derivative synthesized by human monocytes and macrophages upon stimulation by interferon-gamma (IFN-γ), a key cytokine in the T-helper 1 (Th1) cell-mediated immune response.[1][2] The biosynthesis of neopterin begins with the enzymatic conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate by GTP-cyclohydrolase I.[2][3] Subsequent dephosphorylation and oxidation lead to the formation of neopterin.[4] As an early indicator of cellular immune activation, the accurate and sensitive measurement of neopterin concentrations is crucial for disease monitoring and therapeutic development.[2][3] This document outlines a validated LC-MS/MS method for the reliable quantification of this compound.
Signaling Pathway
The production of neopterin is a downstream event of the cellular immune response cascade initiated by pro-inflammatory stimuli. The following diagram illustrates the key steps in the neopterin biosynthesis pathway.
Caption: Neopterin biosynthesis pathway.
Experimental Protocols
This section provides a detailed protocol for the analysis of this compound in cerebrospinal fluid (CSF). The method can be adapted for other matrices such as plasma and urine with appropriate validation.[5][6][7]
Materials and Reagents
-
This compound standard (Schircks Laboratories)
-
¹⁵N-labeled this compound internal standard (¹⁵N-Neopterin) (Schircks Laboratories)[8]
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Dithiothreitol (DTT)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
Sample Preparation
-
Standard and Internal Standard Preparation: Prepare stock solutions of this compound and ¹⁵N-Neopterin in ultrapure water containing 0.2% DTT.[8] Serially dilute the stock solutions to prepare calibration standards and a working internal standard solution.
-
Sample Collection and Storage: Collect CSF samples and immediately freeze them at -80°C until analysis. Avoid blood contamination as it can cause auto-oxidation of pterins.[8]
-
Protein Precipitation: In a 1.5 mL microcentrifuge tube, combine 30 µL of CSF sample, standard, or quality control sample with 210 µL of the ¹⁵N-Neopterin internal standard solution (final concentration of 100 nmol/L).[8]
-
Vortex and Centrifuge: Vortex the mixture for 10 seconds.
-
Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: Sample preparation workflow.
LC-MS/MS Method
The chromatographic separation is performed using a reversed-phase C18 column, and detection is achieved with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 2% B (0-1 min), 2-30% B (1-5 min), 95% B (5.1-6 min), 2% B (6.1-8 min) |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 254.1 | 206.1 | 20 |
| ¹⁵N-Neopterin | 255.1 | 206.1 | 20 |
Data Presentation
The method was validated for linearity, sensitivity, precision, and accuracy. The results are summarized in the tables below.
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
| Linearity Range | 3 - 200 nmol/L[8][9] |
| Correlation Coefficient (r²) | > 0.99[8][9] |
| Limit of Detection (LOD) | 0.57 nmol/L (in blood)[10] |
| Limit of Quantification (LOQ) | 1.45 nmol/L (in blood)[10] |
Table 2: Precision and Accuracy
| Parameter | Value |
| Intra-day Precision (%CV) | < 6.4%[10] |
| Inter-day Precision (%CV) | < 10.8%[10] |
| Accuracy (% Recovery) | 89.55% - 99.41%[11] |
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the sensitive and accurate quantification of this compound in biological samples. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for clinical research and drug development applications where monitoring of cellular immune activation is critical. The method demonstrates excellent linearity, sensitivity, precision, and accuracy, making it a reliable tool for neopterin analysis.
References
- 1. Neopterin in Diagnosis and Monitoring of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neopterin: Biomarker of cell-mediated immunity and potent usage as biomarker in silicosis and other occupational diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. mdpi.com [mdpi.com]
- 5. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of neopterin and biopterin by liquid chromatography coupled to tandem mass spectrometry (LC-M... [protocols.io]
- 7. academic.oup.com [academic.oup.com]
- 8. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a new UPLC-ESI-MS/MS method for the determination of biopterin and neopterin in dried blood spot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Stability of L-(-)-Neopterin in clinical samples under different storage conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-(-)-Neopterin, a catabolic product of guanosine (B1672433) triphosphate (GTP), is a valuable biomarker for monitoring the activation of the cell-mediated immune system.[1][2] Primarily produced by macrophages and dendritic cells upon stimulation by interferon-gamma (IFN-γ), elevated neopterin (B1670844) levels are associated with various clinical conditions, including viral infections, autoimmune diseases, allograft rejection, and certain malignancies.[3] The accurate quantification of neopterin in clinical samples is crucial for its utility as a diagnostic and prognostic marker. This document provides detailed application notes and protocols regarding the stability of this compound in various human clinical samples under different storage conditions to ensure the integrity and reliability of analytical results. Neopterin is generally considered to be biologically stable in body fluids, which simplifies sample handling compared to other cytokines.[4]
Signaling Pathway of Neopterin Production
The production of neopterin is initiated by the activation of T-helper 1 (Th1) cells, which release IFN-γ. This cytokine stimulates macrophages to convert GTP to 7,8-dihydroneopterin (B1664191) triphosphate, which is then dephosphorylated to 7,8-dihydroneopterin. Subsequently, 7,8-dihydroneopterin is non-enzymatically oxidized to form the stable end-product, neopterin.
Caption: Neopterin biosynthesis pathway initiated by IFN-γ stimulation of macrophages.
Data Presentation: Stability of this compound
The following tables summarize the stability of this compound in various clinical samples under different storage conditions. "Stable" indicates that no significant change in concentration was reported.
Table 1: Stability of this compound in Serum
| Storage Temperature | Duration | Stability | Comments |
| Room Temperature | Up to 7 days | Generally considered stable, but immediate processing is recommended.[5] | Prolonged contact with blood cells in uncentrifuged tubes can affect analyte stability.[6][7] |
| 4°C (Refrigerated) | Up to 72 hours | Stable.[3] | Protect from light. |
| -20°C | Up to 72 hours | Stable.[8] | For longer-term storage, -80°C is recommended. |
| -80°C | Indefinitely | Stable.[8] | Considered the optimal temperature for long-term storage. |
| Freeze-Thaw Cycles | Multiple cycles | Caution advised. | While some studies on other biomarkers show stability for a few cycles, it is best practice to minimize freeze-thaw cycles for all analytes.[9] No specific quantitative data for more than one freeze-thaw cycle for neopterin in serum was found. |
Table 2: Stability of this compound in Plasma
| Storage Temperature | Duration | Stability | Comments |
| Room Temperature | Up to 7 days | Generally considered stable, but immediate processing is recommended.[5] | Plasma analytes may be less stable than serum when in prolonged contact with cells.[6][7] |
| 4°C (Refrigerated) | Not specified | Likely stable for short periods, similar to serum. | Protect from light. |
| -20°C | Not specified | Likely stable for short to medium-term storage. | For long-term storage, -80°C is preferred. |
| -80°C | Long-term | Stable. | Optimal for long-term preservation of plasma samples. |
| Freeze-Thaw Cycles | Multiple cycles | Caution advised. | Minimize freeze-thaw cycles to prevent potential degradation or changes in concentration. No specific quantitative data for neopterin in plasma was found. |
Table 3: Stability of this compound in Urine
| Storage Temperature | Duration | Stability | Change in Concentration (%) | Comments |
| Room Temperature | Up to 2 days | Stable | ~ +7.6% | Without preservative. |
| Room Temperature | Up to 21 days | Gradual Increase | Up to ~ +57.1% | Without preservative. |
| 4°C (Refrigerated) | Up to 7 days | Stable | Not specified | Protect from light. |
| -20°C | Up to 8 months | Stable | ~ +5.4% (not statistically significant) | Long-term storage at -20°C is a viable option. |
| Freeze-Thaw Cycles | 1 cycle | Minor change | ~ -5.2% | Statistically significant but within assay variability. |
| Freeze-Thaw Cycles | 3 cycles | Stable | ~ +1.6% | Not statistically significant. |
Table 4: Stability of this compound in Cerebrospinal Fluid (CSF)
| Storage Temperature | Duration | Stability | Comments |
| Room Temperature | Not stable | Not stable.[8] | Process immediately after collection. |
| 4°C (Refrigerated) | Up to 24 hours | Stable.[8] | For short-term storage only. |
| -20°C | Up to 72 hours | Stable.[8] | Suitable for short-term frozen storage. |
| -80°C | Up to 11 years | Stable.[5][10] | No significant impact on quantification was observed. This is the recommended temperature for long-term storage.[5][10] |
| Freeze-Thaw Cycles | Not recommended | Unstable.[8] | Repeated freeze-thaw cycles should be avoided.[8] |
Experimental Protocols
Protocol 1: Sample Collection and Handling
Proper sample collection and handling are paramount for accurate neopterin measurement.
Workflow for Sample Handling and Storage
Caption: General workflow for clinical sample handling for neopterin analysis.
1. Serum:
-
Collect whole blood in a serum separator tube (SST).
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1000-1300 x g for 15 minutes at room temperature.
-
Aliquot the serum into cryovials, protecting from direct light.
-
For immediate analysis, store at 2-8°C. For long-term storage, freeze at -80°C.
2. Plasma:
-
Collect whole blood in a tube containing EDTA as an anticoagulant.
-
Centrifuge at 1000-1300 x g for 15 minutes at room temperature within 2 hours of collection.
-
Aliquot the plasma into cryovials, protecting from direct light.
-
For immediate analysis, store at 2-8°C. For long-term storage, freeze at -80°C.
3. Urine:
-
Collect a mid-stream urine sample in a sterile container.
-
If the sample is turbid, centrifuge at 1500 x g for 10 minutes to remove particulate matter.
-
Aliquot the supernatant into cryovials.
-
For short-term storage, keep at 2-8°C. For long-term storage, freeze at -20°C or -80°C.
4. Cerebrospinal Fluid (CSF):
-
Collect CSF via lumbar puncture into sterile polypropylene (B1209903) tubes.
-
Process samples immediately. If the sample is blood-contaminated, centrifuge to remove red blood cells.[8]
-
Aliquot into cryovials.
-
For analysis within 24 hours, store at 2-8°C.[8] For long-term storage, freeze at -80°C immediately.[8] Avoid freeze-thaw cycles.[8]
Protocol 2: Neopterin Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general overview of a competitive ELISA for neopterin quantification. Specific details may vary between commercial kits.
Materials:
-
Neopterin ELISA Kit (including microtiter plate, standards, controls, enzyme conjugate, antiserum, wash buffer, substrate, and stop solution)
-
Precision pipettes and tips
-
Microplate reader with a 450 nm filter
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Dilute urine samples as recommended by the kit manufacturer.
-
Sample and Reagent Addition:
-
Pipette standards, controls, and prepared samples into the appropriate wells of the microtiter plate.
-
Add the enzyme conjugate to each well.
-
Add the neopterin antiserum to each well.
-
-
Incubation: Cover the plate and incubate as specified in the kit instructions (e.g., 90 minutes at room temperature on an orbital shaker). Protect the plate from light.
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with the diluted wash buffer.
-
Substrate Reaction: Add the substrate solution to each well and incubate for the recommended time (e.g., 10-20 minutes) at room temperature, protected from light.
-
Stopping the Reaction: Add the stop solution to each well to terminate the color development.
-
Measurement: Read the absorbance of each well at 450 nm within 15 minutes of adding the stop solution.
-
Calculation: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the neopterin concentration of the samples from the standard curve.
Protocol 3: Neopterin Measurement by High-Performance Liquid Chromatography (HPLC)
HPLC with fluorescence detection is a highly sensitive and specific method for neopterin quantification.
Materials:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., 15 mM potassium phosphate (B84403) buffer, pH 6.4)
-
Acetonitrile
-
Trichloroacetic acid (TCA) for protein precipitation (for serum/plasma)
Procedure:
-
Sample Preparation (Serum/Plasma):
-
To precipitate proteins, add an equal volume of 15% TCA to the serum or plasma sample.
-
Vortex and then centrifuge at 10,000 x g for 5 minutes.
-
Collect the supernatant for analysis.
-
-
Sample Preparation (Urine/CSF):
-
Urine and CSF samples can often be diluted with the mobile phase and injected directly after centrifugation to remove any particulates.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 15 mM potassium phosphate buffer (pH 6.4).
-
Flow Rate: 0.8 mL/min.
-
Detection: Fluorescence detector set to an excitation wavelength of 353 nm and an emission wavelength of 438 nm.
-
-
Injection and Analysis:
-
Inject a defined volume of the prepared sample or standard onto the HPLC column.
-
Record the chromatogram and identify the neopterin peak based on its retention time compared to known standards.
-
-
Quantification:
-
Create a standard curve by injecting known concentrations of neopterin standards.
-
Calculate the concentration of neopterin in the samples by comparing their peak areas to the standard curve.
-
Conclusion
The stability of this compound is dependent on the sample type and storage conditions. For optimal results, it is recommended to process and analyze samples as soon as possible after collection. For long-term studies, storage at -80°C is the preferred method for all sample types to ensure the integrity of the analyte. Adherence to these guidelines will help to ensure accurate and reproducible neopterin measurements, thereby enhancing the reliability of clinical and research findings. It is important to note that while neopterin is generally stable, specific quantitative data for serum and plasma under various conditions are not extensively documented in the literature, and researchers should perform their own validation studies if extensive storage or multiple freeze-thaw cycles are anticipated.
References
- 1. researchgate.net [researchgate.net]
- 2. Neopterin, the Cell-Mediated Immune Response Biomarker, in Inflammatory Periodontal Diseases: A Narrative Review of a More than Fifty Years Old Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayocliniclabs.com [mayocliniclabs.com]
- 4. Megjelent a CCLM 61. évfolyamának 7. száma [mldt.hu]
- 5. researchgate.net [researchgate.net]
- 6. Stability studies of twenty-four analytes in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Long-Term Stability of 18 Nutritional Biomarkers Stored at −20 °C and 5 °C for up to 12 Months - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Freeze-Thaw Cycles on Circulating Inflammation Marker Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 620009: Neopterin (CSF) | MNG [mnglabs.labcorp.com]
Application Notes and Protocols for L-(-)-Neopterin as a Surrogate Marker for Viral Load in Resource-Limited Settings
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-(-)-Neopterin is a low molecular weight pteridine (B1203161) metabolite produced by human macrophages and dendritic cells upon stimulation by interferon-gamma (IFN-γ) released from activated T-lymphocytes.[1][2] Its levels in body fluids, such as serum, plasma, and urine, serve as a sensitive indicator of cellular immune system activation.[3][4] In the context of infectious diseases, elevated neopterin (B1670844) concentrations correlate with the extent of the immune response to pathogens, particularly viruses. This makes this compound a valuable, cost-effective surrogate marker for viral load, especially in resource-limited settings where gold-standard molecular assays like PCR are often inaccessible due to cost and infrastructure requirements.[1][5][6] These application notes provide a comprehensive overview of the utility of this compound, along with detailed protocols for its measurement.
Clinical Significance in Viral Infections
Elevated neopterin levels have been documented in a variety of viral infections and have shown significant correlation with disease activity and viral load.
-
Human Immunodeficiency Virus (HIV): Neopterin is a well-established marker in HIV-1 infection.[3][4] Its concentration in serum and urine reflects the course and progression of the disease and can be used to monitor the efficacy of antiretroviral therapy (ART).[3][4] Plasma neopterin levels have been found to correlate with plasma HIV viral load.[1] An increase in neopterin levels is observed early in the course of HIV infection, even before CD4+ T-cell decline and the onset of clinical symptoms.[1] Furthermore, higher cerebrospinal fluid (CSF) neopterin levels are associated with higher CSF HIV viral loads.[1][7]
-
Hepatitis B and C Viruses (HBV and HCV): Increased neopterin levels are associated with hepatitis caused by hepatitis A, B, and C viruses.[1][2] In chronic hepatitis B, neopterin levels have been shown to be higher in patients with replicative HBV compared to non-replicative carriers.[1][8] For chronic hepatitis C, pretreatment serum neopterin levels can be a predictor of the response to pegylated interferon and ribavirin (B1680618) therapy.[1][2]
-
Tuberculosis (TB): Although caused by a bacterium, Mycobacterium tuberculosis, the immune response is cell-mediated, leading to increased neopterin production. Urinary neopterin levels in patients with pulmonary tuberculosis are significantly higher than in healthy controls and correlate with the extent of the disease seen on radiological images.[1] In patients co-infected with HIV and TB, neopterin levels are particularly high and show a significant inverse correlation with CD4 cell counts.[9]
-
Other Viral Infections: Neopterin has also been investigated as a marker for viral respiratory tract infections, where it can help distinguish between viral and bacterial lower respiratory tract infections.[1]
Data Presentation
The following tables summarize quantitative data on this compound levels in various viral infections from published studies.
Table 1: this compound Levels in HIV Infection
| Patient Group | Sample Type | Neopterin Concentration (nmol/L) | Correlation with Viral Load | Reference |
| HIV-1 Infected | Plasma | Elevated compared to controls | Positive correlation | [1] |
| HIV-1 Infected (Advanced) | Serum | Higher levels associated with greater risk of disease progression (HR=2.94 for 21.1 vs 11.4 nmol/L) | Independent predictor of progression, adjusted for viral load | [5] |
| HIV-1 Infected with Dementia | CSF | Higher levels associated with severity of dementia | Positive correlation with CSF viral load | [1] |
| HIV+/TB+ Co-infected | Plasma | Median: 54 nmol/L | Inverse correlation with CD4 count | [9] |
| HIV-/TB+ | Plasma | Median: 23 nmol/L | Inverse correlation with CD4 count | [9] |
| Healthy Controls | Plasma | Median: 3.8 nmol/L | N/A | [9] |
Table 2: this compound Levels in Viral Hepatitis
| Patient Group | Sample Type | Neopterin Concentration (nmol/L) | Key Finding | Reference |
| Chronic Hepatitis B (Replicative) | Serum | Mean: 14.5 ± 10.0 | Significantly higher than non-replicative carriers | [1][8] |
| Chronic Hepatitis B (Non-replicative) | Serum | Mean: 8.8 ± 4.3 | - | [1][8] |
| Chronic Hepatitis C (Pre-treatment) | Serum | <16 nmol/L associated with higher sustained virological response rate | Predictor of treatment response | [1] |
| Chronic Hepatitis | Serum | Mean: 14.2 ± 5.6 | - | [1] |
| Liver Cirrhosis | Serum | Mean: 20.3 ± 7.9 | - | [1] |
| Healthy Controls | Serum | Mean: 5.2 ± 1.4 | - | [1] |
Table 3: this compound Levels in Tuberculosis
| Patient Group | Sample Type | Neopterin Concentration | Key Finding | Reference |
| Pulmonary Tuberculosis | Urine | 83% of patients had levels above the upper tolerance limit of healthy controls | Correlated with the extent of pulmonary disease | [1] |
| Pulmonary Tuberculosis | Serum | Significantly higher than healthy controls | - | [10] |
| Active Pulmonary TB | Serum | Higher than inactive TB and healthy controls | Can be used to evaluate activation and response to treatment | [11][12] |
Experimental Protocols
Measurement of this compound by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is based on a competitive ELISA principle.
Materials:
-
Neopterin ELISA Kit (commercial kits are available from various suppliers, e.g., IBL International, GenWay Biotech).[13][14][15]
-
Microplate reader with a 450 nm filter (and a reference wavelength of 600-650 nm if available).[13]
-
Precision pipettes and tips.
-
Orbital shaker.[13]
-
Wash buffer (usually provided with the kit).
-
Distilled or deionized water.
-
Serum, plasma (EDTA), or urine samples.
Sample Preparation:
-
Serum/Plasma: Collect blood and separate serum or plasma according to standard procedures. Samples can be stored at 2-8°C for a short period or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.[16]
-
Urine: Spontaneous or 24-hour urine can be used. Centrifuge samples to remove particulate matter. Urine samples may need to be diluted (e.g., 1:100) with the assay buffer provided in the kit.[13][17]
Assay Procedure (Example):
-
Bring all reagents and samples to room temperature before use.
-
Prepare the required number of microtiter plate wells for standards, controls, and samples.
-
Pipette 20 µL of each standard, control, and prepared sample into the appropriate wells.[13]
-
Pipette 100 µL of the Enzyme Conjugate into each well.[13]
-
Pipette 50 µL of the Neopterin Antiserum into each well.[13]
-
Cover the plate with an adhesive foil and incubate for 90 minutes at room temperature (18-25°C) on an orbital shaker (e.g., 500 rpm).[13]
-
After incubation, discard the solution and wash the wells four times with 300 µL of diluted Wash Buffer per well.[13]
-
Pipette 150 µL of TMB Substrate Solution into each well.[13]
-
Incubate for 10 minutes at room temperature in the dark.[13]
-
Stop the reaction by adding 150 µL of Stop Solution to each well. The color will change from blue to yellow.[13]
-
Measure the optical density (OD) at 450 nm within 15 minutes of adding the Stop Solution.[13]
Data Analysis:
-
Construct a standard curve by plotting the OD of the standards against their known concentrations.
-
The concentration of neopterin in the samples is inversely proportional to the measured OD.[13]
-
Determine the neopterin concentration of the samples from the standard curve.
Measurement of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method with fluorescence detection.
Materials and Equipment:
-
HPLC system with a fluorescence detector, autosampler, and pump.[18][19]
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[18][19]
-
Trichloroacetic acid (TCA) for protein precipitation.[20]
-
Mobile phase: e.g., 15 mM phosphate (B84403) buffer (pH 7.0) containing 2.5% methanol.[18][19]
-
Neopterin standard solution.
-
Centrifuge.
-
Syringe filters (0.45 µm).
Sample Preparation:
-
Serum/Plasma: To 100 µL of serum or plasma, add 100 µL of 10% TCA to precipitate proteins.[20]
-
Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.
-
Collect the clear supernatant. The supernatant may require further dilution with the mobile phase.[20]
-
Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (250 x 4.6 mm, 5 µm).[18][19]
-
Mobile Phase: Isocratic elution with 15 mM phosphate buffer (pH 7.0) containing 2.5% methanol.[18][19]
-
Detection: Fluorescence detector with excitation at 353 nm and emission at 438 nm.[18][19][21]
-
Injection Volume: 20-50 µL.
-
Retention Time: Approximately 4 minutes under these conditions.[20]
Data Analysis:
-
Prepare a calibration curve using a series of neopterin standards of known concentrations.
-
Identify the neopterin peak in the sample chromatograms based on the retention time of the standard.
-
Quantify the neopterin concentration in the samples by comparing the peak area or height to the calibration curve.
Mandatory Visualizations
Signaling Pathway for Neopterin Production
Caption: IFN-γ-mediated signaling pathway for this compound production.
Experimental Workflow for Neopterin Measurement
Caption: General workflow for the measurement and analysis of this compound.
References
- 1. Neopterin in Diagnosis and Monitoring of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neopterin in Diagnosis and Monitoring of Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neopterin in HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Serum neopterin, an immune activation marker, independently predicts disease progression in advanced HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cerebrospinal fluid viral load and neopterin in HIV-positive patients with undetectable viraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serum neopterin levels in patients with replicative and nonreplicative HBV carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasma Levels of Neopterin and C-Reactive Protein (CRP) in Tuberculosis (TB) with and without HIV Coinfection in Relation to CD4 Cell Count - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neopterin as a marker for cell-mediated immunity in patients with pulmonary tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of serum neopterin levels in pulmonary tuberculosis patients with positive acid fast bacilli and inactive pulmonary tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ibl-international.com [ibl-international.com]
- 14. Neopterin ELISA Kit (GWB-286F41) - GenWay Biotech | Avivasysbio.com [avivasysbio.com]
- 15. abacusdx.com [abacusdx.com]
- 16. 4adi.com [4adi.com]
- 17. The role of serum and urıne neopterın levels on the determınatıon of acute cholecystıtıs severıty - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. scielo.br [scielo.br]
- 20. A new HPLC method for serum neopterin measurement and relationships with plasma thiols levels in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scilit.com [scilit.com]
Troubleshooting & Optimization
Troubleshooting high background in L-(-)-Neopterin ELISA assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high background issues with L-(-)-Neopterin ELISA assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
High background in an ELISA can obscure the specific signal, leading to inaccurate quantification of this compound. Below are common causes and solutions presented in a question-and-answer format.
Q1: What are the most common causes of high background in a this compound ELISA?
High background can stem from several factors during the assay procedure. The most frequent culprits include:
-
Insufficient Washing: Inadequate removal of unbound reagents is a primary cause of high background.[1][2][3]
-
Non-Specific Binding: The detection antibody may bind to unoccupied sites on the microplate wells.[3]
-
High Antibody Concentration: Using overly concentrated detection antibody can lead to increased non-specific binding.
-
Contaminated Reagents: Buffers or substrate solutions contaminated with bacteria, fungi, or other substances can produce false signals.[4]
-
Improper Incubation: Incorrect incubation times or temperatures can affect binding kinetics and increase background.[3]
-
Substrate Issues: The TMB substrate is light-sensitive and can develop color if exposed to light during incubation.[5]
Q2: My background is uniformly high across the entire plate. What should I investigate first?
A uniformly high background often points to a systemic issue with a reagent or a procedural step. Here’s a troubleshooting workflow to identify the cause:
References
Technical Support Center: Optimizing HPLC for L-(-)-Neopterin Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the separation of L-(-)-Neopterin.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound separation?
A common starting point for reversed-phase HPLC separation of this compound is a simple isocratic mobile phase consisting of a phosphate (B84403) buffer with a small percentage of organic modifier, such as methanol (B129727) or acetonitrile. For example, a mobile phase of 15 mM phosphate buffer (pH 7.0) with 2.5% methanol has been successfully used.[1] Another simple mobile phase is a water-acetonitrile (99:1) mixture.[2]
Q2: What detection method is most suitable for this compound?
This compound has natural fluorescence, making fluorescence detection a highly sensitive and specific method. The typical excitation wavelength is around 353 nm, and the emission wavelength is around 438 nm.[1][2][3] UV detection at 353 nm is also possible but may be less sensitive.[4]
Q3: How does mobile phase pH affect the retention of this compound?
The pH of the mobile phase is a critical parameter in optimizing the separation of ionizable compounds like this compound.[5][6] For reversed-phase columns, adjusting the pH can alter the ionization state of the analyte, thereby affecting its retention time and peak shape. It is crucial to operate within the stable pH range of the column, typically pH 2-8 for silica-based columns.[5] For this compound, mobile phases with pH values ranging from 4.0 to 7.4 have been reported.[1][4][7]
Q4: Should I use an isocratic or gradient elution for this compound analysis?
Both isocratic and gradient elution methods can be used for this compound analysis. Isocratic methods are simpler and more robust for routine analysis of relatively clean samples.[1][2] Gradient elution, where the mobile phase composition is changed during the run, can be beneficial for separating this compound from complex sample matrices and for analyzing samples containing compounds with a wide range of polarities.[8]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks, with a "tail" extending from the back of the peak.
-
Asymmetrical peaks, with the front of the peak being less steep than the back.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Secondary Interactions | This compound, being a polar molecule, can interact with active silanol (B1196071) groups on the silica-based column packing, leading to peak tailing.[9] Using an end-capped column can minimize these interactions. Increasing the buffer concentration in the mobile phase can also help mask residual silanol groups.[9] |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can significantly impact the peak shape of ionizable compounds.[10] Experiment with adjusting the mobile phase pH. It is often recommended to work at a pH that is at least 2 units away from the pKa of the analyte to ensure it is in a single ionic form. |
| Column Overload | Injecting too much sample can lead to peak distortion.[9] Try diluting the sample and injecting a smaller volume. |
| Column Contamination or Degradation | A buildup of contaminants from the sample matrix or degradation of the stationary phase can cause poor peak shape.[11] Flush the column with a strong solvent or, if necessary, replace the column. Using a guard column can help protect the analytical column.[12] |
| Mismatch between Sample Solvent and Mobile Phase | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[13] Whenever possible, dissolve the sample in the mobile phase. |
Problem 2: Poor Resolution
Symptoms:
-
Overlapping peaks between this compound and other components in the sample.
-
Inability to accurately quantify this compound due to co-eluting peaks.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Suboptimal Mobile Phase Composition | The composition of the mobile phase is a key factor in achieving good resolution.[8] Adjust the ratio of the organic modifier (e.g., methanol or acetonitrile) to the aqueous buffer. A systematic approach, such as testing a range of organic modifier concentrations, can help identify the optimal composition. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase affects the retention and selectivity of ionizable compounds.[6] A small change in pH can significantly alter the separation.[14] |
| Matrix Effects | Components in the biological matrix (e.g., serum, urine) can co-elute with this compound.[11] Implement a sample preparation procedure, such as solid-phase extraction (SPE), to remove interfering substances before HPLC analysis.[15] |
| Low Column Efficiency | A worn-out or poorly packed column will have reduced efficiency, leading to broader peaks and decreased resolution.[16] Replace the column with a new one of the same type. Ensure that system connections are made correctly to minimize extra-column volume.[11] |
Problem 3: Fluctuating Retention Times
Symptoms:
-
The retention time of the this compound peak is not consistent between injections.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Pump Issues | Leaks in the pump or check valve problems can lead to an inconsistent flow rate and, consequently, fluctuating retention times.[17] Inspect the pump for leaks and ensure the check valves are functioning correctly. |
| Inadequate Column Equilibration | If the column is not properly equilibrated with the mobile phase before injection, retention times can drift.[18] Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) before starting the analysis. |
| Changes in Mobile Phase Composition | If the mobile phase is prepared in batches, slight variations between batches can cause shifts in retention time.[17] Prepare a large volume of mobile phase to be used for the entire analytical run. If using a gradient, ensure the gradient proportioning is accurate. |
| Temperature Fluctuations | Changes in the column temperature can affect retention times.[18] Use a column oven to maintain a constant and consistent temperature. |
Experimental Protocols
Example Isocratic HPLC Method for this compound in Urine[1][3]
-
Column: Ace C18 (250 x 4.6 mm i.d., 5 µm) with a guard column.[1][3]
-
Mobile Phase: 15 mM phosphate buffer (pH 7.0) containing 2.5% methanol.[1][3]
-
Detection: Fluorescence detector with excitation at 353 nm and emission at 438 nm.[1][3]
-
Sample Preparation: Urine samples can be diluted (e.g., 100-fold) before injection.[4]
Example Isocratic HPLC Method for this compound in Serum[2]
-
Column: C18 reversed-phase column.
-
Mobile Phase: Water:Acetonitrile (99:1).
-
Flow Rate: 1.5 mL/min.
-
Detection: Fluorescence detector with excitation at 353 nm and emission at 438 nm.
-
Sample Preparation: Serum protein precipitation with trichloroacetic acid (TCA), followed by dilution of the supernatant.
Data Presentation
Table 1: Comparison of Reported Isocratic Mobile Phases for this compound Separation
| Mobile Phase Composition | Column | Flow Rate (mL/min) | Retention Time (min) | Sample Matrix | Reference |
| 15 mM Phosphate Buffer (pH 7.0) with 2.5% Methanol | Ace C18 (250 x 4.6 mm, 5 µm) | 1.0 | 6.2 | Urine | [1] |
| Water:Acetonitrile (99:1) | C18 Reversed-Phase | 1.5 | ~4 | Serum | [2] |
| 50 mM Phosphate Buffer (pH 6.2) with 5% Methanol | ODS2 (25 cm, 5 µm) | Not Specified | Not Specified | Serum | [15] |
| 150 mM Sodium Phosphate (pH 4.0) | Two coupled reversed-phase columns | 0.8 | Not Specified | Urine | [4] |
| 0.05 M Sodium Citrate (pH 7.4) with 3% Methanol | Atlantis dC18 (150 x 4.6 mm, 3 µm) | 0.6 | Not Specified | Cerebrospinal Fluid | [7] |
Visualizations
References
- 1. scielo.br [scielo.br]
- 2. A new HPLC method for serum neopterin measurement and relationships with plasma thiols levels in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Urinary neopterin quantification by reverse-phase high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mastelf.com [mastelf.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. support.waters.com [support.waters.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. mastelf.com [mastelf.com]
- 14. researchgate.net [researchgate.net]
- 15. Analysis for fully oxidized neopterin in serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: L-(-)-Neopterin Immunoassays - Managing Hemolysis and Lipemia Interference
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, mitigating, and troubleshooting interference from hemolysis and lipemia in L-(-)-Neopterin immunoassays.
Frequently Asked Questions (FAQs)
Q1: What are hemolysis and lipemia, and why do they interfere with this compound immunoassays?
A: Hemolysis is the rupture of red blood cells, leading to the release of hemoglobin and other intracellular components into the serum or plasma.[1][2] Lipemia is the presence of a high concentration of lipids (fats), primarily triglycerides, in the blood, which causes the serum or plasma to appear turbid or milky.[3]
Interference in a competitive ELISA for this compound can occur through several mechanisms:
-
Spectrophotometric Interference: Hemoglobin has a high absorbance at the wavelengths used for reading ELISA results (typically 450 nm), which can lead to falsely elevated or inaccurate readings.[1][2]
-
Chemical Interference: Components released from red blood cells can interact with the assay reagents. For example, proteolytic enzymes can degrade the antibodies or the enzyme conjugate used in the assay.[1]
-
Physical Interference: In lipemic samples, the high lipid content can cause light scattering, affecting spectrophotometric measurements. Lipoproteins can also non-specifically bind to assay components like antibodies, blocking the intended binding of neopterin (B1670844) or the enzyme conjugate.[1][3]
Q2: How can I visually identify hemolyzed or lipemic samples?
A:
-
Hemolysis: Normal serum or plasma is a clear, straw-colored liquid. Hemolysis imparts a pink to red color, with the intensity of the red color correlating with the severity of hemolysis.
-
Lipemia: Lipemic samples appear cloudy, opaque, or milky-white, depending on the concentration of lipids.
Q3: What are the acceptable limits for hemolysis and lipemia in this compound immunoassays?
A: Most manufacturers of this compound ELISA kits advise against using "grossly hemolyzed" or "grossly lipemic" samples.[4] However, specific quantitative thresholds are often not provided in kit inserts. Based on general immunoassay literature and studies on other ELISAs, the following are suggested as potential action levels. It is crucial to validate these for your specific assay.
Q4: My sample is hemolyzed/lipemic. What should I do?
A: If you identify a hemolyzed or lipemic sample, it is highly recommended to recollect a fresh sample, ensuring proper collection and handling procedures to prevent recurrence. If recollection is not possible, certain remedial actions can be taken, as detailed in the Troubleshooting Guide below. Note that any procedure to mitigate interference should be validated to ensure it does not independently affect the neopterin concentration.
Q5: Can I use samples containing sodium azide (B81097) (NaN3) as a preservative?
A: No, samples containing sodium azide are generally not compatible with ELISA kits that use a horseradish peroxidase (HRP) conjugate, as azide is an inhibitor of HRP activity.[4] This can lead to falsely low results.
Data Presentation: Interference Thresholds
The following table summarizes potential interference thresholds for hemolysis and lipemia based on studies of various immunoassays. Note: This data is not specific to this compound assays and should be used as a general guideline. Each laboratory should establish its own acceptance criteria.
| Interferent | Level of Interference | Hemoglobin (g/L) | Triglycerides (mmol/L) | Potential Impact on Competitive Immunoassay Results |
| Hemolysis | Mild | 0.5 - 1.0 | N/A | May cause minor, often acceptable, changes in results. |
| Moderate | 1.0 - 2.5 | N/A | Likely to cause significant interference.[1] | |
| Gross | > 2.5 | N/A | Unacceptable for analysis; results are unreliable. | |
| Lipemia | Mild | N/A | 3.4 - 5.0 | May begin to show interference. |
| Moderate | N/A | 5.0 - 10.0 | Significant interference is likely.[1] | |
| Gross | N/A | > 10.0 | Unacceptable for analysis; results are unreliable. |
Troubleshooting Guides
Issue 1: Suspected Hemolysis Interference
Symptoms:
-
Inconsistent results between duplicate samples.
-
Higher than expected neopterin values.
-
Pink or red discoloration of the serum/plasma.
Troubleshooting Steps:
Caption: Troubleshooting workflow for suspected hemolysis.
Issue 2: Suspected Lipemia Interference
Symptoms:
-
Inconsistent results, often with lower than expected neopterin values in competitive ELISAs.
-
Cloudy or milky appearance of the serum/plasma.
-
Difficulty in pipetting the sample accurately.
Troubleshooting Steps:
Caption: Troubleshooting workflow for suspected lipemia.
Experimental Protocols
Protocol 1: this compound Competitive ELISA Workflow
This protocol outlines the general steps for a competitive ELISA, the format typically used for small molecules like neopterin.
Caption: General workflow for a competitive ELISA.
Protocol 2: Method for Removal of Lipemia by High-Speed Centrifugation
This protocol is a practical alternative to ultracentrifugation for clearing lipemic samples in most laboratory settings.[5][6]
Materials:
-
High-speed microcentrifuge (capable of ≥10,000 x g)
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Fine-tipped pipette or syringe for sample aspiration
Procedure:
-
Sample Transfer: Transfer an aliquot (e.g., 0.5-1.0 mL) of the lipemic serum or plasma into a microcentrifuge tube.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 15 minutes at room temperature.[5] This will pack the lipids into a layer at the top of the sample.
-
Aspiration: Carefully insert a fine-tipped pipette or a needle attached to a syringe through the top lipid layer to aspirate the cleared infranatant (the lower aqueous phase). Be cautious not to disturb the lipid layer.
-
Transfer: Transfer the cleared serum/plasma to a new, clean tube.
-
Analysis: The cleared sample can now be used in the this compound immunoassay. Note: It is advisable to document the procedure and consider validating that the process does not significantly alter neopterin levels in non-lipemic control samples.
For severely lipemic samples, a repeat of the centrifugation step may be necessary.[7] While ultracentrifugation is considered the gold standard, high-speed centrifugation is effective for most routine applications.[3][7]
References
- 1. Haemolysis and lipemia interfere with resistin and myeloperoxidase BioVendor ELISA assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipemia: causes, interference mechanisms, detection and management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4adi.com [4adi.com]
- 5. Removing Lipemia in Serum/Plasma Samples: A Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Selection of internal standards for L-(-)-Neopterin quantification by mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying L-(-)-Neopterin using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for this compound quantification by LC-MS/MS?
The ideal internal standard for this compound quantification is a stable isotope-labeled (SIL) version of the analyte.[1][2][3] SIL internal standards have nearly identical chemical and physical properties to this compound, ensuring they behave similarly during sample preparation, chromatography, and ionization.[2][3] This co-elution and similar behavior effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to higher accuracy and precision.[3][4][5]
Commonly used SIL internal standards for this compound include:
Q2: What are the key selection criteria for an internal standard if a stable isotope-labeled version is unavailable?
When a SIL internal standard is not available, a structural analog can be used. The selection of an appropriate analog is critical and should be based on the following criteria:
-
Structural Similarity: The internal standard should have a chemical structure as close as possible to this compound to ensure similar behavior during analysis.[4]
-
Similar Physicochemical Properties: Properties such as polarity, ionization efficiency, and fragmentation patterns should be comparable to the analyte.[1][2] For mass spectrometry, the internal standard must have similar ionizable functional groups.[2]
-
Resolution: The internal standard's peak should be well-resolved from the analyte and any other matrix components.[4]
-
Absence in Samples: The chosen internal standard must not be naturally present in the biological samples being analyzed.[4]
-
Consistent Response: It should provide a stable and reproducible signal across all analyses.
Q3: At what stage of the experimental workflow should the internal standard be added?
The internal standard should be added as early as possible in the sample preparation process.[4] Adding the internal standard at the beginning ensures that it accounts for any analyte loss or variability during all subsequent steps, including extraction, dilution, and reconstitution.[3][4]
Troubleshooting Guide
Problem 1: Poor Signal Intensity or Undetectable Peaks for this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Sample Concentration | Ensure your sample is not too dilute, which can lead to a weak signal, or too concentrated, which can cause ion suppression.[9] Optimize the dilution factor for your specific sample matrix. |
| Inefficient Ionization | The choice of ionization technique (e.g., ESI, APCI) can significantly impact signal intensity.[9] Electrospray ionization (ESI) in positive mode is commonly used for pteridine (B1203161) analysis.[7] Experiment with different source parameters to optimize ionization. |
| Instrument Not Tuned or Calibrated | Regularly tune and calibrate your mass spectrometer according to the manufacturer's recommendations to ensure optimal performance.[9] This includes checking the ion source, mass analyzer, and detector settings. |
| Analyte Degradation | This compound and other pteridines can be sensitive to light and oxidation.[10] Minimize exposure to light and consider adding antioxidants like dithiothreitol (B142953) (DTT) to your samples and standards, especially for reduced pterins.[6][11] |
Problem 2: Inaccurate Mass Measurement or Poor Resolution
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Mass Calibration | Perform regular mass calibration using appropriate standards to ensure accurate mass measurements.[9] |
| Instrument Contamination or Drift | Ensure the mass spectrometer is well-maintained. Contaminants or instrument drift can negatively affect mass accuracy and resolution.[9] |
| Suboptimal Chromatographic Separation | Poor separation on the LC column can lead to co-eluting interferences, affecting mass accuracy. Optimize your chromatographic method, including the mobile phase composition, gradient, and column chemistry. |
Problem 3: High Variability in Results (Poor Precision)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Internal Standard Addition | Ensure the internal standard is added at the same concentration to all samples, calibrators, and quality controls.[4] Use a precise pipetting technique. |
| Matrix Effects | The sample matrix can suppress or enhance the ionization of the analyte and/or internal standard, leading to variability. A stable isotope-labeled internal standard is the best way to correct for matrix effects.[3] If using a structural analog, ensure it co-elutes with the analyte as closely as possible. |
| Sample Preparation Inconsistency | Variations in sample preparation steps like extraction can introduce variability. Ensure your protocol is well-defined and followed consistently for all samples. |
Experimental Protocols & Data
Sample Preparation of Cerebrospinal Fluid (CSF)
This protocol is adapted from a validated method for pterin (B48896) analysis in CSF.[6][11]
-
Prepare Internal Standard (IS) Solution: Create a solution of ¹⁵N-labeled neopterin (B1670844) in water containing 0.2% dithiothreitol (DTT) at a final concentration of 100 nmol/L.[6][11] DTT helps prevent the oxidation of labile pterins.
-
Sample Aliquoting: In a microcentrifuge tube, combine 210 µL of the internal standard solution with 30 µL of the sample (calibrator, quality control, or unknown CSF sample).[6]
-
Mixing: Vortex the mixture thoroughly.
-
Analysis: Load the prepared sample into a microtiter plate for LC-MS/MS analysis.[6]
Quantitative Data: LC-MS/MS Parameters for this compound and its Internal Standard
The following table summarizes typical mass spectrometric parameters for the analysis of this compound and its ¹⁵N-labeled internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| This compound | 254.1 | 206.1 | [6] |
| ¹⁵N-Neopterin | 255.1 | 206.1 | [6] |
Visualizations
This compound Biosynthesis Pathway
Caption: Biosynthesis of this compound from Guanosine Triphosphate (GTP).[12][13]
General Experimental Workflow for this compound Quantification
Caption: A generalized workflow for the quantification of this compound by LC-MS/MS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. welchlab.com [welchlab.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. gmi-inc.com [gmi-inc.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. benchchem.com [benchchem.com]
- 12. Neopterin - Wikipedia [en.wikipedia.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
How to improve the sensitivity of L-(-)-Neopterin detection in CSF samples
Welcome to the technical support center for the detection of L-(-)-Neopterin in cerebrospinal fluid (CSF) samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflow and enhance the sensitivity of their measurements.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound in CSF?
A1: The primary methods for quantifying this compound in CSF are High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection, Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] HPLC is often considered a gold standard for its accuracy.[2] ELISA is a sensitive and robust option suitable for complex samples like serum, plasma, and urine.[1] LC-MS/MS offers high sensitivity and the ability to simultaneously measure other related metabolites.[3][4][5]
Q2: What is the expected concentration range of Neopterin (B1670844) in CSF?
A2: In healthy adults, CSF neopterin levels are typically below 10 nmol/L.[6] However, concentrations can vary with age and the specific patient population. For instance, one study reported a reference range of 8–28 nmol/L for adults.[7] Levels are known to be elevated in various neurological diseases, including infectious and inflammatory conditions.[8][9][10]
Q3: How should CSF samples be collected and stored to ensure Neopterin stability?
A3: CSF samples should be collected on ice and protected from light.[7][11] To prevent contamination with blood, which can affect results, samples should be centrifuged immediately if any blood is present, and the clear supernatant transferred to a new tube.[7] For long-term storage, samples should be frozen at -80°C.[7][12] Neopterin is stable in CSF for at least 24 months when stored at -80°C.[12] Short-term stability at 10°C in an autosampler is approximately 6 hours before concentrations of reduced pterins begin to decrease.[12]
Q4: Can I use the same assay for CSF that I use for serum or urine?
A4: While some commercial ELISA kits are validated for use with serum, plasma, and urine, it is crucial to verify their suitability for CSF.[1] The concentration of neopterin and the composition of the sample matrix can differ significantly between sample types, potentially affecting assay performance. HPLC and LC-MS/MS methods can often be adapted for different biological fluids with appropriate validation.
Q5: What is the significance of measuring both Neopterin and Biopterin (B10759762) in CSF?
A5: Measuring both neopterin and biopterin is crucial for the differential diagnosis of certain metabolic disorders.[13] For example, in 6-pyruvoyl-tetrahydropterin synthase (PTPS) deficiency, neopterin levels are high while biopterin levels are low. In contrast, in dihydropteridine reductase (DHPR) deficiency, biopterin levels are high while neopterin is in the reference range or slightly elevated.[13]
Troubleshooting Guide
This guide addresses common issues that may arise during the quantification of this compound in CSF samples.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | Sample Degradation: Neopterin, especially its reduced forms, is sensitive to light and temperature. | Ensure samples are collected on ice, protected from light, and promptly frozen at -80°C.[12] Minimize freeze-thaw cycles. |
| Insufficient Sample Volume: Some methods require a minimum volume for accurate detection. | Check the minimum volume requirement for your assay. Typical requirements range from 0.5 mL to 1 mL.[7] | |
| Improper Sample Preparation: Incomplete protein precipitation or filtration can interfere with detection. | For HPLC/LC-MS/MS, ensure efficient protein removal using methods like ultrafiltration or precipitation with acetonitrile (B52724). Avoid trichloroacetic acid as it can oxidize 7,8-dihydroneopterin (B1664191) to neopterin.[2] | |
| Assay Reagent Issues: Expired or improperly stored reagents (e.g., antibodies, standards) can lead to poor performance. | Check the expiration dates and storage conditions of all assay components. Prepare fresh working solutions of standards and reagents. | |
| High Background Signal | Sample Contamination: Blood contamination during lumbar puncture can introduce interfering substances. | Centrifuge blood-contaminated samples immediately after collection and use the clear supernatant.[7] |
| Non-specific Binding (ELISA): Inadequate blocking or washing steps. | Optimize blocking conditions and ensure thorough washing between incubation steps as per the manufacturer's protocol. | |
| Fluorescence Interference (HPLC): Co-eluting compounds with similar fluorescence properties. | Adjust the mobile phase composition or gradient to improve chromatographic separation. Optimize fluorescence excitation and emission wavelengths (e.g., excitation at 350 nm, emission at 450 nm).[12][14] | |
| Poor Reproducibility | Inconsistent Sample Handling: Variations in collection, storage, or preparation. | Standardize the entire workflow from sample collection to analysis.[13][15][16] |
| Pipetting Errors: Inaccurate dispensing of samples, standards, or reagents. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Instrument Instability: Fluctuations in detector response or pump performance (HPLC/LC-MS/MS). | Allow the instrument to stabilize before running samples. Perform regular maintenance and calibration. Monitor system pressure and baseline stability. | |
| Discrepancy with Expected Values | Incorrect Standard Curve: Improper preparation of standards or use of an inappropriate curve fitting model. | Prepare fresh calibration standards from a reliable stock. Evaluate different regression models for the best fit. |
| Matrix Effects (LC-MS/MS): Ion suppression or enhancement from other components in the CSF. | Use stable isotope-labeled internal standards to correct for matrix effects.[4] Optimize sample preparation to remove interfering substances. | |
| Age-Related Variation: Neopterin levels can be influenced by the patient's age. | Use age-matched reference ranges for data interpretation.[7][17] |
Quantitative Data Summary
The following table summarizes the performance characteristics of different methods for this compound detection in CSF.
| Method | Linear Working Range | Key Advantages | Key Disadvantages | Reference |
| LC-MS/MS | 3 to 200 nmol/L | High sensitivity and specificity; allows for multiplexing (simultaneous analysis of multiple pterins).[3][4] | Requires specialized equipment and expertise. | [3][4] |
| HPLC with Fluorescence Detection | Not explicitly stated, but used for concentrations in the low nmol/L range. | Considered a gold standard; highly accurate and reproducible.[2] | Can be time-consuming due to the need for chemical oxidation steps to detect reduced forms.[12] | [8][12] |
| ELISA | Varies by manufacturer (typically in the low nmol/L range). | High throughput; relatively simple and cost-effective.[6] | Potential for cross-reactivity and matrix effects. Performance can vary between different commercial kits.[2] | [1][18] |
| Radioimmunoassay (RIA) | Not explicitly stated. | Sensitive. | Involves handling of radioactive materials. | [1][9] |
Experimental Protocols
Sample Preparation for HPLC and LC-MS/MS
This protocol is a generalized procedure and may require optimization based on the specific instrumentation and assay.
-
Thawing: Thaw frozen CSF samples on ice, protected from light.
-
Centrifugation (if necessary): If the sample is cloudy or contains particulate matter, centrifuge at 12,000 x g for 10 minutes at 4°C.[12]
-
Protein Removal:
-
Ultrafiltration: Dilute 100 µL of CSF with mobile phase (1:2 ratio) and filter through a 5000 MWCO filter by centrifugation.[12]
-
Precipitation: Add an equal volume of ice-cold acetonitrile to the CSF sample, vortex, and centrifuge to pellet the precipitated proteins.
-
-
Injection: Inject the resulting filtrate or supernatant into the HPLC or LC-MS/MS system.
HPLC with Post-Column Coulometric Oxidation and Fluorescence Detection
This method allows for the direct and simultaneous measurement of reduced and oxidized pterins.
-
HPLC System: Use a C18 reversed-phase column (e.g., Atlantis dC18, 4.6 x 150 mm, 3 µm).[12]
-
Mobile Phase: 0.05 M sodium citrate/methanol (97/3, v/v), pH 7.4.[12]
-
Flow Rate: 0.6 mL/min at 30°C.[12]
-
Post-Column Oxidation: Employ a coulometric electrochemical cell set to an oxidation potential of +600 mV.[12]
-
Fluorescence Detection: Set the excitation wavelength to 350 nm and the emission wavelength to 450 nm.[12][14]
-
Quantification: Generate a standard curve using certified neopterin standards and calculate the concentration in the unknown samples.
Visualizations
Caption: Simplified pathway of this compound production.
Caption: Recommended workflow for CSF sample handling.
References
- 1. tecan.com [tecan.com]
- 2. Neopterin, the Cell-Mediated Immune Response Biomarker, in Inflammatory Periodontal Diseases: A Narrative Review of a More than Fifty Years Old Biomarker [mdpi.com]
- 3. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clinicallab.com [clinicallab.com]
- 7. childrensmn.org [childrensmn.org]
- 8. CSF neopterin level as a diagnostic marker in primary central nervous system lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cerebrospinal fluid neopterin decay characteristics after initiation of antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cerebrospinal fluid neopterin concentrations in central nervous system infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cerebrospinal fluid neopterin as a biomarker of neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neopterin, CSF | MLabs [mlabs.umich.edu]
- 14. Cerebrospinal Fluid Neopterin Analysis in Neuropediatric Patients: Establishment of a New Cut Off-Value for the Identification of Inflammatory-Immune Mediated Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 16. Neopterin [healthcare.uiowa.edu]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Common pitfalls in the measurement of L-(-)-Neopterin in clinical practice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the measurement of L-(-)-Neopterin in clinical and research settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured in clinical practice?
A1: this compound is a low molecular weight pteridine (B1203161) metabolite produced by human macrophages and dendritic cells upon stimulation by interferon-gamma (IFN-γ). Its concentration in biological fluids serves as a sensitive indicator of cellular immune system activation. Elevated neopterin (B1670844) levels are associated with various conditions, including viral infections, autoimmune diseases, certain malignancies, and allograft rejection, making it a valuable biomarker for disease monitoring and prognosis.
Q2: What are the common methods for measuring this compound?
A2: The most common methods for quantifying this compound are Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection. ELISA is often favored for its suitability for high-throughput screening of large numbers of samples, while HPLC provides high specificity and accuracy.[1]
Q3: How should biological samples for neopterin measurement be handled and stored?
A3: Proper sample handling is critical for accurate neopterin measurement. Samples, including serum, plasma, urine, and cerebrospinal fluid (CSF), should be protected from light as neopterin is light-sensitive. For short-term storage, samples can be kept at 2-8°C. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.[2] Studies have shown that neopterin in CSF is stable for up to 11 years when stored at -80°C.[3] Repeated freeze-thaw cycles should be avoided.
Q4: What are the expected reference ranges for neopterin in healthy individuals?
A4: Neopterin reference ranges can vary depending on the biological fluid, age, and the specific assay used. It is recommended that each laboratory establish its own reference ranges. However, general reference values are available and summarized in the Data Presentation section below.
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA)
| Problem | Potential Cause | Recommended Solution |
| High Background | Insufficient washing | Increase the number of wash steps and ensure complete removal of wash buffer. |
| Antibody concentration too high | Optimize the concentration of the primary or secondary antibody through titration. | |
| Non-specific binding | Use a different blocking buffer or increase the blocking incubation time. | |
| Contaminated reagents | Use fresh, sterile reagents and filter-sterilized buffers. | |
| Low or No Signal | Inactive reagents | Check the expiration dates of all kit components and store them properly. |
| Incorrect antibody dilution | Verify antibody dilution calculations and perform a titration to find the optimal concentration. | |
| Insufficient incubation time or temperature | Ensure that incubation steps are carried out for the recommended time and at the specified temperature. | |
| Presence of inhibitors in the sample | Dilute the sample further to reduce the concentration of potential inhibitors. | |
| Poor Precision (High CV%) | Pipetting errors | Calibrate pipettes regularly and use proper pipetting techniques to ensure accuracy. |
| Inadequate mixing | Gently mix all reagents and samples thoroughly before use. | |
| Temperature variation across the plate | Ensure the entire plate is at a uniform temperature during incubation. Avoid stacking plates. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Column overload | Dilute the sample or inject a smaller volume. |
| Active sites on the column | Use a column with end-capping or add a competing base to the mobile phase. | |
| Column degradation | Replace the column with a new one of the same type. | |
| Peak Splitting or Shoulders | Co-eluting interference | Adjust the mobile phase composition or gradient to improve separation. |
| Column void or channeling | Reverse-flush the column (if permissible by the manufacturer) or replace it. | |
| Sample solvent incompatible with mobile phase | Dissolve the sample in the initial mobile phase. | |
| Ghost Peaks | Carryover from previous injections | Implement a thorough needle wash program and inject a blank solvent run between samples. |
| Contaminated mobile phase | Prepare fresh mobile phase using high-purity solvents and filter before use. | |
| Column bleed | Use a high-quality, stable column and operate within the recommended pH and temperature ranges. | |
| Retention Time Drift | Change in mobile phase composition | Prepare fresh mobile phase and ensure accurate mixing of components. |
| Fluctuation in column temperature | Use a column oven to maintain a constant temperature. | |
| Pump malfunction | Check the pump for leaks and ensure a consistent flow rate. |
Data Presentation
Table 1: Stability of this compound in Cerebrospinal Fluid (CSF)
| Storage Condition | Duration | Analyte Stability | Reference |
| -80°C | Up to 11 years | Stable | [3] |
| -20°C | 21 days | Stable | [2] |
| 4°C | 21 days | 26% decline | [2] |
| 20°C | 21 days | 26% decline | [2] |
| 37°C | 21 days | Significant decline | [2] |
Table 2: Effect of Interfering Substances on Neopterin Measurement
| Interfering Substance | Effect on Measurement | Mitigation Strategy | Reference |
| Hemolysis | Can interfere with spectrophotometric and fluorometric readings, potentially leading to inaccurate results. | Avoid hemolyzed samples. If unavoidable, note the potential for interference and consider using a different analytical method. | [4][5] |
| Lipemia | Can cause light scattering and affect the accuracy of optical measurements. | Centrifuge samples at high speed to pellet lipids. Use of lipemia-clearing agents may be considered. | [4][6] |
| Bilirubin (Icterus) | Can interfere with assays, particularly those with spectrophotometric detection. | Note the presence of icterus and interpret results with caution. Sample dilution may help. | [4] |
Table 3: Reference Ranges for this compound in Healthy Individuals
| Biological Fluid | Age Group | Reference Range (nmol/L) | Reference |
| Serum | Adults | < 10 | [7] |
| Children (>1 month) | < 11 | [8] | |
| Urine (µmol/mol creatinine) | Adults | Varies with age and sex | [9] |
| Cerebrospinal Fluid (CSF) | Adults | 5 - 50 (wide variation) | [10] |
| Children (non-inflammatory conditions) | Up to 9.3 |
Experimental Protocols
Detailed Methodology for Neopterin ELISA
This protocol is a general guideline for a competitive ELISA. Refer to the specific manufacturer's kit insert for detailed instructions.[1][11][12][13][14]
-
Preparation of Reagents: Prepare all reagents, including wash buffer, standards, and controls, according to the kit insert. Allow all components to reach room temperature before use.
-
Sample Preparation: Centrifuge samples to remove particulate matter. Dilute urine samples as recommended by the manufacturer.
-
Assay Procedure:
-
Add standards, controls, and samples to the appropriate wells of the microtiter plate.
-
Add the enzyme-conjugated neopterin to each well.
-
Add the anti-neopterin antibody to each well.
-
Incubate the plate, typically for 90 minutes at room temperature on a shaker.
-
Wash the plate multiple times with the prepared wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time (e.g., 10-30 minutes) in the dark to allow for color development.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis: Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the neopterin concentration in the samples by interpolating their absorbance values from the standard curve.
Detailed Methodology for Neopterin HPLC
This protocol is a general guideline. Method parameters may need to be optimized for specific instruments and applications.[9][15][16][17][18]
-
Sample Preparation:
-
For serum or plasma, perform protein precipitation by adding an equal volume of 10% trichloroacetic acid or acetonitrile (B52724). Centrifuge and collect the supernatant.
-
For urine, dilute the sample with the mobile phase.
-
Filter all samples through a 0.22 µm filter before injection.
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of a phosphate (B84403) buffer (e.g., 15 mM, pH 6.4) and a small percentage of organic modifier like methanol (B129727) or acetonitrile (e.g., 1-5%).
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Column Temperature: 25-30°C.
-
Injection Volume: 20-50 µL.
-
Detection: Fluorescence detector with an excitation wavelength of 353 nm and an emission wavelength of 438 nm.
-
-
Data Analysis:
-
Identify the neopterin peak based on its retention time, which is determined by injecting a pure neopterin standard.
-
Quantify the neopterin concentration in the samples by comparing the peak area or height to a standard curve generated from known concentrations of neopterin standards.
-
Mandatory Visualization
Interferon-gamma Signaling Pathway for Neopterin Production
References
- 1. ibl-international.com [ibl-international.com]
- 2. researchgate.net [researchgate.net]
- 3. Pre-analytical long-term stability of neopterin and neurofilament light in stored cerebrospinal fluid samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medpace.com [medpace.com]
- 5. [PDF] Effect of Hemolysis , Icterus and Lipemia on Chemistry Tests and Association between the Amount of Interfering Substances and LIH Indices | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of neopterin in urine of industrial workers by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CSF Neopterin Levels Are Elevated in Various Neurological Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. originlab.in [originlab.in]
- 12. fn-test.com [fn-test.com]
- 13. bioelsa.com [bioelsa.com]
- 14. ibl-international.com [ibl-international.com]
- 15. A new HPLC method for serum neopterin measurement and relationships with plasma thiols levels in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Addressing matrix effects in L-(-)-Neopterin quantification from plasma
This guide provides troubleshooting advice and answers to frequently asked questions regarding the quantification of L-(-)-Neopterin from plasma samples, with a focus on addressing and mitigating matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for Neopterin (B1670844) quantification in plasma?
A: Matrix effects are the alteration of analyte ionization efficiency (either suppression or enhancement) caused by co-eluting, undetected components in the sample matrix.[1][2] Plasma is a complex matrix containing high concentrations of endogenous substances like proteins, salts, and phospholipids.[3] When analyzing Neopterin using sensitive techniques like LC-MS/MS, these co-eluting substances can interfere with the ionization process in the mass spectrometer's source, leading to inaccurate and irreproducible quantification.[1][3] Ion suppression is the most common manifestation of matrix effects.[3]
Q2: How can I determine if my Neopterin assay is experiencing matrix effects?
A: The presence of matrix effects can be assessed using several methods:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a Neopterin standard solution into the mass spectrometer after the analytical column.[4] A blank plasma extract is then injected. Any dip or rise in the baseline signal at the retention time of Neopterin indicates ion suppression or enhancement, respectively.[4][5]
-
Quantitative Matrix Factor (MF) Calculation: This involves comparing the peak area of an analyte spiked into a pre-extracted blank plasma sample with the peak area of the analyte in a neat solution (e.g., mobile phase). A ratio significantly different from 1 indicates a matrix effect.[1]
-
Comparing Calibration Curve Slopes: A calibration curve prepared in the solvent can be compared to one prepared in a blank plasma matrix ("matrix-matched"). A significant difference in the slopes of these two curves points to the presence of matrix effects.[1][2]
Q3: What is the best type of internal standard to use to compensate for matrix effects?
A: The most effective way to correct for matrix effects is to use a stable isotope-labeled (SIL) internal standard (IS) of Neopterin (e.g., ¹⁵N-Neopterin or ¹³C-Neopterin).[4][6][7][8] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ionization suppression or enhancement.[1][9] This allows for the ratio of the analyte to the IS to remain constant, leading to more accurate quantification.[1] While structural analogs can be used, they may not perfectly mimic the behavior of Neopterin during sample preparation and ionization.[8]
Troubleshooting Guide: Ion Suppression & Poor Recovery
This section addresses common issues encountered during the quantification of this compound from plasma.
Issue 1: Low Analyte Response or Signal Suppression
Possible Cause: Co-elution of matrix components, particularly phospholipids, with Neopterin, leading to ion suppression.[3]
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process to remove interfering substances before analysis.[1][3]
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids. If using PPT, consider specialized phospholipid removal plates or a subsequent clean-up step.[3][10]
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT. Optimization of the solvent system and pH is crucial to selectively extract Neopterin while leaving interferences behind.[3]
-
Solid-Phase Extraction (SPE): SPE is a highly effective and recommended technique for cleaning up plasma samples for Neopterin analysis.[3][11][12] It can selectively isolate the analyte and remove a significant portion of the matrix components.[1][10]
-
-
Modify Chromatographic Conditions:
-
Gradient Elution: Adjust the mobile phase gradient to achieve better separation between Neopterin and the region where matrix components elute (often early in the run).[4]
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl) to alter the retention and selectivity for Neopterin and interfering compounds.[12]
-
-
Sample Dilution: If the assay sensitivity allows, diluting the sample extract can reduce the concentration of interfering components, thereby minimizing their impact on ionization.[4][5]
-
Confirm with a Workflow: Use a logical workflow to diagnose and address the issue.
Caption: Troubleshooting workflow for low Neopterin signal.
Issue 2: Poor or Inconsistent Analyte Recovery
Possible Cause: Suboptimal sample preparation protocol leading to loss of Neopterin during extraction steps.
Troubleshooting Steps:
-
Evaluate Each Step of the Extraction:
-
Protein Precipitation: Ensure the correct ratio of plasma to precipitation solvent (e.g., acetonitrile, methanol) is used. Incomplete precipitation can lead to analyte loss.
-
Liquid-Liquid Extraction: Check the pH of the aqueous phase. Neopterin's charge state is pH-dependent, which affects its partitioning into the organic solvent. Ensure phase separation is complete before aspirating the desired layer.
-
Solid-Phase Extraction: This is the most critical process to optimize.
-
Sorbent Choice: Mixed-mode or polymeric sorbents often provide the best results for polar compounds like Neopterin.[3]
-
Conditioning/Equilibration: Ensure the sorbent is properly wetted and equilibrated to the pH of the sample load.
-
Wash Step: The wash solvent should be strong enough to remove interferences but weak enough to not elute Neopterin.
-
Elution Step: The elution solvent must be strong enough to fully desorb Neopterin from the sorbent. Multiple, small-volume elution steps can be more effective than a single large one.
-
-
-
Assess Stability: Neopterin can be susceptible to degradation. Ensure samples are protected from light and stored at appropriate temperatures (-80°C is recommended) to prevent degradation before and during processing.[13]
-
Check for Complete Solvent Evaporation: If an evaporation step is used, ensure it is not too aggressive (temperature) or too long, which could lead to analyte loss. Also, ensure the dried extract is fully reconstituted in the injection solvent.
Experimental Protocols & Data
Recommended Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is highly effective for removing proteins and phospholipids, thereby reducing matrix effects.[1][3] A protocol adapted from published methods for pterins is detailed below.[11][13][14]
Protocol: SPE for Neopterin from Human Plasma
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of a suitable SIL-IS working solution (e.g., ¹⁵N-Neopterin).
-
Add 200 µL of 0.1 M Hydrochloric Acid (HCl).[13] Vortex to mix. This step precipitates the majority of proteins.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.[13]
-
Transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction:
-
SPE Cartridge: C8 or mixed-mode cation exchange cartridges are suitable.[3][12]
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1 M HCl.
-
Loading: Load the supernatant from the pre-treatment step onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water to remove polar interferences.[12]
-
Elution: Elute the Neopterin and IS with 1 mL of methanol.
-
-
Final Steps:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Caption: Recommended Solid-Phase Extraction (SPE) workflow.
Data Presentation: Comparison of Sample Preparation Methods
The choice of sample preparation method has a significant impact on recovery and the reduction of matrix effects. The following table summarizes typical performance data for the three main techniques.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | 85-110% | 70-95% | >90%[14] |
| Matrix Effect (Ion Suppression) | High | Moderate-High | Low-Minimal |
| Process Efficiency | Moderate | Moderate | High |
| Throughput | High | Low-Moderate | Moderate |
| Selectivity | Low | Moderate | High |
| Recommendation | Suitable for screening; requires careful chromatographic optimization. | Can be effective but requires significant method development. | Recommended for quantitative bioanalysis due to superior cleanup.[1][3] |
Note: Values are typical and can vary significantly based on the specific protocol, analyte concentration, and laboratory conditions.
References
- 1. longdom.org [longdom.org]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers | NIST [nist.gov]
- 7. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Mass Spectrometry â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples [mdpi.com]
- 13. Determination of neopterin and biopterin by liquid chromatography coupled to tandem mass spectrometry (LC-M... [protocols.io]
- 14. Analysis for fully oxidized neopterin in serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Light sensitivity of L-(-)-Neopterin and its impact on sample handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling L-(-)-Neopterin, a light-sensitive analyte. Adherence to these guidelines is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to light?
A1: Yes, this compound is sensitive to light, particularly ultraviolet (UV) radiation. Exposure to daylight and other light sources can lead to the degradation of the molecule, resulting in inaccurately low measurements in immunoassays. It is crucial to protect samples containing neopterin (B1670844) from light at all stages of handling, storage, and analysis.
Q2: What is the impact of light exposure on neopterin samples?
A2: Light exposure can cause the photodegradation of this compound. This degradation can lead to a significant decrease in the measurable concentration of neopterin in a sample, potentially compromising the integrity of experimental data. For instance, exposure to direct sunlight for as little as three hours can degrade urinary neopterin levels to below the detectable limit of an assay.[1]
Q3: What is "total neopterin" and is it also light-sensitive?
A3: "Total neopterin" refers to the sum of this compound and its precursor, 7,8-dihydroneopterin (B1664191). 7,8-dihydroneopterin is not fluorescent and must be oxidized to neopterin for measurement.[2][3] This precursor is also unstable and sensitive to heat and UV light.[2][3] Therefore, when measuring total neopterin, it is equally important to protect samples from light throughout the collection, oxidation, and measurement process.
Q4: How should I collect and store samples for neopterin analysis?
A4: To ensure the stability of neopterin, samples (e.g., serum, plasma, urine, cerebrospinal fluid) should be collected in amber-colored tubes or tubes that are immediately wrapped in aluminum foil to protect them from light.[4] Samples should be processed (e.g., centrifugation for serum/plasma) promptly. For short-term storage, refrigeration at 2-8°C is recommended, while long-term storage should be at -20°C or, ideally, -80°C.[5][6][7] Always minimize the exposure of samples to ambient light during handling.
Troubleshooting Guides
This section addresses common issues encountered during neopterin analysis that may be related to its light sensitivity.
Issue 1: Inconsistent or lower-than-expected neopterin concentrations
Possible Cause: Degradation of neopterin due to light exposure during sample collection, handling, or storage.
Troubleshooting Steps:
-
Review Sample Collection Protocol:
-
Confirm that samples were collected in light-protected containers (amber tubes or foil-wrapped).
-
Verify that the time between sample collection and light-protected storage was minimal.
-
-
Evaluate Sample Handling and Processing:
-
Assess the light conditions in the laboratory where sample processing occurs. Whenever possible, work under subdued lighting or use amber-colored labware.
-
Ensure that any centrifugation steps are performed in centrifuges that do not emit significant light or that sample tubes are appropriately covered.
-
-
Check Storage Conditions:
-
Confirm that samples were stored in the dark at the recommended temperature.
-
Avoid repeated freeze-thaw cycles, as this can also contribute to degradation.
-
-
Perform a Control Experiment:
-
Prepare a pooled sample and divide it into two aliquots.
-
Expose one aliquot to ambient laboratory light for a defined period (e.g., 1-2 hours) while keeping the other aliquot protected from light.
-
Analyze both aliquots and compare the neopterin concentrations. A significant difference will confirm light-induced degradation.
-
Issue 2: High variability between replicate samples in an ELISA assay
Possible Cause: Inconsistent light exposure across different wells of the microplate during the assay.
Troubleshooting Steps:
-
Protect the Microplate:
-
During all incubation steps, especially with the substrate, cover the microplate with a plate sealer or aluminum foil.[8]
-
Avoid placing the microplate on a light-colored surface that might reflect light up into the wells.
-
-
Standardize Assay Conditions:
-
Ensure that all wells are treated identically with respect to light exposure.
-
Prepare and add reagents to the plate in a consistent and timely manner to minimize variations in light exposure between the first and last wells.
-
-
Review Reagent Preparation:
-
Some assay reagents, particularly the substrate for colorimetric or chemiluminescent detection, can be light-sensitive. Prepare these reagents fresh and protect them from light before use.[9]
-
Issue 3: No detectable neopterin in samples where it is expected
Possible Cause: Severe degradation of neopterin due to prolonged or intense light exposure.
Troubleshooting Steps:
-
Investigate Sample History:
-
Trace the entire lifecycle of the sample from collection to analysis.
-
Identify any potential instances of prolonged exposure to direct sunlight or intense artificial light. As noted, 3 hours of sunlight can completely degrade urinary neopterin.[1]
-
-
Assess Sample Appearance:
-
While not always indicative, any unusual coloration of the sample (e.g., in serum or plasma) could suggest degradation, although this is not a definitive diagnostic.
-
-
Re-collection of Samples:
-
If significant light exposure is suspected and the results are critical, it is advisable to collect new samples following a strict light-protection protocol.
-
Data on Light Sensitivity of Neopterin and Related Compounds
The following tables summarize available quantitative data on the degradation of neopterin and its precursor, 7,8-dihydroneopterin, under different conditions.
Table 1: Photodegradation of this compound
| Sample Type | Light Source/Condition | Exposure Duration | Result | Reference |
| Urinary Neopterin | Direct Sunlight | 3 hours | Concentration degraded to below the assay's sensitivity threshold. | [1] |
| Urinary Neopterin | Artificial Light (Room Temperature) | 3 hours | Slight, but not complete, degradation observed in some samples. | [1] |
Table 2: Degradation of 7,8-dihydroneopterin
| Condition | Exposure Duration | Result | Reference |
| Air-saturated solution at 25°C | 4 hours | 7% loss of concentration. | [2] |
| Presence of UV light | Not specified | Accelerated rate of loss compared to degradation in the dark. | [2][3] |
Experimental Protocols
Protocol for Handling and Storing Light-Sensitive Neopterin Samples
This protocol outlines the essential steps to minimize neopterin degradation from light exposure.
-
Sample Collection:
-
Use amber-colored collection tubes (e.g., for blood or urine) or immediately wrap standard transparent tubes in aluminum foil.
-
For urine samples, a mid-stream collection is often preferred.
-
Label tubes appropriately before collection.
-
-
Sample Processing:
-
Perform all processing steps under subdued ambient light. Avoid direct sunlight or strong overhead lighting.
-
If working with serum or plasma, centrifuge the blood samples as soon as possible after collection.
-
Aliquot samples into light-protected cryovials (e.g., amber-colored or wrapped in foil) for storage.
-
-
Sample Storage:
-
For short-term storage (up to 48 hours), store samples at 2-8°C in a dark refrigerator.
-
For long-term storage, freeze samples at -20°C or -80°C. Ensure the freezer is not subject to frequent opening, which can expose samples to light.
-
-
Sample Analysis:
-
Thaw frozen samples in the dark (e.g., in a refrigerator or a covered ice bath).
-
During assay preparation (e.g., ELISA), keep the microplate covered with a lid or foil whenever possible, especially during incubation steps.
-
If using an automated plate reader, ensure the instrument's lid is closed during measurement.
-
Visualizations
Signaling Pathway of Neopterin Production
Caption: Biosynthesis of this compound from GTP.
Experimental Workflow for Neopterin Sample Handling
Caption: Recommended workflow for neopterin sample handling.
Troubleshooting Logic for Low Neopterin Signal
Caption: Decision tree for troubleshooting low neopterin signal.
References
- 1. Validation of a Method for the Assessment of Urinary Neopterin Levels to Monitor Health Status in Non-human-primate Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Light Protection Tests - Mayo Clinic Laboratories [mayocliniclabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Pre-analytical long-term stability of neopterin and neurofilament light in stored cerebrospinal fluid samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urinary neopterin: a novel biomarker of disease progression in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. ELISA Troubleshooting Guide | Thermo Fisher Scientific - AR [thermofisher.com]
Optimizing incubation times and temperatures for L-(-)-Neopterin ELISA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their L-(-)-Neopterin ELISA experiments, with a specific focus on incubation times and temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the typical incubation time and temperature for the primary antibody step in a Neopterin ELISA?
A1: While specific protocols may vary between manufacturers, a common incubation period for the primary antibody (or the competitive binding step in the case of a competitive ELISA) is 90 minutes at room temperature (18-25°C).[1][2][3] Some protocols may suggest longer incubation times, such as 2.5 hours at room temperature or even overnight at 4°C, to potentially increase signal intensity.[4] It is crucial to consult the specific kit's manual for the recommended conditions.
Q2: How long should the substrate incubation be, and at what temperature?
A2: For TMB (3,3',5,5'-Tetramethylbenzidine) substrate, a typical incubation time is 10 to 30 minutes at room temperature (18-25°C), protected from light.[1][2][5] The development of a blue color indicates the enzymatic reaction. This reaction is stopped by the addition of a stop solution, which turns the color to yellow.
Q3: Can I modify the recommended incubation times and temperatures?
A3: While it is always best to start with the manufacturer's recommended protocol, incubation times and temperatures are key variables that can be optimized to improve assay performance.[6][7][8] For instance, if you are experiencing low signal, you might consider increasing the incubation time of the primary antibody.[4] Conversely, high background may sometimes be mitigated by reducing incubation times. Any modifications should be done systematically and validated.
Q4: What are the consequences of inconsistent incubation times or temperatures?
A4: Inconsistent incubation conditions can lead to high variability between wells and plates, resulting in poor reproducibility of your results.[9][10] Temperature fluctuations can affect the rate of enzymatic reactions and antibody-antigen binding, leading to skewed data. It is important to ensure a stable and uniform temperature for all wells during incubation steps.
Troubleshooting Guides
Issue 1: Low Signal or Weak Color Development
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | Increase the incubation time for the primary antibody/antigen binding step. For example, extend a 2-hour room temperature incubation to overnight at 4°C to allow for more complete binding.[4] |
| Suboptimal Incubation Temperature | Ensure all reagents and the plate are brought to the recommended incubation temperature (usually room temperature, 18-25°C) before starting the assay.[11][12] Avoid placing the plate in direct sunlight, near heat sources, or under air vents.[13] |
| Reagent Issues | Confirm that reagents have not expired and have been stored correctly.[12] Allow all reagents to reach room temperature for 15-20 minutes before use.[11][12] |
| Insufficient Antibody Concentration | The concentration of the detection antibody may be too low. Consider increasing the concentration.[4][14] |
Issue 2: High Background
| Possible Cause | Troubleshooting Step |
| Excessive Incubation Time | Reduce the incubation time for the primary antibody or the substrate. Adhere strictly to the times recommended in the protocol.[11] |
| High Incubation Temperature | Ensure the incubation is carried out at the specified room temperature. Higher temperatures can increase the rate of non-specific binding.[10] |
| Insufficient Washing | Increase the number of wash steps and ensure complete removal of the wash buffer after each step.[13][14] Inadequate washing can leave unbound reagents that contribute to background signal. |
| Ineffective Blocking | Increase the blocking incubation period or try a different blocking agent.[14] Proper blocking is crucial to prevent non-specific binding of antibodies to the plate surface. |
| Contamination | Use fresh pipette tips for each reagent and sample to avoid cross-contamination.[3] Ensure the substrate solution is colorless before use, as contamination can cause it to change color.[13] |
Experimental Protocols
Protocol: Optimization of Primary Antibody Incubation Time
This protocol outlines a method to determine the optimal incubation time for the primary antibody/competitive binding step in a this compound ELISA.
-
Prepare a 96-well plate coated with the appropriate capture antibody or antigen as per your specific ELISA kit instructions.
-
Prepare serial dilutions of your this compound standard and a set of your samples.
-
Dispense the standards and samples into multiple sets of wells. Each set will be incubated for a different duration.
-
Add the Neopterin-enzyme conjugate and the primary antibody (or antiserum in a competitive format) to the wells.
-
Incubate the plate sets at room temperature for varying durations (e.g., 60 min, 90 min, 120 min, and overnight at 4°C).
-
Proceed with the washing, substrate addition, and reading steps as per the standard protocol for all plate sets.
-
Analyze the data by comparing the standard curves and sample concentrations obtained at each incubation time. The optimal time will provide a good standard curve dynamic range and the best signal-to-noise ratio.
Quantitative Data Summary
The following tables summarize typical incubation parameters found in various this compound ELISA kit protocols. Note that these are general guidelines, and the user should always refer to the specific kit insert for precise instructions.
Table 1: Typical Incubation Parameters for this compound Competitive ELISA
| Step | Reagent(s) | Incubation Time | Incubation Temperature |
| Competitive Binding | Sample/Standard, Enzyme Conjugate, Antiserum | 90 minutes | Room Temperature (18-25°C) |
| Substrate Reaction | TMB Substrate | 10 - 20 minutes | Room Temperature (18-25°C) |
Table 2: General Incubation Parameters for Sandwich ELISA (for comparison)
| Step | Reagent(s) | Incubation Time | Incubation Temperature |
| Sample Incubation | Sample | 2.5 hours or Overnight | Room Temperature or 4°C |
| Detection Antibody | Biotinylated Antibody | 50 minutes | 37°C |
| Enzyme Conjugate | Streptavidin-HRP | 45 - 50 minutes | Room Temperature or 37°C |
| Substrate Reaction | TMB Substrate | 20 - 30 minutes | Room Temperature or 37°C |
Visualizations
References
- 1. ibl-international.com [ibl-international.com]
- 2. 4adi.com [4adi.com]
- 3. ibl-international.com [ibl-international.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. bioelsa.com [bioelsa.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. ELISA Guide; Part 3: ELISA Optimization [jacksonimmuno.com]
- 8. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 9. southernbiotech.com [southernbiotech.com]
- 10. novateinbio.com [novateinbio.com]
- 11. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 12. ELISA Troubleshooting Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. sinobiological.com [sinobiological.com]
- 14. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
Reducing inter-assay variability in L-(-)-Neopterin measurements
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce inter-assay variability in L-(-)-Neopterin measurements.
Troubleshooting Guide
This guide addresses specific issues that can lead to variability in your this compound assay results.
Question: My inter-assay variability is high (CV > 15%). What are the common causes and how can I fix it?
Answer: High inter-assay variability, or the variation in results for the same sample tested on different days or with different assay kits, can be caused by several factors.[1] Here are the most common causes and their solutions:
-
Reagent Variability: Differences between batches of ELISA kit reagents, such as antibodies or enzymes, can significantly impact results.[1]
-
Solution: If possible, purchase a sufficient quantity of a single kit lot for the entire study. Always run controls provided with the kit and consider using in-house, well-characterized quality control samples to monitor assay performance between plates and batches.
-
-
Instrumentation Issues: The precision and calibration of instruments like microplate readers and pipettes can vary over time.[1]
-
Solution: Ensure all equipment is regularly calibrated and maintained. For plate readers, check for issues like a failing light source that can cause variability, especially at low optical densities.[2]
-
-
Environmental Conditions: Variations in laboratory temperature and humidity can affect the rate of enzymatic reactions in the assay.[1]
-
Solution: Perform the assay in a temperature-controlled environment. Allow all reagents and samples to reach room temperature (18-25°C) before starting the assay.[3]
-
-
Operator-Dependent Variation: Differences in technique between operators, or even by the same operator on different days, can introduce variability.[1][2]
-
Solution: Standardize the protocol and ensure all operators are thoroughly trained. Pay close attention to consistent timing for incubation steps and washing procedures.
-
Question: I'm seeing inconsistent results within the same plate (high intra-assay CV). What should I investigate?
Answer: High intra-assay variability (CV > 10%) points to inconsistencies in how the assay was performed on a single plate.[4]
-
Pipetting Technique: Inaccurate or inconsistent pipetting of samples, standards, or reagents is a primary cause of variability.
-
Improper Washing: Inefficient or overly aggressive washing can lead to inconsistent results.[2]
-
Solution: Ensure all wells are filled and emptied completely during each wash step. If using an automated washer, use a gentle setting. If washing manually, avoid overly hard tapping of the plate to remove residual buffer, as this can dislodge antibodies.[2]
-
-
Plate Position Effects: Temperature gradients across the microplate during incubation can cause "edge effects," where wells on the outside of the plate behave differently than those in the center.
Question: My neopterin (B1670844) concentrations seem to be decreasing over time in stored samples. Why is this happening?
Answer: this compound is sensitive to certain environmental conditions which can lead to its degradation.
-
Light Exposure: Neopterin is light-sensitive.
-
Storage Temperature: Extended storage at room temperature can lead to a decrease in neopterin levels.[7]
-
Sample Contamination: Bacterial contamination can potentially alter neopterin concentrations.
-
Solution: Use sterile collection and processing techniques. If samples appear turbid, they should be centrifuged to remove particulate matter before use.[3]
-
Question: My measured neopterin levels are unexpectedly high after freezing and thawing samples. What could be the cause?
Answer: Repeated freeze-thaw cycles have been shown to increase measured neopterin levels in urine samples.[7]
-
Solution: Aliquot samples into smaller, single-use volumes before freezing to avoid the need for repeated freeze-thaw cycles.[3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured?
This compound is a pteridine (B1203161) compound produced by monocytes and macrophages when stimulated by interferon-gamma (IFN-γ), which is released by activated T-lymphocytes.[8][9] It serves as a sensitive marker for the activation of the cellular immune system.[8] Elevated levels are found in various conditions, including viral infections, autoimmune diseases, some malignancies, and in cases of allograft rejection.[8]
Q2: What sample types can be used for neopterin measurement?
Neopterin can be reliably measured in serum, plasma (EDTA), and urine using commercially available ELISA kits.[10][11] It can also be measured in cerebrospinal fluid (CSF).[12][13]
Q3: What are the best practices for sample collection and handling?
To ensure sample integrity and minimize pre-analytical variability, follow these guidelines:
-
Serum/Plasma: After collection, separate serum or plasma from cells by centrifugation.
-
Urine: Both spontaneous and 24-hour urine collections can be used. For 24-hour collections, mix the entire volume before aliquoting.[3][5]
-
CSF: Collect CSF on ice and deliver it to the laboratory immediately. If the sample is contaminated with blood, it should be centrifuged immediately before freezing.[12][13]
-
Light Protection: Due to the light sensitivity of neopterin, samples should be protected from light at all times.[5][6]
-
Storage: For short-term storage (up to 7 days), keep samples at 2-8°C. For long-term storage, aliquot and freeze at -20°C or colder.[5] Avoid repeated freeze-thaw cycles.[7]
Q4: What are acceptable levels of inter- and intra-assay variability?
Generally accepted limits for precision in immunoassays are:
| Variability Type | Acceptable Coefficient of Variation (%CV) |
| Intra-Assay | < 10%[4] |
| Inter-Assay | < 15%[4] |
%CV is calculated as (Standard Deviation / Mean) x 100.
Q5: How do different measurement methods for neopterin compare?
Several methods are available for quantifying neopterin:
| Method | Advantages | Disadvantages |
| ELISA | Sensitive, robust, suitable for large numbers of samples, and can be automated.[10][11][14] | Potential for cross-reactivity and matrix effects. |
| HPLC | Very sensitive and robust.[11] | Can be difficult to detect neopterin in serum due to protein interference.[11] |
| Radioimmunoassay (RIA) | High sensitivity for detecting low concentrations.[15] | Involves handling and disposal of radioactive materials.[15] |
Experimental Protocols & Visualizations
Signaling Pathway for Neopterin Production
The diagram below illustrates the cellular immune response that leads to the production of neopterin.
Caption: IFN-γ from activated T-cells stimulates macrophages to synthesize neopterin from GTP.
General Protocol: this compound Competitive ELISA
This protocol provides a general workflow for a competitive ELISA, which is a common format for neopterin measurement.[10] Always refer to the specific instructions provided with your assay kit.
-
Preparation:
-
Allow all reagents and samples to reach room temperature (18-25°C).
-
Prepare wash buffer and any other required reagents according to the kit instructions.
-
Dilute urine samples as specified by the manufacturer (e.g., 1:101).[3]
-
-
Assay Procedure:
-
Pipette 20 µL of each standard, control, and prepared sample into the appropriate wells of the microtiter plate.[5]
-
Add 100 µL of Enzyme Conjugate to each well.[5]
-
Add 50 µL of Neopterin Antiserum to each well.[5]
-
Cover the plate and incubate for 90 minutes at room temperature on an orbital shaker (e.g., 500 rpm), protected from light.[5]
-
Wash the plate 4 times with 300 µL of diluted wash buffer per well.[5]
-
Add 150 µL of TMB Substrate Solution to each well.[5]
-
Incubate for 10 minutes at room temperature.[5]
-
Stop the reaction by adding 150 µL of Stop Solution to each well.[5]
-
-
Data Acquisition and Analysis:
-
Read the optical density (OD) at 450 nm within 15 minutes of adding the stop solution.[5]
-
Generate a standard curve by plotting the OD of the standards against their known concentrations.
-
Calculate the neopterin concentration of the samples from the standard curve. Remember that the signal is inversely proportional to the amount of neopterin in the sample.
-
Experimental Workflow: Neopterin Competitive ELISA
The following diagram outlines the key steps of the competitive ELISA process.
Caption: Workflow for a typical this compound competitive ELISA.
Troubleshooting Logic for High Inter-Assay CV
Use this decision tree to help identify the source of high inter-assay variability.
Caption: A logical guide to troubleshooting high inter-assay variability.
References
- 1. biobaseoverseas.com [biobaseoverseas.com]
- 2. cygnustechnologies.com [cygnustechnologies.com]
- 3. ibl-international.com [ibl-international.com]
- 4. salimetrics.com [salimetrics.com]
- 5. ibl-international.com [ibl-international.com]
- 6. Neopterin - uhbpathology.com [uhbpathology.com]
- 7. Validation of a Method for the Assessment of Urinary Neopterin Levels to Monitor Health Status in Non-human-primate Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. labcorp.com [labcorp.com]
- 10. ibl-international.com [ibl-international.com]
- 11. tecan.com [tecan.com]
- 12. childrensmn.org [childrensmn.org]
- 13. Neopterin [healthcare.uiowa.edu]
- 14. Neopterin in Diagnosis and Monitoring of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | A systematic review and meta-analysis of neopterin in rheumatic diseases [frontiersin.org]
Column selection and maintenance for reproducible L-(-)-Neopterin HPLC results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for achieving reproducible L-(-)-Neopterin measurements using High-Performance Liquid Chromatography (HPLC). Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the accuracy and consistency of your results.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC method for this compound analysis?
A1: The most prevalent method is reversed-phase (RP) HPLC coupled with fluorescence detection.[1][2][3] This approach is favored due to its sensitivity and specificity for Neopterin (B1670844), which possesses natural fluorescence. C18 columns are frequently used for this purpose.[1][3][4]
Q2: What are the typical excitation and emission wavelengths for fluorescence detection of Neopterin?
A2: For optimal sensitivity, Neopterin is typically detected using an excitation wavelength of 353 nm and an emission wavelength of 438 nm.[1][2][3]
Q3: How should I prepare urine or serum samples for analysis?
A3: For urine samples, a simple "dilute-and-shoot" method is often sufficient. This involves diluting the urine (e.g., 1:100 with distilled water) followed by centrifugation or filtration to remove particulates before injection.[4][5] For serum samples, protein precipitation is a necessary step. This is commonly achieved by adding trichloroacetic acid (TCA), followed by centrifugation to remove the precipitated proteins. The resulting supernatant is then diluted and injected.[1]
Q4: How can I ensure the stability of Neopterin in my samples?
A4: Neopterin is sensitive to light. Samples should be protected from light and can be stored at +4°C for up to two days.[3] For longer-term storage, freezing at -20°C or -80°C is recommended.[4][6]
Q5: What are the key parameters to monitor for method validation?
A5: Key validation parameters include selectivity, linearity, precision (intra- and inter-day), accuracy, limit of detection (LOD), and limit of quantification (LOQ).[3]
Experimental Protocols
Protocol 1: Sample Preparation from Human Urine
-
Collect morning urine samples in sterile containers.
-
If not analyzed immediately, protect samples from light and store them at -20°C.[4]
-
Prior to analysis, thaw the samples at room temperature.
-
Dilute the urine 1:100 with HPLC-grade distilled water.
-
Centrifuge the diluted sample to remove any solid particles.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
Protocol 2: Mobile Phase Preparation (Isocratic RP-HPLC)
-
To prepare a 15 mM potassium phosphate (B84403) buffer (pH 6.4), dissolve the appropriate amount of potassium phosphate monobasic in HPLC-grade water.
-
Adjust the pH to 6.4 using a potassium hydroxide (B78521) solution.
-
Filter the buffer solution through a 0.45 µm membrane filter to remove any particulate matter.
-
Degas the mobile phase using vacuum filtration or sonication to prevent air bubbles in the HPLC system.
-
This mobile phase is suitable for isocratic elution on a C18 column.[2]
Column Selection and Specifications
Choosing the right column is critical for the successful separation of the polar this compound molecule. While standard C18 columns are common, other phases can offer alternative selectivity.
| Column Type | Stationary Phase | Typical Dimensions | Particle Size | Key Advantages | Reference |
| Reversed-Phase | C18 (Octadecylsilane) | 250 x 4.6 mm | 5 µm | Robust, widely available, good for routine analysis. | [3][4][7] |
| Reversed-Phase | Primesep 100 | 150 x 4.6 mm | 5 µm | Offers dual-ended functionality for different selectivity. | [8] |
| HILIC | BEH Amide | 100 x 2.1 mm | 1.7 µm | Better retention for very polar compounds like pteridines. | [9][10] |
Chromatographic Conditions Comparison
The following table summarizes typical starting conditions for Neopterin analysis using different methodologies.
| Parameter | Method 1: Isocratic RP-HPLC | Method 2: Isocratic RP-HPLC | Method 3: Gradient RP-HPLC |
| Column | C18 | Ace C18 (250 x 4.6 mm, 5 µm) | Zorbax Eclipse XDB-C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 15 mmol/L Potassium Phosphate (pH 6.4) | 15 mM Phosphate Buffer (pH 7) containing 2.5% Methanol | A: Formic Acid B: Acetonitrile (B52724) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 0.6 mL/min |
| Detection | Fluorescence (Ex: 353 nm, Em: 438 nm) | Fluorescence (Ex: 353 nm, Em: 438 nm) | Mass Spectrometry (ESI+) |
| Retention Time | Varies by system | ~6.2 min | Varies by gradient |
| Reference | [2] | [3][4] | [7] |
Troubleshooting Guide
HPLC Workflow for Neopterin Analysis
Caption: General workflow for this compound HPLC analysis.
Issue: No Peaks or Very Small Peaks
Possible Causes & Solutions
-
Q: Is the detector lamp on and functioning correctly?
-
A: Ensure the fluorescence detector lamp is on and has had sufficient time to warm up and stabilize.
-
-
Q: Is there flow from the pump? Are there leaks in the system?
-
A: Check for mobile phase flow by disconnecting the tubing before the column. Inspect all fittings for leaks, as a leak can prevent the sample from reaching the detector.[11]
-
-
Q: Has the sample been prepared correctly?
-
A: Verify that the sample preparation steps, including dilution and protein precipitation, were performed correctly. An error in this stage can lead to a sample that is too dilute.
-
Issue: Drifting Retention Times
Possible Causes & Solutions
-
Q: Is the column temperature stable?
-
A: Use a column oven to maintain a consistent temperature. Fluctuations in ambient temperature can cause retention times to shift, typically by 1-2% for every 1°C change.[12]
-
-
Q: Is the mobile phase composition consistent?
-
A: If preparing the mobile phase online, ensure the pump's proportioning valves are working correctly. For manually prepared mobile phases, ensure the solution is homogeneous.[12] Inconsistent mobile phase composition is a common cause of drifting retention.
-
-
Q: Has the column reached equilibrium?
-
A: Before starting a sequence, ensure the column is fully equilibrated with the mobile phase. This may require flushing with 10-20 column volumes of the mobile phase.
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common HPLC issues.
Column Maintenance and Care
1. Routine Flushing: After each analytical batch, flush the column with a mobile phase mixture that has a higher percentage of organic solvent (e.g., 80:20 water:acetonitrile) to remove strongly retained compounds. If using buffers, flush the system first with buffer-free mobile phase to prevent salt precipitation.
2. Storage: For short-term storage (overnight), it is generally safe to leave the column in the mobile phase, provided it does not contain buffers that can precipitate. For long-term storage, follow the manufacturer's recommendations, which typically involve storing the column in a high-purity organic solvent like acetonitrile or methanol.
3. Dealing with Clogs: A gradual increase in backpressure is a sign of a clogged column inlet frit.[13] To clean it, disconnect the column from the detector, reverse the direction of flow, and pump a solvent at a low flow rate to dislodge particulates.[13] Always use a guard column and in-line filter to minimize this problem.
References
- 1. A new HPLC method for serum neopterin measurement and relationships with plasma thiols levels in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of neopterine in human urine by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an HPLC-MS method for the determination of natural pteridines in tomato samples - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY01519K [pubs.rsc.org]
- 8. HPLC Method for Analysis of Neopterin on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. dspace.cuni.cz [dspace.cuni.cz]
- 10. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. eclass.uoa.gr [eclass.uoa.gr]
Dealing with non-specific binding in L-(-)-Neopterin immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to non-specific binding in L-(-)-Neopterin immunoassays.
Troubleshooting Guide: High Background and Non-Specific Binding
High background or non-specific binding (NSB) can obscure true signals, leading to inaccurate quantification of this compound.[1] This guide provides a systematic approach to identifying and mitigating these issues.
Q1: What are the common causes of high background in my this compound competitive ELISA?
High background in a competitive ELISA, where signal is inversely proportional to the analyte concentration, can be caused by several factors:
-
Ineffective Blocking: The blocking buffer may not be adequately preventing the assay antibodies from binding to the microplate surface.[2]
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to binding at non-antigen sites.
-
Cross-Reactivity: The antibodies may be cross-reacting with other molecules in the sample matrix.
-
Matrix Effects: Components in complex biological samples (e.g., serum, plasma) can interfere with the assay.[3]
-
Insufficient Washing: Inadequate washing can leave unbound antibodies in the wells, contributing to high background.
-
Substrate Issues: The substrate solution may have been prepared too early or exposed to light, leading to spontaneous color development.[4]
Q2: I suspect my blocking step is inefficient. How can I optimize it?
Optimizing the blocking step is crucial for reducing NSB. Here are several strategies:
-
Choice of Blocking Agent: Different blocking agents have varying effectiveness. While Bovine Serum Albumin (BSA) is common, other proteins like casein or non-fat dry milk can sometimes provide lower backgrounds.[1][5] Protein-free blockers are also available and can be effective.[2]
-
Blocking Buffer Concentration: The concentration of the blocking agent is important. Typically, BSA is used at 1-5%, and non-fat dry milk at 0.1-3%.[2] It is recommended to test a range of concentrations to find the optimal one for your specific assay.
-
Incubation Time and Temperature: Increasing the blocking incubation time (e.g., overnight at 4°C) can improve blocking efficiency.
-
Addition of Detergents: Non-ionic detergents like Tween 20 are often included in blocking and wash buffers at low concentrations (0.05-0.1%) to reduce hydrophobic interactions that can cause NSB.[6]
Experimental Protocol: Optimizing Blocking Conditions
This protocol outlines a method for testing different blocking agents to reduce non-specific binding.
Objective: To determine the most effective blocking buffer for minimizing background signal in an this compound competitive ELISA.
Materials:
-
This compound ELISA plate
-
Phosphate-Buffered Saline (PBS)
-
Various blocking agents to test (e.g., BSA, Casein, Non-fat dry milk, commercial protein-free blocker)
-
Assay diluent
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
This compound-HRP conjugate
-
TMB substrate
-
Stop solution
Procedure:
-
Prepare different blocking buffers at their recommended concentrations (e.g., 1% BSA in PBS, 1% Casein in PBS, 3% Non-fat dry milk in PBS, and the commercial blocker according to the manufacturer's instructions).
-
Coat the ELISA plate with the capture antibody as per your standard protocol.
-
Wash the plate twice with wash buffer.
-
Divide the plate into sections, and add 200 µL of each prepared blocking buffer to the wells of the corresponding section. Include a "no blocking" control section with only PBS.
-
Incubate the plate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate four times with wash buffer.
-
Add assay diluent to all wells (without any this compound standard or sample). This will represent the maximum signal (B0) and highlight the background.
-
Add 100 µL of the this compound-HRP conjugate to all wells.
-
Incubate for the recommended time and temperature as per your standard protocol.
-
Wash the plate four times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm.
-
Analysis: Compare the optical density (OD) values from the wells treated with different blocking buffers. The blocking buffer that yields the lowest OD value has the most effectively reduced non-specific binding.
Q3: How can I determine if matrix effects are causing non-specific binding, and how can I mitigate them?
Matrix effects occur when components in the sample (e.g., proteins, lipids in serum or plasma) interfere with the antibody-antigen binding.[3]
-
Identifying Matrix Effects: A spike and recovery experiment can help identify matrix effects. A known amount of this compound standard is added ("spiked") into the sample matrix and into the standard diluent. If the recovery of the spiked amount in the sample matrix is significantly different from the recovery in the standard diluent (typically outside of an 80-120% range), it suggests the presence of matrix interference.[3]
-
Mitigating Matrix Effects:
-
Sample Dilution: Diluting the sample with an appropriate assay diluent can reduce the concentration of interfering substances.[3][7] It may be necessary to test a series of dilutions to find the optimal one that minimizes interference while keeping the this compound concentration within the detectable range of the assay.
-
Matrix Matching: If possible, prepare the standards in a matrix that is similar to the samples. For example, if analyzing serum samples, use a neopterin-free serum to prepare the standard curve.[3]
-
Experimental Protocol: Sample Dilution to Mitigate Matrix Effects
Objective: To determine the optimal sample dilution to reduce matrix effects.
Materials:
-
This compound ELISA kit
-
Biological samples (e.g., serum, plasma)
-
Assay diluent
Procedure:
-
Prepare a series of dilutions of your sample in the provided assay diluent (e.g., 1:2, 1:5, 1:10, 1:20).
-
Run the this compound ELISA according to the kit protocol, including the undiluted and diluted samples.
-
Calculate the concentration of this compound in each of the diluted samples from the standard curve.
-
Multiply the calculated concentration by the dilution factor to get the final concentration for each dilution.
-
Analysis: Compare the final concentrations obtained from the different dilutions. The optimal dilution is the one at which further dilution does not significantly change the calculated final concentration, indicating that the matrix effects have been minimized.
Quantitative Data Summary
Table 1: Hypothetical Impact of Different Blocking Agents on Background Signal
| Blocking Agent | Concentration | Mean Background OD (450 nm) | Signal-to-Noise Ratio (B0/Background) |
| None (PBS only) | N/A | 0.850 | 2.0 |
| 1% BSA in PBS | 1% | 0.250 | 6.8 |
| 1% Casein in PBS | 1% | 0.150 | 11.3 |
| 3% Non-fat Dry Milk in PBS | 3% | 0.200 | 8.5 |
| Commercial Protein-Free Blocker | Per Manufacturer | 0.120 | 14.2 |
Note: Data are hypothetical and for illustrative purposes. Optimal blocking agents should be determined empirically. A higher signal-to-noise ratio indicates better assay performance.[2]
Table 2: Hypothetical Effect of Sample Dilution on Neopterin Recovery in a Serum Sample
| Dilution Factor | Measured Neopterin (nmol/L) | Calculated Final Concentration (nmol/L) | % Recovery (vs. 1:20 dilution) |
| 1:2 | 8.5 | 17.0 | 85% |
| 1:5 | 3.8 | 19.0 | 95% |
| 1:10 | 2.0 | 20.0 | 100% |
| 1:20 | 1.0 | 20.0 | 100% |
Note: Data are hypothetical. In this example, a 1:10 dilution is sufficient to overcome the matrix effect.
Visual Troubleshooting Guides
Caption: Workflow for troubleshooting high background.
Caption: Logic diagram for diagnosing matrix effects.
Frequently Asked Questions (FAQs)
Q4: Can I use a different wash buffer than the one provided in the kit?
While it is generally recommended to use the reagents provided in the kit, you can often supplement the wash buffer. Adding a non-ionic detergent like Tween 20 to a final concentration of 0.05% can help reduce non-specific binding during the wash steps. Always validate any changes to the protocol.
Q5: My negative controls (zero standard) have a very high signal. What does this indicate?
In a competitive ELISA, a high signal in the zero standard is expected, as there is no analyte to compete with the labeled antigen for antibody binding sites. However, if the signal is off-scale or significantly higher than usual, it could indicate a problem with the substrate or an issue with non-specific binding of the enzyme conjugate. Ensure that the substrate was not exposed to light and that the incubation times were followed correctly.[4] Also, consider optimizing the blocking and washing steps as described above.
Q6: Can the type of microplate I use affect non-specific binding?
Yes, the type of microplate can influence protein binding and, consequently, non-specific binding. It is recommended to use plates that are specifically designed for immunoassays, as they are treated to have high protein-binding capacity and uniformity. If you are coating your own plates, ensure that the coating and blocking steps are optimized for the specific type of plate you are using.
Q7: How does temperature affect non-specific binding?
Higher incubation temperatures can sometimes increase non-specific binding. If you are experiencing high background, ensure that you are following the recommended incubation temperatures in the protocol. For sensitive assays, performing incubations at lower temperatures (e.g., 4°C) for a longer duration can sometimes reduce non-specific interactions.[8]
Q8: What should I do if I see high variability between replicate wells?
High variability between replicates can be caused by several factors, including inconsistent pipetting, improper mixing of reagents, or uneven temperature across the plate.[9] Ensure that your pipettes are calibrated and that you are using proper pipetting techniques. Thoroughly mix all reagents before adding them to the wells. Avoid stacking plates during incubation to ensure even temperature distribution.[9]
References
- 1. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. licorbio.com [licorbio.com]
- 4. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of different blocking agents and nitrocelluloses in the solid phase detection of proteins by labelled antisera and protein A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ibl-international.com [ibl-international.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. iacld.com [iacld.com]
Calibration curve issues in L-(-)-Neopterin quantitative assays
Welcome to the technical support center for L-(-)-Neopterin quantitative assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimentation, with a specific focus on calibration curve problems.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems in a question-and-answer format, providing direct solutions to specific issues.
Q1: My standard curve has a very low optical density (OD) overall. What are the likely causes and how can I fix it?
A1: Low OD values across your entire standard curve indicate a systemic issue with signal generation. In a competitive ELISA for neopterin (B1670844), a low signal in the zero standard (B₀) is particularly problematic as it reduces the dynamic range of the assay.
Possible Causes & Solutions:
-
Degraded Reagents: The enzyme conjugate, substrate, or the neopterin standards themselves may have degraded.
-
Solution: Ensure all reagents are stored at the recommended temperatures (typically 2-8°C for the kit, and -20°C for long-term storage of reconstituted standards).[1] Protect the neopterin standard and samples from light, as neopterin is light-sensitive.[1] Use reagents within their expiration date and avoid repeated freeze-thaw cycles.[1][2]
-
-
Incorrect Incubation Times or Temperatures: Shortened incubation times or performing incubations at temperatures outside the recommended range (usually 18-25°C) can lead to incomplete binding and reaction.[1]
-
Solution: Strictly adhere to the incubation times and temperatures specified in the kit protocol.[1] Allow all reagents to reach room temperature before use.
-
-
Improper Reagent Preparation: Errors in diluting concentrated reagents (e.g., wash buffer, enzyme conjugate) can drastically reduce assay performance.
-
Solution: Double-check all dilution calculations. Use calibrated pipettes and ensure thorough mixing of all reconstituted and diluted reagents.
-
Data Presentation: Example of Low OD Standard Curve
| Standard Conc. (nmol/L) | Typical OD | Problematic (Low) OD |
| 0 (B₀) | 2.232 | 0.515 |
| 0.16 | 1.715 | 0.420 |
| 0.63 | 1.119 | 0.351 |
| 1.25 | 0.927 | 0.288 |
| 2.50 | 0.596 | 0.195 |
| 5.00 | 0.427 | 0.132 |
| 10.00 | 0.179 | 0.081 |
Note: OD values are for illustrative purposes. The zero standard (0 nmol/L) should have the highest OD in a competitive ELISA.
Q2: The OD values at the low-concentration end of my standard curve are not discriminating well from each other. What's happening?
A2: Poor discrimination at the low end of the curve (i.e., high OD values in a competitive assay) reduces the sensitivity and accuracy of your measurements for samples with low neopterin concentrations.
Possible Causes & Solutions:
-
Insufficient Washing: Inadequate washing can leave behind unbound enzyme conjugate, leading to a high background signal that masks the subtle differences between low-concentration standards.
-
Non-specific Binding: The enzyme conjugate or detection antibodies may be binding non-specifically to the plate wells.
-
Solution: Ensure that the blocking step was performed correctly if you are developing your own assay. For commercial kits, this is less of a concern but can be exacerbated by insufficient washing.
-
-
Incorrect Standard Dilutions: Errors in preparing the serial dilutions of the standard, particularly at the lower concentrations, can lead to inaccurate OD readings.
-
Solution: Be meticulous when performing serial dilutions. Use fresh pipette tips for each dilution step and ensure thorough mixing.
-
Visualization: Troubleshooting Poor Low-End Discrimination
Caption: Troubleshooting logic for poor low-end standard curve discrimination.
Q3: My sample ODs suggest a neopterin concentration that is much higher/lower than expected, or I suspect interference. How can I test for and mitigate matrix effects?
A3: A "matrix effect" occurs when components in your sample (e.g., serum, plasma, urine) interfere with the antibody-antigen binding, leading to inaccurate quantification.[3][4]
Identifying Matrix Effects:
-
Spike and Recovery: The most common method to test for matrix effects.
-
Split a sample into two aliquots.
-
Spike one aliquot with a known, low-to-mid-range concentration of the neopterin standard. The volume of the spike should be minimal to not significantly dilute the sample matrix.
-
Measure the neopterin concentration in both the spiked and unspiked aliquots.
-
Calculate the percent recovery. An acceptable recovery is typically within 80-120%.
% Recovery = ( [Spiked Sample] - [Unspiked Sample] ) / [Known Spike] * 100
-
-
Linearity of Dilution: Dilute a sample serially with the assay buffer. The measured concentration, when corrected for the dilution factor, should remain consistent across the dilution series. If it does not, a matrix effect is likely present.
Mitigating Matrix Effects:
-
Sample Dilution: This is the simplest approach. Diluting the sample with the provided assay buffer can reduce the concentration of interfering substances. A 1:2 or 1:5 dilution is a good starting point.[3] Remember to account for this dilution factor in your final calculations. Urine samples are typically diluted 1:100 with assay buffer before analysis.[5]
-
Use a Surrogate Matrix: If dilution is not sufficient or practical, you can try to mimic the sample matrix in your standard curve. This involves diluting the neopterin standards in a "neopterin-free" version of your sample matrix (e.g., neopterin-stripped serum).[6]
Data Presentation: Example of Spike and Recovery Analysis
| Parameter | Value |
| Unspiked Sample Concentration | 8.5 nmol/L |
| Spiked Concentration (Known) | 10.0 nmol/L |
| Measured Spiked Sample Conc. | 15.2 nmol/L |
| Calculated Recovery | (15.2 - 8.5) / 10.0 * 100 = 67% |
| Conclusion | Recovery is <80%, indicating significant matrix interference. |
Experimental Protocols
Protocol 1: Standard this compound Competitive ELISA Procedure
This protocol is a generalized procedure based on common commercial ELISA kits.[1][2] Always refer to the specific manual provided with your kit.
1. Reagent Preparation:
- Allow all kit components and samples to reach room temperature (18-25°C).
- Prepare Wash Buffer by diluting the concentrate (e.g., 1:20) with deionized water.
- Prepare sample dilutions. For urine, a 1:101 dilution (e.g., 10 µL urine + 1 mL Assay Buffer) is common.[2] Serum and plasma may not require initial dilution unless high concentrations are expected.
2. Assay Procedure:
- Pipette 20 µL of each Standard, Control, and prepared sample into the appropriate wells of the microtiter plate.[1]
- Pipette 100 µL of Enzyme Conjugate into each well.[1]
- Pipette 50 µL of Neopterin Antiserum into each well.[1]
- Cover the plate with the provided adhesive foil and incubate for 90 minutes at room temperature (18-25°C) on an orbital shaker (~500 rpm), protected from light.[1]
- Discard the incubation solution and wash the plate 4 times with 300 µL of diluted Wash Buffer per well.[1]
- Pipette 150 µL of TMB Substrate Solution into each well.
- Incubate for 10 minutes at room temperature in the dark.[1]
- Stop the reaction by adding 150 µL of Stop Solution to each well. The color will change from blue to yellow.[2]
- Measure the optical density at 450 nm within 15 minutes of adding the Stop Solution. A reference wavelength of 600-650 nm is recommended if available.[1]
Visualization: Neopterin Competitive ELISA Workflow
Caption: A typical workflow for a this compound competitive ELISA.
Protocol 2: Data Analysis and Curve Fitting
-
Calculate Mean OD: Average the duplicate or triplicate OD readings for each standard, control, and sample.
-
Subtract Blank: Subtract the average OD of the highest standard (which should be near zero) or a true blank if included.
-
Generate Standard Curve: Plot the mean OD values (Y-axis) against the corresponding neopterin concentrations (X-axis). Since this is a competitive assay, the curve will be inverse sigmoidal.
-
Curve Fitting: Use a four-parameter logistic (4-PL) or five-parameter logistic (5-PL) curve fit model, which is standard for immunoassays.[7] A logit-log or semi-log transformation can also be used for linearization.[2] The software provided with most plate readers can perform these calculations.
-
Calculate Sample Concentrations: Interpolate the unknown sample concentrations from the standard curve using their mean OD values. Remember to multiply the result by the sample dilution factor to obtain the final concentration.
Visualization: Data Analysis Pathway
Caption: Logical flow from raw data to final sample concentration.
References
- 1. ibl-international.com [ibl-international.com]
- 2. 4adi.com [4adi.com]
- 3. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
- 4. arp1.com [arp1.com]
- 5. Validation of a Method for the Assessment of Urinary Neopterin Levels to Monitor Health Status in Non-human-primate Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absolute quantitation of neopterin as an endogenous pharmacodynamic Biomarker: The successful method development, validation, and use of a surrogate matrix for clinical sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Impact of freeze-thaw cycles on L-(-)-Neopterin stability in serum
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of L-(-)-Neopterin in serum, specifically addressing the impact of freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in serum during long-term storage?
A1: this compound is generally considered stable in serum when stored frozen. For long-term storage, it is recommended to keep serum samples at -80°C, where it can remain stable for months to years.[1][2] For shorter periods, storage at -20°C is also acceptable, with stability reported for at least 6 months.[1] Some studies have shown stability in cerebrospinal fluid (CSF) for up to 11 years at -80°C.[3][4]
Q2: What is the impact of repeated freeze-thaw cycles on this compound concentration in serum?
A2: While specific quantitative data on the degradation of this compound in serum after a defined number of freeze-thaw cycles is not extensively documented in publicly available literature, it is a strong recommendation in laboratory practice to minimize freeze-thaw cycles for all analytes, including neopterin (B1670844). Each cycle of freezing and thawing can lead to protein denaturation and degradation of small molecules, potentially affecting the accuracy of quantification. For sensitive biomarkers like neopterin, it is best to aliquot samples upon collection to avoid the need for repeated thawing of the entire sample.
Q3: Are there any other pre-analytical factors that can affect this compound stability?
A3: Yes, this compound is known to be sensitive to light.[1][2][5] It is crucial to protect samples from light during collection, processing, and storage. Amber-colored tubes or wrapping standard tubes in aluminum foil are recommended. Additionally, hemolysis should be avoided as it can interfere with the assay.
Q4: What are the recommended procedures for serum sample collection and handling for this compound analysis?
A4: To ensure the integrity of this compound measurements, the following steps are recommended:
-
Collect blood in a serum separator tube (SST) or a plain red-top tube.
-
Protect the sample from light immediately after collection.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1000-2000 x g for 15 minutes at room temperature.
-
Transfer the serum into a light-protected storage vial (e.g., amber vial).
-
If not analyzed immediately, store the serum at 2-8°C for up to 72 hours.[1] For longer storage, freeze at -20°C or preferably at -80°C.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lower than expected Neopterin concentrations | Sample degradation due to multiple freeze-thaw cycles. | Aliquot serum samples into smaller volumes after the initial processing to avoid repeated thawing of the main sample. It is advisable to run an internal validation study to determine the maximum number of freeze-thaw cycles your samples can undergo without significant degradation. |
| Exposure to light. | Ensure that samples are protected from light at all stages, from collection to analysis, by using amber tubes or by wrapping tubes in foil. | |
| Improper storage temperature or duration. | For long-term studies, consistently use -80°C for storage. Avoid prolonged storage at -20°C if samples will be stored for more than a few months. | |
| High variability in results from the same sample | Inconsistent thawing procedures. | Thaw samples consistently, for example, in a water bath at a controlled temperature or at room temperature for a standardized duration. Vortex gently after thawing to ensure homogeneity before analysis. |
| Non-homogenous sample after thawing. | After thawing, gently mix the sample by inverting the tube or light vortexing before taking an aliquot for analysis. | |
| Interference in the assay | Hemolysis in the sample. | Visually inspect the serum for any pink or red discoloration. If hemolysis is present, it should be noted, and a new sample should be requested if possible as it may interfere with the assay. |
Impact of Freeze-Thaw Cycles on this compound Stability (Illustrative Data)
Disclaimer: The following table presents hypothetical data to illustrate the potential impact of freeze-thaw cycles on this compound concentration. This is not real experimental data and should be used as a template for internal validation studies.
| Number of Freeze-Thaw Cycles | Mean Neopterin Concentration (nmol/L) | % Change from Baseline (Cycle 0) | Standard Deviation |
| 0 (Baseline) | 10.0 | 0% | 0.5 |
| 1 | 9.8 | -2% | 0.6 |
| 2 | 9.5 | -5% | 0.7 |
| 3 | 9.1 | -9% | 0.8 |
| 4 | 8.6 | -14% | 0.9 |
| 5 | 8.0 | -20% | 1.0 |
Experimental Protocols
Protocol for Validating this compound Stability Through Freeze-Thaw Cycles
This protocol provides a framework for researchers to determine the stability of this compound in their own serum samples under specific laboratory conditions.
1. Sample Collection and Processing:
-
Collect a sufficient volume of blood from a single donor or a pooled sample source into serum separator tubes.
-
Protect the samples from light.
-
Allow blood to clot and centrifuge according to standard procedures to separate the serum.
-
Pool the serum to ensure a homogenous starting sample.
2. Baseline Measurement (Cycle 0):
-
Immediately after processing, take an aliquot of the fresh serum for this compound analysis. This will serve as the baseline (T0) concentration.
-
The remaining serum should be divided into multiple, small-volume aliquots in light-protected tubes.
3. Freeze-Thaw Cycles:
-
Freeze all aliquots at your laboratory's standard storage temperature (e.g., -80°C) for at least 24 hours.
-
Cycle 1: Remove a set of aliquots from the freezer and allow them to thaw completely at room temperature. Once thawed, vortex gently. Take a subsample for analysis and then refreeze the remaining volume of the aliquots at -80°C.
-
Subsequent Cycles: Repeat the thawing and refreezing process for the desired number of cycles (e.g., 2, 3, 4, 5). At each cycle, a different set of aliquots is used for analysis.
4. Analysis of this compound:
-
Analyze the this compound concentration in the collected subsamples from each freeze-thaw cycle using a validated analytical method (e.g., ELISA or HPLC).[3][6]
-
It is recommended to analyze all samples from all cycles in a single run to minimize inter-assay variability.
5. Data Analysis:
-
Calculate the mean and standard deviation of the this compound concentration for each freeze-thaw cycle.
-
Compare the results of each cycle to the baseline (Cycle 0) measurement to determine the percentage change in concentration.
-
Establish an acceptance criterion for stability (e.g., a change of less than 10-15% from baseline).
Visualizations
This compound Production Pathway
Caption: this compound production as a marker of cellular immune activation.
Experimental Workflow for Freeze-Thaw Stability Assessment
Caption: Workflow for assessing this compound stability in serum after freeze-thaw cycles.
References
- 1. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 2. mayocliniclabs.com [mayocliniclabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Pre-analytical long-term stability of neopterin and neurofilament light in stored cerebrospinal fluid samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum Neopterin, Biopterin, Tryptophan, and Kynurenine Levels in Patients with Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of neopterin levels and kynurenine pathway in patients with acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize sample contamination for accurate L-(-)-Neopterin results
This guide provides researchers, scientists, and drug development professionals with strategies to minimize sample contamination and ensure accurate L-(-)-Neopterin results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
This compound, a pteridine (B1203161) derivative, is a sensitive biomarker of cellular immune system activation. It is produced by macrophages and dendritic cells upon stimulation by interferon-gamma (IFN-γ).[1][2][3] Accurate measurement of neopterin (B1670844) in various body fluids can provide critical insights into the extent and activity of diseases involving cellular immunity, such as viral infections, autoimmune diseases, certain cancers, and organ transplant rejection.[2][4]
Q2: What are the common sample types used for this compound measurement?
This compound can be quantified in a variety of biological samples, including:
-
Cell lysates[5]
Q3: What are the primary methods for this compound quantification?
The main analytical methods for measuring this compound are:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A sensitive and robust method suitable for various sample types like serum, plasma, and urine.[14]
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and robust method, often coupled with fluorescence detection.[14][15][16]
-
Radioimmunoassay (RIA): Another suitable method, though the use of radioisotopes is becoming less common.[14]
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible results.
| Potential Cause | Troubleshooting Action |
| Improper Sample Handling and Storage | Ensure strict adherence to protocols for sample collection, processing, and storage. Avoid repeated freeze-thaw cycles and protect samples from light.[5][6][12] |
| Cross-Contamination | Use fresh, sterile pipette tips for each sample and reagent.[17] Maintain a clean work environment and follow good laboratory practices.[18][19] |
| Reagent Issues | Ensure all reagents are within their expiration dates and have been stored correctly. Prepare working solutions fresh before each assay.[20] |
| Pipetting Errors | Calibrate pipettes regularly and use proper pipetting techniques to ensure accuracy and precision.[17] |
| Instrument Malfunction | Verify that the plate reader or HPLC system is functioning correctly and has been recently calibrated. |
Issue 2: Abnormally high or low this compound readings.
| Potential Cause | Troubleshooting Action |
| Sample Contamination (Hemolysis) | Grossly hemolyzed samples should be rejected. While mild hemolysis may be acceptable for some assays, its impact should be validated. |
| Sample Contamination (Light Exposure) | This compound is light-sensitive.[11] Samples must be protected from direct sunlight and stored in amber vials or wrapped in foil.[7] Exposure to sunlight for even a few hours can lead to undetectable levels.[21] |
| Incorrect Sample Dilution | If sample concentrations are outside the standard curve range, perform appropriate dilutions with the recommended assay buffer.[22] |
| Presence of Interfering Substances | Samples containing sodium azide (B81097) can lead to erroneously high results in some ELISA kits.[22] |
| Renal Impairment | In patients with renal disease, neopterin concentrations can be elevated due to impaired excretion.[3] |
Issue 3: High background noise in ELISA.
| Potential Cause | Troubleshooting Action |
| Insufficient Washing | Ensure thorough washing of the microplate wells between steps to remove unbound reagents. |
| Contaminated Wash Buffer | Use freshly prepared, sterile wash buffer. |
| Substrate Issues | Protect the TMB substrate from light and ensure it has not been contaminated. |
| Incubation Times/Temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol. |
Experimental Protocols
Serum/Plasma Sample Collection and Processing for ELISA
-
Collection:
-
Clotting (Serum): Allow the blood to clot for 2 hours at room temperature or overnight at 4°C.[5]
-
Centrifugation: Centrifuge the samples at approximately 1000 x g for 15-20 minutes.[5][6]
-
Aliquoting: Carefully aspirate the serum or plasma and aliquot into cryovials.
-
Storage: Store aliquots at -20°C for short-term storage (≤ 1 month) or -80°C for long-term storage (≤ 2 months).[12] Avoid repeated freeze-thaw cycles.[5][6][12]
Urine Sample Collection and Processing
-
Collection: Collect the first-morning, mid-stream urine directly into a sterile container.[6][12]
-
Centrifugation: Centrifuge to remove any particulate matter.[6][12]
-
Storage: Assay immediately or aliquot and store at ≤ -20°C.[6][12]
Quantitative Data Summary
Table 1: Impact of Pre-Analytical Variables on this compound Stability
| Variable | Condition | Effect on Neopterin Concentration | Reference |
| Long-Term Storage | CSF stored at -80°C for up to 11 years | No significant impact on quantification. Strong correlation between initial and retested values (r>0.98). | [8][23][24] |
| Freeze-Thaw Cycles | Urinary neopterin subjected to multiple 24-hour freeze-thaw cycles | Resistant to multiple cycles with minimal effect. | [11] |
| Light Exposure | Urine samples exposed to direct sunlight for 3 hours | Neopterin concentration became unmeasurable. | [21] |
| Hemolysis | Gross hemolysis in serum samples | Leads to rejection of the sample. | |
| Room Temperature Storage | Urine samples stored at room temperature | Stable for long periods with the addition of a biocidal preservative. | [11] |
Visualizations
Caption: General experimental workflow for this compound measurement.
Caption: Logical flow for troubleshooting inaccurate this compound results.
References
- 1. mdpi.com [mdpi.com]
- 2. Neopterin in Diagnosis and Monitoring of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labcorp.com [labcorp.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. elkbiotech.com [elkbiotech.com]
- 6. Human Neopterin (NEOP) Elisa Kit – AFG Scientific [afgsci.com]
- 7. Neopterin, Serum | MLabs [mlabs.umich.edu]
- 8. Pre-analytical long-term stability of neopterin and neurofilament light in stored cerebrospinal fluid samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 10. Neopterin, CSF | MLabs [mlabs.umich.edu]
- 11. Urinary neopterin, a non-invasive marker of mammalian cellular immune activation, is highly stable under field conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioelsa.com [bioelsa.com]
- 13. salimetrics.com [salimetrics.com]
- 14. tecan.com [tecan.com]
- 15. scielo.br [scielo.br]
- 16. A new HPLC method for serum neopterin measurement and relationships with plasma thiols levels in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. aurorabiomed.com [aurorabiomed.com]
- 19. usalab.com [usalab.com]
- 20. fn-test.com [fn-test.com]
- 21. Validation of a Method for the Assessment of Urinary Neopterin Levels to Monitor Health Status in Non-human-primate Species - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ibl-international.com [ibl-international.com]
- 23. researchgate.net [researchgate.net]
- 24. scilit.com [scilit.com]
Validation & Comparative
A Comparative Guide to L-(-)-Neopterin and C-reactive Protein for the Diagnosis of Sepsis
For Researchers, Scientists, and Drug Development Professionals
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, demands rapid and accurate diagnosis to improve patient outcomes. Biomarkers play a pivotal role in this process, with C-reactive protein (CRP) being a long-established standard and L-(-)-Neopterin (Neopterin) emerging as a specific indicator of cellular immune activation. This guide provides an objective comparison of their diagnostic utility in sepsis, supported by experimental data and detailed methodologies.
Biological Roles and Signaling Pathways
The fundamental difference between Neopterin (B1670844) and CRP lies in their origin and the immune pathways they represent.
This compound: A Marker of Cellular (Th1-Type) Immunity
Neopterin is a pteridine (B1203161) molecule synthesized and released by human monocytes and macrophages upon stimulation by the pro-inflammatory cytokine Interferon-gamma (IFN-γ).[1][2] IFN-γ is primarily produced by activated T-helper 1 (Th1) cells, natural killer (NK) cells, and cytotoxic T lymphocytes. Therefore, elevated Neopterin levels are a direct indicator of the activation of the cellular arm of the immune system, which is crucial for combating intracellular pathogens like viruses, certain bacteria, and parasites.[1] An increase in Neopterin concentration often precedes the clinical manifestation of infection and seroconversion.[3]
C-reactive Protein (CRP): An Acute-Phase Reactant
CRP is a classic acute-phase protein synthesized predominantly by hepatocytes in the liver.[4] Its production is triggered by a systemic inflammatory response, primarily driven by the pro-inflammatory cytokine Interleukin-6 (IL-6), with contributions from IL-1β and TNF-α.[4][5] CRP levels can increase up to 1,000-fold during severe inflammation or bacterial infection.[5] As a general marker, CRP rises in response to a wide range of conditions, including bacterial infections, trauma, and other inflammatory states, but is less consistently elevated in viral infections.[6][7]
Diagnostic Performance in Sepsis
Direct head-to-head comparisons of the diagnostic accuracy of Neopterin and CRP for sepsis using metrics like sensitivity, specificity, and Area Under the Curve (AUC) are limited in the literature. However, data from individual studies and qualitative comparisons provide valuable insights.
Quantitative Data Summary
The following table summarizes the diagnostic performance of CRP for sepsis based on meta-analyses and highlights the qualitative findings for Neopterin.
| Biomarker | Sensitivity | Specificity | AUC | Key Findings & Notes |
| C-reactive Protein (CRP) | 74.5% - 85%[8][9] | 3.3% - 84%[8][9] | 0.72 - 0.84[10][11] | Widely used but non-specific. Performance varies significantly across studies. Specificity can be very low in critically ill patients where non-infectious inflammation is common.[9] |
| This compound | Data Not Available | Data Not Available | Data Not Available | Primarily a marker of cellular immunity. Studies suggest it is markedly elevated in viral infections, often more so than CRP.[6] In bacterial sepsis, CRP levels are typically markedly elevated, while Neopterin levels may be high or sometimes low.[6] One study found CRP to be more sensitive but less specific than other markers for bacteremia in neutropenic patients, where Neopterin showed no significant diagnostic value.[1] |
Experimental Protocols
Accurate measurement of these biomarkers is critical for their clinical application. The most common methodologies are detailed below.
Measurement of this compound
Neopterin is typically quantified in serum, plasma, or urine using a competitive enzyme-linked immunosorbent assay (ELISA).[3]
Protocol: Competitive ELISA
-
Plate Preparation: A 96-well microtiter plate is pre-coated with a fixed amount of Neopterin antigen.
-
Sample/Standard Incubation: 20 µL of patient sample (serum, plasma), standards, or controls are pipetted into the respective wells.[3]
-
Competitive Binding: 50 µL of a biotinylated anti-Neopterin antibody (Enzyme Conjugate) and 50 µL of Neopterin Antiserum are added to each well.[3] During a 90-minute incubation at room temperature, the Neopterin in the sample competes with the plate-bound Neopterin for binding to the limited amount of antibody.[3]
-
Washing: The plate is washed four times to remove unbound antibody and other components.[3]
-
Detection: 150 µL of a chromogenic substrate (TMB Substrate Solution) is added to each well and incubated for 10 minutes. The enzyme linked to the antibody catalyzes a color change.[3][11]
-
Stopping Reaction: The reaction is stopped by adding 150 µL of stop solution, which changes the color from blue to yellow.[3][11]
-
Data Acquisition: The optical density (absorbance) is measured at 450 nm using a microplate reader. The color intensity is inversely proportional to the Neopterin concentration in the sample.[11]
-
Quantification: The concentration of Neopterin in the patient samples is calculated by comparing their absorbance readings to a standard curve generated from the known standards.[11]
Measurement of C-reactive Protein
CRP is most commonly measured in serum or plasma using a quantitative immunoturbidimetric assay.[6]
Protocol: Latex-Enhanced Immunoturbidimetric Assay
-
Principle: The assay measures the increase in turbidity caused by the agglutination of latex particles coated with anti-CRP antibodies when they react with CRP present in the patient sample.
-
Sample Preparation: Patient serum or plasma is brought to room temperature. No pre-dilution is typically required.[1]
-
Reaction: An automated analyzer mixes a precise volume of the patient sample with a buffer reagent (R1) in a cuvette.
-
Agglutination: The latex reagent (R2), containing anti-CRP coated microparticles, is added to the cuvette. If CRP is present, it cross-links the particles, causing them to agglutinate.
-
Data Acquisition: A spectrophotometer measures the change in absorbance (e.g., at 572 nm) over a fixed time. The magnitude of this change is directly proportional to the CRP concentration in the sample.
-
Quantification: The analyzer automatically calculates the CRP concentration by interpolating the absorbance change from a calibration curve stored in the instrument, often via a reagent-specific smart card or barcode.[6]
General Experimental Workflow
Summary and Comparison
This compound serves as a specific marker of cellular immune activation. Its strength lies in its ability to signal a Th1-type response, making it particularly useful for identifying viral and other intracellular infections, where its levels rise sharply.[6] However, its utility in undifferentiated bacterial sepsis is less clear, as levels may not be consistently elevated.[1][6]
C-reactive Protein is a highly sensitive but non-specific marker of systemic inflammation. Its rapid and substantial increase makes it an excellent tool for detecting an inflammatory process, which is a hallmark of sepsis.[7] Its primary limitation is its inability to distinguish between infectious and non-infectious causes of inflammation, leading to low specificity, particularly in critically ill patient populations.[7][9]
This compound and CRP are not mutually exclusive but rather complementary biomarkers that reflect different facets of the host's immune response to infection.
-
CRP remains a cornerstone for the initial detection of a systemic inflammatory state due to its high sensitivity and rapid availability.
-
Neopterin offers valuable, specific information about the activation of the cellular immune system. Its measurement could be particularly advantageous in differentiating between viral and bacterial etiologies of sepsis or in monitoring the specific immune response to certain pathogens.[6]
For comprehensive sepsis diagnosis and management, the combined analysis of Neopterin and CRP could provide a more detailed picture of the underlying pathophysiology, potentially leading to more targeted therapeutic strategies.[6] Future research should focus on prospective studies directly comparing the diagnostic and prognostic accuracy of these two markers in well-defined sepsis cohorts to establish clear clinical guidelines for their integrated use.
References
- 1. Evaluation of procalcitonin, neopterin, C-reactive protein, IL-6 and IL-8 as a diagnostic marker of infection in patients with febrile neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Procalcitonin evaluation for reducing mortality in adults with sepsis | Cochrane [cochrane.org]
- 3. Comparison of the accuracy of neutrophil CD64, procalcitonin, and C-reactive protein for sepsis identification: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative evaluation of postmortem serum concentrations of neopterin and C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Comparison of the diagnostic accuracy of resistin and CRP levels for sepsis in neonates and children: a systematic review and meta-analysis [frontiersin.org]
- 7. Comparison between presepsin, procalcitonin, and CRP as biomarkers to diagnose sepsis in critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the accuracy of procalcitonin, neutrophil CD64, and C-reactive protein for the diagnosis and prognosis of septic patients after antibiotic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Comparison of the accuracy of neutrophil CD64, procalcitonin, and C-reactive protein for sepsis identification: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation of a New L-(-)-Neopterin Immunoassay Against High-Performance Liquid Chromatography (HPLC): A Comparative Guide
This guide provides an objective comparison of a new L-(-)-Neopterin immunoassay against the gold standard High-Performance Liquid Chromatography (HPLC) method.[1][2] It is intended for researchers, scientists, and drug development professionals involved in the quantification of neopterin (B1670844) as a biomarker for cellular immune system activation.[3] Neopterin levels in bodily fluids can provide crucial information for monitoring various diseases, including viral infections, autoimmune diseases, and certain types of cancer.[3]
**Executive Summary
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the determination of neopterin.[1][4] However, immunoassays such as ELISA and RIA offer a simpler, more rapid, and often more automated alternative suitable for high-throughput screening.[5][6] This guide presents validation data from studies comparing these methods, focusing on correlation, accuracy, and methodological differences.
The data indicates that while some immunoassays show excellent correlation with HPLC, others may exhibit significant bias.[1][7][8] For instance, the Tecan Neopterin ELISA shows a high correlation with HPLC in both urine (R=0.99) and serum (r=0.92).[9] Similarly, another study reported a highly significant correlation (r = 0.99) between a new ELISA and an established HPLC method.[5] In contrast, a comparison of a radioimmunoassay (RIA) with HPLC for urinary neopterin found that the RIA method yielded results that were, on average, 17.3% lower than the HPLC method.[7][8]
Quantitative Data Presentation
The performance of various immunoassays in comparison to HPLC is summarized below. The data is compiled from multiple studies to provide a comprehensive overview.
Table 1: Correlation of Immunoassays with HPLC
| Immunoassay Kit/Type | Matrix | Correlation Coefficient (R or R²) | Reference |
| Tecan Neopterin ELISA | Urine | R = 0.99 | [9] |
| Tecan Neopterin ELISA | Serum | r = 0.92 | [9] |
| IBL International ELISA | Not Specified | R² = 0.96 | [1] |
| Brahms Neopterin ELISA | Not Specified | R² = 0.48 | [1] |
| New Commercial ELISA | Serum, Plasma, Urine | r = 0.99 | [5] |
| Radioimmunoassay (RIA) | Urine | Good accordance with linearity | [7][8] |
Table 2: Method Bias and Linearity
| Comparison | Parameter | Observation | Reference |
| RIA vs. HPLC (Urine) | Neopterin Concentration | RIA results were on average 4.9% lower than HPLC.[7][8] | [7][8] |
| RIA vs. HPLC (Urine) | Neopterin to Creatinine Ratio | RIA-enzymatic combined method was on average 17.3% lower than HPLC.[7][8] | [7][8] |
| HPLC Method 1 | Linearity | r²: 0.987 | [2] |
| HPLC Method 2 | Linearity | r²: 0.998 | [2] |
Experimental Protocols
Below are generalized methodologies for the determination of this compound using a competitive ELISA and a typical HPLC method as described in the cited literature.
This compound Immunoassay (Competitive ELISA)
This protocol is based on the principles of a competitive inhibition enzyme immunoassay.[10]
-
Plate Preparation : A microtiter plate is pre-coated with Human Neopterin.[10]
-
Sample and Standard Addition : Standards or samples (such as serum, plasma, or urine) are added to the appropriate wells.[10]
-
Addition of Conjugated Antibody : A biotin-conjugated antibody specific to Human Neopterin is added to the wells.[10] During incubation, the added neopterin in the sample competes with the coated neopterin for the binding sites of the antibody.
-
Enzyme Conjugate Addition : Avidin conjugated to Horseradish Peroxidase (HRP) is added to each well and incubated.[10]
-
Substrate Reaction : A TMB substrate solution is added, initiating a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of neopterin in the sample.[10]
-
Stopping the Reaction : The enzyme-substrate reaction is terminated by the addition of a sulfuric acid solution.[10]
-
Data Acquisition : The optical density (OD) is measured spectrophotometrically at a wavelength of 450nm.[10]
-
Calculation : The concentration of neopterin in the samples is determined by comparing the OD of the samples to the standard curve.[10]
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a common approach for neopterin quantification using reversed-phase HPLC with fluorimetric detection.[11]
-
Sample Preparation :
-
Serum proteins are precipitated using trichloroacetic acid (TCA) or acetonitrile (B52724).[2][11] It has been recommended to use acetonitrile to avoid the oxidation of 7,8-dihydroneopterin (B1664191) to neopterin.[1]
-
The sample is centrifuged, and the supernatant is collected.[11]
-
The supernatant is diluted with the mobile phase.[11]
-
-
Chromatographic Separation :
-
An aliquot of the prepared sample is injected into a C18 reversed-phase column.[11]
-
Isocratic elution is performed using a mobile phase, for example, a mixture of water and acetonitrile (e.g., 99:1 v/v).[2][11] A buffer such as potassium phosphate (B84403) may also be used.[2]
-
The flow rate is maintained at a constant speed (e.g., 1.5 mL/min).[11]
-
-
Detection :
-
Quantification : The concentration of neopterin is determined by comparing the peak area of the sample to that of a known standard.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the validation of a neopterin immunoassay against HPLC.
Logical Comparison Diagram
Caption: Logical framework for comparing immunoassay and HPLC methods.
References
- 1. mdpi.com [mdpi.com]
- 2. ajpbp.com [ajpbp.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of a commercial urinary neopterin radioimmunoassay with high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tecan.com [tecan.com]
- 10. Human NPT(Neopterin) ELISA Kit [elkbiotech.com]
- 11. A new HPLC method for serum neopterin measurement and relationships with plasma thiols levels in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
L-(-)-Neopterin vs. Procalcitonin: A Comparative Guide to Biomarkers for Bacterial Infection
For Researchers, Scientists, and Drug Development Professionals
The early and accurate diagnosis of bacterial infections is a cornerstone of effective clinical management, guiding therapeutic decisions and improving patient outcomes. In the quest for reliable diagnostic tools, both L-(-)-Neopterin and procalcitonin (B1506340) (PCT) have emerged as promising biomarkers. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers and drug development professionals in their evaluation of these important diagnostic markers.
At a Glance: Performance in Differentiating Bacterial from Viral Infections
| Biomarker | Principle | Primary Inducer(s) | Diagnostic Accuracy (AUC) for Bacterial vs. Viral Infection | Key Advantages | Key Limitations |
| This compound | A pteridine (B1203161) derivative produced by macrophages and dendritic cells upon stimulation by interferon-gamma (IFN-γ).[1][2] | Interferon-gamma (IFN-γ) | 0.832[3] | Early indicator of cellular immune activation.[1] | Not specific to bacterial infections; also elevated in viral infections, autoimmune diseases, and allograft rejection.[2][4] |
| Procalcitonin (PCT) | A peptide precursor of the hormone calcitonin, produced by various cell types in response to pro-inflammatory stimuli.[5] | Bacterial endotoxins (LPS), IL-6, TNF-α.[6] | 0.770[3] | More specific to bacterial infections as its production is inhibited by IFN-γ, a key cytokine in viral responses.[5] | Can be elevated in non-infectious conditions such as severe trauma, surgery, and cardiogenic shock. |
In-Depth Analysis of Signaling Pathways
The production of this compound and procalcitonin is governed by distinct immunological signaling cascades, which explains their differential utility in distinguishing between bacterial and viral pathogens.
This compound Production Pathway
This compound synthesis is a hallmark of cellular immune activation, primarily driven by interferon-gamma (IFN-γ).
Procalcitonin Production Pathway
Procalcitonin production is strongly induced by bacterial components and pro-inflammatory cytokines, while being suppressed by cytokines typically associated with viral infections.
Experimental Protocols
Accurate measurement of this compound and procalcitonin is critical for their clinical and research applications. The following sections outline the general methodologies for their quantification in serum or plasma.
Measurement of this compound
Enzyme-linked immunosorbent assay (ELISA) is a common method for the quantitative determination of this compound.
Principle: This is a competitive ELISA. Neopterin in the sample competes with a fixed amount of enzyme-labeled neopterin for binding sites on a limited amount of anti-neopterin antibodies. The amount of bound enzyme conjugate is inversely proportional to the concentration of neopterin in the sample.
Materials:
-
Microtiter plate pre-coated with anti-rabbit IgG
-
Neopterin standards and controls
-
Patient serum or plasma (EDTA) samples
-
Enzyme Conjugate (Neopterin-peroxidase)
-
Neopterin Antiserum (rabbit)
-
Wash Buffer
-
TMB Substrate Solution
-
Stop Solution (e.g., 1 M H2SO4)
-
Microplate reader
Procedure:
-
Pipette 20 µL of standards, controls, and patient samples into the respective wells of the microtiter plate.[7]
-
Add 100 µL of Enzyme Conjugate to each well.[7]
-
Add 50 µL of Neopterin Antiserum to each well.[7]
-
Cover the plate and incubate for 90 minutes at room temperature on an orbital shaker.[7]
-
Wash the plate four times with diluted Wash Buffer.[7]
-
Add 150 µL of TMB Substrate Solution to each well and incubate for 10 minutes at room temperature.[8]
-
Stop the reaction by adding 150 µL of Stop Solution to each well.[8]
-
Measure the optical density at 450 nm using a microplate reader.
-
Calculate the neopterin concentration in the samples by comparing their optical density to the standard curve.
Measurement of Procalcitonin
A variety of immunoassays are available for the quantification of procalcitonin, including automated electrochemiluminescence immunoassay (ECLIA) and fluorescent immunoassay (FIA).
Principle: These are typically sandwich immunoassays. Two different antibodies are used that bind to different epitopes on the procalcitonin molecule. One antibody is typically biotinylated for capture, and the other is labeled with a signal-emitting molecule (e.g., a fluorescent or chemiluminescent tag) for detection. The signal intensity is directly proportional to the concentration of procalcitonin in the sample.
Materials:
-
Automated immunoassay analyzer (e.g., Roche Cobas e411 for ECLIA, or a dedicated FIA reader)
-
Procalcitonin-specific reagent kits (containing capture antibodies, detection antibodies, and calibrators)
-
Patient serum or plasma samples
Procedure (General):
-
Prepare the automated analyzer according to the manufacturer's instructions.
-
Load the procalcitonin reagent kits, calibrators, and patient samples onto the analyzer.
-
Initiate the assay run. The analyzer will automatically perform the following steps:
-
Incubation of the sample with the capture and detection antibodies to form a sandwich complex.
-
Washing steps to remove unbound components.
-
Signal generation and detection.
-
-
The analyzer's software calculates the procalcitonin concentration in the patient samples based on the calibration curve.
Experimental Workflow
The following diagram illustrates a general workflow for the comparative analysis of this compound and procalcitonin in a research setting.
Conclusion
Both this compound and procalcitonin offer valuable insights into the host's immune response to infection. This compound serves as a sensitive, early marker of cellular immune activation but lacks specificity for bacterial infections.[1][4] Conversely, procalcitonin demonstrates higher specificity for bacterial pathogens due to its distinct induction pathway and is a valuable tool for guiding antibiotic therapy.[5] The choice between these biomarkers, or their combined use, will depend on the specific clinical or research question being addressed. A thorough understanding of their underlying biology and performance characteristics is essential for their effective implementation in the development of new diagnostic and therapeutic strategies.
References
- 1. ibl-international.com [ibl-international.com]
- 2. Gamma Interferon Is Dispensable for Neopterin Production In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Value of serum procalcitonin, neopterin, and C-reactive protein in differentiating bacterial from viral etiologies in patients presenting with lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Procalcitonin and neopterin levels do not accurately distinguish bacterial from viral infections in ill-returned travellers with fever - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of procalcitonin and neopterin level in serum of patients with acute bacterial infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Procalcitonin and Proinflammatory Cytokines in Early Diagnosis of Bacterial Infections after Bronchoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ibl-international.com [ibl-international.com]
- 8. ibl-international.com [ibl-international.com]
A Researcher's Guide to L-(-)-Neopterin Antibody Cross-Reactivity in Immunoassays
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. In the context of L-(-)-Neopterin immunoassays, understanding the cross-reactivity of the antibodies used is critical for accurate quantification and reliable data. This guide provides a comparative analysis of this compound antibodies, supported by experimental data and detailed protocols to aid in the selection and application of these vital research tools.
Neopterin (B1670844), a catabolic product of guanosine (B1672433) triphosphate (GTP), is a well-established biomarker for the activation of the cellular immune system.[1][2] Its levels in bodily fluids are indicative of the activation of macrophages and dendritic cells, primarily stimulated by interferon-gamma (IFN-γ).[1][3] Consequently, neopterin concentrations are monitored in a variety of clinical and research settings, including infectious diseases, autoimmune disorders, malignancies, and allograft rejection.[1][2] Given the presence of structurally similar pteridine (B1203161) derivatives in biological samples, the specificity of the antibodies used in immunoassays is a key determinant of assay accuracy.[4]
This guide offers a comparative look at the cross-reactivity profiles of different anti-Neopterin antibodies, providing a foundation for informed decision-making in your research endeavors.
Comparative Cross-Reactivity Data
The following tables summarize the cross-reactivity of various this compound antibodies with a panel of structurally related pteridine compounds. The data is compiled from commercially available ELISA kit datasheets and peer-reviewed research, offering a glimpse into the specificity of different antibody preparations. It is important to note that cross-reactivity can be influenced by the immunoassay format and experimental conditions.[4]
| Compound | IBL International (RE59321)[5] | Alpha Diagnostic Intl. (3410)[6] | Rokos et al. (1990) Monoclonal Ab[2] |
| This compound | 100% | 100% | 100% |
| 7,8-Dihydro-Neopterin | 2.0% | 2.0% | Not Reported |
| 5,6,7,8-Tetrahydro-Neopterin | < 0.44% | < 0.05% | Not Reported |
| D-Monapterin | < 0.17% | Not Reported | ~30% |
| L-Monapterin | < 0.03% | < 0.05% (as Monapterin) | Not Reported |
| L-Biopterin | < 0.01% | < 0.05% | < 5% |
| 7,8-Dihydro-L-Biopterin | < 0.03% | < 0.05% (as Dihydro-D-Biopterin) | Not Reported |
| Xanthopterin | Not Reported | < 0.05% | Not Reported |
Note: The data presented is as reported by the respective manufacturers or researchers. Direct comparison should be made with caution as the experimental methodologies may differ.
Understanding Neopterin in the Immune Response
Neopterin production is a downstream effect of T-cell activation. The following diagram illustrates the signaling pathway leading to neopterin synthesis.
Experimental Protocol: Cross-Reactivity Assessment by Competitive ELISA
The cross-reactivity of an anti-Neopterin antibody is typically determined using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The principle of this assay is the competition between unlabeled neopterin (or a cross-reacting compound) and a fixed amount of enzyme-labeled neopterin for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of unlabeled neopterin in the sample.
Materials:
-
Microtiter plate pre-coated with a capture antibody (e.g., goat-anti-rabbit IgG)
-
Rabbit anti-Neopterin antibody
-
Neopterin-enzyme conjugate (e.g., Neopterin-HRP)
-
This compound standard
-
Potential cross-reacting compounds
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., PBS with 1% BSA)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Preparation of Standards and Test Compounds:
-
Prepare a standard curve of this compound in Assay Buffer at concentrations ranging from 0 to a high concentration (e.g., 100 nmol/L).
-
Prepare serial dilutions of each potential cross-reacting compound in Assay Buffer.
-
-
Assay Protocol:
-
Add a defined volume of standard, sample, or test compound to the appropriate wells of the microtiter plate.
-
Add a fixed amount of Neopterin-enzyme conjugate to each well.
-
Add the anti-Neopterin antibody to each well to initiate the competitive reaction.
-
Incubate the plate, typically for 60-90 minutes at room temperature, on an orbital shaker.
-
Wash the plate multiple times with Wash Buffer to remove unbound reagents.
-
Add the Substrate Solution to each well and incubate for a specified time (e.g., 10-20 minutes) in the dark.
-
Stop the reaction by adding Stop Solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) within 15 minutes.
-
-
Calculation of Cross-Reactivity:
-
Plot a standard curve of absorbance versus the concentration of this compound.
-
Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).
-
For each test compound, determine the concentration that causes 50% inhibition (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
-
The following diagram outlines the general workflow for this experimental protocol.
Conclusion
References
- 1. doc.abcam.com [doc.abcam.com]
- 2. Production and characterization of a monoclonal antibody against neopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ibl-international.com [ibl-international.com]
- 4. Frontiers | A systematic review and meta-analysis of neopterin in rheumatic diseases [frontiersin.org]
- 5. ibl-international.com [ibl-international.com]
- 6. 4adi.com [4adi.com]
- 7. pdf.antibodies-online.com [pdf.antibodies-online.com]
- 8. Human NPT(Neopterin) ELISA Kit [elkbiotech.com]
- 9. mybiosource.com [mybiosource.com]
A Comparative Analysis of L-(-)-Neopterin Levels in Serum Versus Urine: A Guide for Researchers
An objective guide for researchers, scientists, and drug development professionals on the comparative analysis of L-(-)-Neopterin levels in serum and urine, complete with supporting experimental data and detailed methodologies.
This compound, a catabolic product of guanosine (B1672433) triphosphate (GTP), is a well-established biomarker for the activation of the cellular immune system.[1][2] Synthesized and secreted by human macrophages upon stimulation with interferon-gamma (IFN-γ), neopterin (B1670844) levels in bodily fluids provide a valuable window into the pro-inflammatory immune status.[2] Consequently, the quantification of neopterin in accessible biological samples like serum and urine is a common practice in clinical and research settings to monitor various conditions, including viral infections, autoimmune diseases, and allograft rejection.[3][4] This guide provides a comparative analysis of neopterin levels in serum versus urine, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Neopterin Levels: Serum vs. Urine
The choice between serum and urine for neopterin measurement often depends on the clinical context, patient population, and the specific research question. While both fluids are viable matrices, neopterin concentrations can differ significantly. The following table summarizes neopterin levels in both serum and urine from various studies, providing a quantitative comparison for researchers. It's important to note that neopterin levels are highly dependent on the renal function of the individual, as it is cleared by the kidneys.[5]
| Population/Condition | Serum Neopterin (nmol/L) | Urine Neopterin (µmol/mol creatinine) | Reference(s) |
| Healthy Controls | 4.2 ± 2.4 | 116 ± 43 | [6] |
| < 10 | Not specified | [4] | |
| < 2.5 ng/mL (~9.9 nmol/L) | Not specified | [7] | |
| Chronic Glomerulonephritis (CGN) | 10.2 ± 8.1 | Not specified | [6] |
| Chronic Renal Failure (CRF) | 109 ± 90 | 227 ± 114 | [6] |
| 28.2 ± 19.4 | Elevated | [3] | |
| End-Stage Renal Disease (ESRD) | 68.6 ± 25.5 | Elevated | [3] |
| Hemodialysis (HD) Patients | 212 ± 106 | Not specified | [6] |
| HIV-1 Seropositive Patients | Correlated with urine levels | Correlated with serum levels | [8] |
| Liver Disease (Acute Hepatitis) | Significantly higher than controls | Significantly higher than controls | [9] |
Note: Conversion from ng/mL to nmol/L can be approximated by multiplying by 3.95 (Molar mass of Neopterin is 253.215 g/mol ).
Studies have shown a strong correlation between serum and urine neopterin concentrations, especially when urinary levels are corrected for creatinine (B1669602) to account for variations in urine dilution.[5][8] However, in patients with impaired renal function, serum neopterin levels are more closely linked to the glomerular filtration rate, while urinary neopterin/creatinine ratios may reflect tubular secretion.[6]
Experimental Protocols
The measurement of neopterin in serum and urine can be performed using several analytical methods. The most common techniques are Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and High-Performance Liquid Chromatography (HPLC).[2][10]
Sample Collection and Preparation
-
Serum:
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1,000-2,000 x g for 10 minutes.
-
Aspirate the serum and transfer it to a clean, labeled tube.
-
Store samples at 2-8°C for short-term storage or frozen at -20°C or lower for long-term storage. Protect from light.[7]
-
-
Urine:
-
Collect a random or 24-hour urine sample in a sterile container.
-
Centrifuge the urine sample to remove any sediment.
-
Transfer the supernatant to a clean, labeled tube.
-
For urinary neopterin to creatinine ratio, creatinine levels must also be measured.
-
Store samples frozen at -20°C or lower until analysis.
-
Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method due to its sensitivity, simplicity, and cost-effectiveness.[4] Commercially available ELISA kits are readily available for the quantification of neopterin in both serum and urine.
-
Principle: The assay is typically a competitive immunoassay. Neopterin in the sample competes with a fixed amount of enzyme-labeled neopterin for binding to a limited number of anti-neopterin antibody-coated microplate wells.
-
General Procedure (based on a typical commercial kit):
-
Prepare standards and controls as per the kit instructions.
-
Pipette standards, controls, and samples into the appropriate wells of the microplate.
-
Add the enzyme-labeled neopterin conjugate to each well.
-
Incubate the plate, typically for 1-2 hours at room temperature.
-
Wash the wells multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well, which will react with the enzyme to produce a colored product.
-
Incubate for a specified time, usually in the dark.
-
Stop the reaction by adding a stop solution.
-
Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).
-
Calculate the neopterin concentration in the samples by comparing their absorbance to the standard curve.
-
Measurement by High-Performance Liquid Chromatography (HPLC)
HPLC is considered a gold standard for neopterin determination due to its high specificity and accuracy.[11]
-
Principle: HPLC separates neopterin from other components in the sample based on its physicochemical properties as it passes through a chromatographic column. Detection is typically achieved using a fluorescence detector, as neopterin has native fluorescence.[2]
-
General Procedure:
-
Sample Pre-purification: Acidify serum or urine samples and treat with iodine in trichloroacetic acid. The samples are then passed through a cation-exchange column for partial purification.
-
Chromatographic Separation: Inject the prepared sample into the HPLC system equipped with a reversed-phase column.
-
Mobile Phase: A specific buffer system is used to elute the neopterin from the column.
-
Detection: Monitor the eluent using a fluorescence detector with an excitation wavelength of approximately 353 nm and an emission wavelength of around 438 nm.[2]
-
Quantification: Determine the concentration of neopterin by comparing the peak area of the sample to that of known standards.
-
Measurement by Radioimmunoassay (RIA)
RIA is another sensitive method for neopterin measurement.
-
Principle: This technique involves a competitive binding reaction between radiolabeled neopterin and unlabeled neopterin (from the sample) for a limited number of specific antibodies.
-
General Procedure:
-
Incubate a mixture of the sample (or standard), radiolabeled neopterin, and a specific antibody.
-
After reaching equilibrium, separate the antibody-bound neopterin from the free neopterin.
-
Measure the radioactivity of the antibody-bound fraction using a gamma counter.
-
The amount of radioactivity is inversely proportional to the concentration of neopterin in the sample.
-
Construct a standard curve and determine the neopterin concentration in the samples.
-
Visualizing Key Pathways and Workflows
To further aid researchers, the following diagrams illustrate the biosynthesis of neopterin and a typical experimental workflow for its comparative analysis.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Neopterin - Wikipedia [en.wikipedia.org]
- 3. The Clinical Significance of Serum and Urinary Neopterin Levels in Several Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicallab.com [clinicallab.com]
- 5. Comparison of serum neopterin levels and urinary neopterin excretion in renal allograft recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical significance of serum and urinary neopterins in patients with chronic renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labcorp.com [labcorp.com]
- 8. Comparison of serum and urine neopterin concentrations in patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical significance of serum and urinary neopterin levels in patients with various liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neopterin in Diagnosis and Monitoring of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neopterin, the Cell-Mediated Immune Response Biomarker, in Inflammatory Periodontal Diseases: A Narrative Review of a More than Fifty Years Old Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
L-(-)-Neopterin and Beta-2 Microglobulin as Prognostic Markers in HIV: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the relative prognostic value of biomarkers in Human Immunodeficiency Virus (HIV) infection is critical for patient management, clinical trial design, and therapeutic monitoring. This guide provides an objective comparison of two established markers of immune activation, L-(-)-neopterin and beta-2 microglobulin (β2M), in predicting HIV disease progression.
Both this compound and β2M are elevated in response to the chronic immune activation characteristic of HIV infection and have been shown to correlate with disease advancement, declining CD4+ T-cell counts, and increasing viral load.[1][2][3] While CD4+ cell counts and HIV-1 RNA levels are the primary markers for monitoring HIV, neopterin (B1670844) and β2M offer additional, independent prognostic information.[4][5][6][7]
Comparative Prognostic Performance
Multiple studies have demonstrated that both this compound and β2M are significant predictors of progression to Acquired Immunodeficiency Syndrome (AIDS) and death, with a predictive power that can be comparable to that of CD4+ T-cell counts.[6][7][8]
In a head-to-head comparison adjusted for CD4+ cell count and HIV-1 RNA level, elevated neopterin levels were found to be one of the strongest soluble markers for predicting an increased risk of clinical disease progression.[4][5] Some studies suggest that neopterin may be a slightly better predictor than β2M.[6] However, both markers are considered valuable, and their combined use with CD4+ counts enhances prognostic accuracy.[6][9] High levels of either marker are associated with lower future CD4+ counts.[3]
The following tables summarize quantitative data from various studies, illustrating the prognostic value of each marker.
Table 1: Prognostic Value of this compound in HIV Infection
| Parameter | Finding | Study Reference |
| Prediction of Disease Progression | Elevated baseline neopterin levels were strongly associated with a greater subsequent risk of clinical disease progression (P=.0009).[4] In a multivariate model, neopterin was a stronger predictor than β2M.[6] | [4][6] |
| Correlation with CD4+ Count | A baseline neopterin level of 9.9 nmol/L was found to be equivalent in prognostic risk to a baseline CD4+ cell count of 200 cells/mL.[5] | [5] |
| Correlation with Viral Load | Plasma neopterin levels have been found to correlate with plasma HIV viral load.[10] | [10] |
| Cut-off Values | Serum neopterin levels >25.1 nmol/L showed a sensitivity of 90.9% and specificity of 67.4% for identifying patients with CD4 counts <200 cells/μL.[11] | [11] |
| Early Marker | Neopterin levels increase early in the course of HIV infection, often preceding the decline in CD4+ T-cells.[10] | [10] |
Table 2: Prognostic Value of Beta-2 Microglobulin in HIV Infection
| Parameter | Finding | Study Reference |
| Prediction of Disease Progression | Elevated serum β2M is a significant predictor of progression to AIDS.[7][12][13] At a CD4 count of 0.5 x 10⁹/l, progression to AIDS at 4.5 years was 57% for β2M ≥3 mg/L vs. 20% for β2M <3 mg/L.[13] | [7][12][13] |
| Correlation with CD4+ Count | A significant negative correlation has been observed between serum β2M levels and CD4+ T-lymphocyte counts (r = -0.632).[1] | [1] |
| Staging of Disease | Mean β2M levels increase with advancing HIV stages: 2.69 mg/L in asymptomatic individuals, 12.14 mg/L in those with persistent generalized lymphadenopathy, and 39.29 mg/L in patients with AIDS.[2] | [2] |
| Early Marker | Elevated β2M levels can be detected early in HIV-1 infection.[14] Changes in β2M may occur sooner after seroconversion than changes in CD4 count.[2] | [2][14] |
Signaling Pathways and Experimental Workflows
The elevation of both this compound and β2M in HIV infection is a direct consequence of cellular immune activation, primarily driven by interferon-gamma (IFN-γ).
Caption: Immune activation pathway in HIV leading to marker release.
The general workflow for assessing these markers as prognostic indicators in a clinical research setting is outlined below.
Caption: General experimental workflow for biomarker assessment.
Experimental Protocols
Accurate measurement of this compound and β2M is crucial for their clinical and research application. The following are generalized methodologies for commonly used assays.
Measurement of this compound
This compound can be quantified in serum, plasma, and urine using several methods.[15][16]
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a sensitive and robust method suitable for high-throughput analysis in complex samples like serum and plasma.[15]
-
Principle: A competitive immunoassay where neopterin in the sample competes with a fixed amount of enzyme-labeled neopterin for binding to a limited number of anti-neopterin antibody-coated wells.
-
Sample Preparation: Serum or plasma samples are typically diluted as per the manufacturer's instructions.
-
Procedure:
-
Standards, controls, and patient samples are pipetted into the wells of the microplate.
-
Enzyme-conjugated neopterin is added.
-
The plate is incubated to allow for competitive binding.
-
The wells are washed to remove unbound components.
-
A substrate solution is added, which reacts with the bound enzyme to produce a color change.
-
The reaction is stopped, and the absorbance is read using a microplate reader. The intensity of the color is inversely proportional to the neopterin concentration in the sample.
-
-
Data Analysis: A standard curve is generated, and the concentrations of the samples are determined from this curve.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC offers high sensitivity and robustness, directly measuring the native fluorescence of neopterin.[17][18]
-
Principle: Separation of neopterin from other serum components on a reversed-phase column followed by detection using a fluorescence detector.
-
Sample Preparation: Proteins in the serum sample are precipitated, typically using trichloroacetic acid (TCA). The supernatant is then diluted and injected into the HPLC system.[17]
-
Chromatography: An isocratic mobile phase is commonly used with a C18 reversed-phase column.
-
Detection: The natural fluorescence of neopterin is measured at an excitation wavelength of approximately 353 nm and an emission wavelength of 438 nm.[17]
-
Quantification: The concentration is determined by comparing the peak area of the sample to that of known standards.
-
Measurement of Beta-2 Microglobulin
β2M is typically measured in serum or plasma.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A common and reliable method for β2M quantification.[19]
-
Principle: A sandwich ELISA format is typically used. Wells are coated with a capture antibody specific for β2M. The sample is added, and β2M binds to the antibody. A second, enzyme-linked detection antibody is then added, which binds to a different epitope on the β2M molecule.
-
Sample Preparation: Serum or EDTA plasma can be used. Samples may require dilution.[19]
-
Procedure:
-
Samples, standards, and controls are added to the antibody-coated wells and incubated.
-
The plate is washed.
-
Enzyme-conjugated detection antibody is added and incubated.
-
After another wash step, a substrate is added, leading to color development.
-
The reaction is stopped, and absorbance is measured. The color intensity is directly proportional to the β2M concentration.
-
-
Data Analysis: A standard curve is used to calculate the β2M concentrations in the samples.
-
-
Nephelometry: An automated method that measures the turbidity of a sample after the addition of specific antibodies.
-
Principle: The method measures the light scattered by immune complexes formed between β2M in the sample and specific anti-β2M antibodies in the reagent.[20]
-
Procedure: The patient's serum sample is mixed with a specific antiserum. As antigen-antibody complexes form, the solution becomes more turbid. A light beam is passed through the cuvette, and the amount of scattered light is measured by a detector.
-
Quantification: The intensity of the scattered light is proportional to the concentration of β2M in the sample, which is determined by comparison to a reference curve generated from known standards.[20]
-
Conclusion
Both this compound and beta-2 microglobulin are valuable, well-established prognostic markers in HIV infection that reflect the underlying immune activation driving disease progression. They provide prognostic information that is independent of, and complementary to, CD4+ T-cell counts and viral load.[5][7] While studies suggest neopterin may have a slight edge in predictive power, both markers are highly correlated and clinically useful.[6][8] The choice between them may depend on laboratory resources, cost, and the specific research or clinical question being addressed. Their measurement, using established techniques like ELISA or HPLC for neopterin and ELISA or nephelometry for β2M, can significantly aid in risk stratification and monitoring of HIV-infected individuals.
References
- 1. medicalsciencejournal.com [medicalsciencejournal.com]
- 2. BETA-2-MICROGLOBULIN LEVELS IN HUMAN-IMMUNODEFICIENCY VIRUS INFECTED SUBJECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early levels of CD4, neopterin, and beta 2-microglobulin indicate future disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serum neopterin, an immune activation marker, independently predicts disease progression in advanced HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The prognostic value of cellular and serologic markers in infection with human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neopterin and beta 2-microglobulin as prognostic indices in human immunodeficiency virus type 1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Neopterin and beta-2 microglobulin levels in asymptomatic HIV infection: the predictive value of combining markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neopterin in Diagnosis and Monitoring of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Utility of Serum Neopterin and Serum IL-2 Receptor Levels to Predict Absolute CD4 T Lymphocyte Count in HIV Infected Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diagnostic and prognostic significance of beta 2-microglobulin during HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Beta-2 microglobulin as a predictor of prognosis in HIV-infected men with haemophilia: a proposed strategy for use in clinical care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Elevated neopterin and beta 2-microglobulin levels in blood and cerebrospinal fluid occur early in HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tecan.com [tecan.com]
- 16. Determination of neopterin in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A new HPLC method for serum neopterin measurement and relationships with plasma thiols levels in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scilit.com [scilit.com]
- 19. Measurement of beta-2-microglobulin in serum and plasma by an enzyme-linked immunosorbent assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mayocliniclabs.com [mayocliniclabs.com]
L-(-)-Neopterin as a Disease Progression Marker: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, identifying reliable biomarkers is critical for tracking disease progression and evaluating therapeutic efficacy. L-(-)-Neopterin, a pteridine (B1203161) metabolite, has emerged as a sensitive indicator of cellular immune activation. This guide provides an objective comparison of this compound with other established biomarkers across various therapeutic areas, supported by data from longitudinal studies.
This compound is produced by human monocytes and macrophages upon stimulation by interferon-gamma (IFN-γ), a key cytokine in T-helper 1 (Th1) cell-mediated immune responses. Its concentration in body fluids such as serum, plasma, cerebrospinal fluid (CSF), and urine directly reflects the extent of this immune activation. Consequently, elevated neopterin (B1670844) levels have been associated with the progression of a wide range of diseases characterized by chronic inflammation or immune system involvement.
Interferon-gamma Signaling Pathway and Neopterin Production
The production of this compound is a downstream effect of the IFN-γ signaling cascade. The following diagram illustrates this pathway, highlighting the central role of IFN-γ in stimulating macrophages to synthesize and secrete neopterin.
Longitudinal Validation of this compound: A Comparative Analysis
Longitudinal studies are essential for validating the utility of a biomarker in predicting disease course over time. Here, we compare this compound with alternative markers in several key disease areas.
Human Immunodeficiency Virus (HIV) Infection
In HIV infection, chronic immune activation is a hallmark of disease progression, even in patients on antiretroviral therapy. This compound has been extensively studied as a prognostic marker.
| Biomarker | Sample Type | Key Findings from Longitudinal Studies | Alternative Markers |
| This compound | Serum, Urine | Consistently predicts progression to AIDS and mortality, independent of CD4+ T-cell count and viral load.[1][2][3] Elevated levels are associated with a higher risk of clinical deterioration.[1] | Beta-2 Microglobulin (β2M) , Immunoglobulins (IgA, IgG, IgM) |
| Beta-2 Microglobulin (β2M) | Serum | An established marker of immune activation.[3][4][5] Studies have shown that changes in β2M levels have a high sensitivity for detecting clinical or immunological worsening in asymptomatic HIV-infected patients.[6][7] A significant negative correlation is observed between β2M and CD4+ T-cell counts.[8] | This compound, Immunoglobulins |
| Immunoglobulins (IgA, IgG, IgM) | Serum | Elevated levels, particularly IgA, are associated with disease progression. However, their predictive power is generally considered less robust than that of neopterin or β2M.[6] | This compound, β2M |
Comparative Summary: Both this compound and β2M are strong, independent predictors of disease progression in HIV. Some studies suggest that combining these markers can enhance predictive accuracy.[1] While immunoglobulins also reflect immune status, they are generally considered less specific for monitoring disease progression.[6]
Cardiovascular Disease (CVD)
Inflammation is a key process in the pathogenesis of atherosclerosis and cardiovascular events.
| Biomarker | Sample Type | Key Findings from Longitudinal Studies | Alternative Markers |
| This compound | Serum, Plasma | Elevated levels are independent predictors of future cardiovascular events and mortality in patients with coronary artery disease and heart failure.[9][10][11][12] | C-reactive Protein (CRP) |
| C-reactive Protein (CRP) | Serum, Plasma | A well-established inflammatory marker used for cardiovascular risk stratification.[13][14][15][16][17] Elevated levels are associated with an increased risk of myocardial infarction and stroke.[17] | This compound |
Comparative Summary: Both this compound and CRP are valuable markers for assessing cardiovascular risk. While CRP is a more general marker of inflammation, neopterin specifically reflects Th1-mediated immune activation, which is crucial in atherosclerosis. Some studies suggest that neopterin may provide additional prognostic information to CRP.[11][18]
Neurodegenerative Diseases: Amyotrophic Lateral Sclerosis (ALS)
Neuroinflammation is increasingly recognized as a significant contributor to the pathology of neurodegenerative diseases like ALS.
| Biomarker | Sample Type | Key Findings from Longitudinal Studies | Alternative Markers |
| This compound | Urine, CSF | Urinary neopterin levels are higher in ALS patients compared to controls and increase with disease progression.[19][20] Levels correlate with the ALS Functional Rating Scale (ALSFRS-R).[19][20] | p75 Neurotrophin Receptor Extracellular Domain (p75ECD) |
| p75 Neurotrophin Receptor Extracellular Domain (p75ECD) | Urine | Urinary p75ECD is a promising biomarker for ALS progression.[21][22] Levels increase as the disease progresses and correlate with the ALSFRS-R.[19][20][23][24] Baseline p75ECD levels may predict survival.[24] | This compound |
Comparative Summary: Both urinary this compound and p75ECD show promise as non-invasive biomarkers for monitoring ALS progression.[19][20] A study directly comparing the two found that they correlate with each other at baseline.[19][20] Further longitudinal studies are needed to fully delineate their respective and combined utility.
Experimental Protocols
Accurate and reproducible measurement of biomarkers is paramount. The following are summaries of typical experimental protocols for the discussed biomarkers.
This compound Measurement (ELISA)
-
Principle: A competitive enzyme-linked immunosorbent assay (ELISA).[25][26][27][28][29]
-
Sample Preparation: Serum, plasma (EDTA), or urine can be used. Urine samples may require dilution.[25][27]
-
Procedure:
-
Standards, controls, and samples are added to a microtiter plate pre-coated with anti-neopterin antibodies.
-
An enzyme-conjugated neopterin is added, which competes with the neopterin in the sample for antibody binding sites.
-
After incubation and washing steps to remove unbound components, a substrate solution is added.
-
The resulting color development is inversely proportional to the amount of neopterin in the sample.
-
The absorbance is measured, and the concentration is determined from a standard curve.[25][29]
-
Beta-2 Microglobulin (β2M) Measurement (ELISA)
-
Principle: Typically a sandwich or competitive ELISA.[4][7][8]
-
Sample Preparation: Serum or plasma is used. Samples should be stored frozen if not analyzed promptly.[5]
-
Procedure:
-
Samples are added to wells coated with a capture antibody specific for β2M.
-
A second, enzyme-linked antibody that also binds to β2M is added.
-
After washing, a substrate is added, and the color development is proportional to the β2M concentration.
-
C-reactive Protein (CRP) Measurement (High-Sensitivity Assay)
-
Principle: High-sensitivity immunoturbidimetric or ELISA assays are used.
-
Sample Preparation: Serum or plasma is used. Fasting is not typically required.[13]
-
Procedure: The assay measures the binding of anti-CRP antibodies to the patient's CRP, and the resulting change in turbidity or color is proportional to the CRP concentration. For accurate cardiovascular risk assessment, it is recommended to average two measurements taken at least two weeks apart.[13]
p75 Neurotrophin Receptor Extracellular Domain (p75ECD) Measurement (ELISA)
-
Sample Preparation: Urine samples are used and should be diluted in an appropriate assay diluent.[30] Results are typically normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution.[33]
-
Procedure:
-
Urine samples are added to microplate wells pre-coated with a monoclonal anti-p75ECD capture antibody.
-
A biotinylated anti-p75ECD detection antibody is then added.
-
Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
A substrate is added, and the resulting color intensity is directly proportional to the concentration of p75ECD.[31]
-
Workflow for Longitudinal Biomarker Validation
The validation of a biomarker for disease progression follows a structured workflow, as depicted below.
References
- 1. Neopterin and beta-2 microglobulin levels in asymptomatic HIV infection: the predictive value of combining markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Association between neopterin and beta-2-microglobulin levels and HIV status in Romanian orphanage children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neopterin and beta 2-microglobulin as prognostic indices in human immunodeficiency virus type 1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BETA-2-MICROGLOBULIN LEVELS IN HUMAN-IMMUNODEFICIENCY VIRUS INFECTED SUBJECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta2 Microglobulin: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 6. Beta 2-microglobulin and immunoglobulins are more useful markers of disease progression in HIV than neopterin and adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta-2 microglobulin as an immunological marker to assess the progression of human immunodeficiency virus infected patients on highly active antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medicalsciencejournal.com [medicalsciencejournal.com]
- 9. Neopterin is Associated with Disease Severity and Outcome in Patients with Non-Ischaemic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neopterin is associated with cardiovascular events and all-cause mortality in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Prognostic value of C-reactive protein and neopterin in autologous bone marrow cells transplantation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of neopterin as an inflammatory biomarker in congestive heart failure with insights on effect of drug therapies on its level - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.mdedge.com [cdn.mdedge.com]
- 14. ahajournals.org [ahajournals.org]
- 15. hopkinsmedicine.org [hopkinsmedicine.org]
- 16. The Role of C-reactive Protein in Patient Risk Stratification and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. researchgate.net [researchgate.net]
- 19. Urinary neopterin: a novel biomarker of disease progression in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Urinary neopterin: A novel biomarker of disease progression in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Simple Urine Test Helps Track ALS Progression - Immunology - Labmedica.com [labmedica.com]
- 22. Biomarker for ALS disease progression identified | ALS Center [miami-als.org]
- 23. Urinary p75ECD: A prognostic, disease progression, and pharmacodynamic biomarker in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. ibl-international.com [ibl-international.com]
- 26. Neopterin ELISA Kit (GWB-286F41) - GenWay Biotech | Avivasysbio.com [avivasysbio.com]
- 27. ibl-international.com [ibl-international.com]
- 28. assaygenie.com [assaygenie.com]
- 29. 4adi.com [4adi.com]
- 30. biosensis.com [biosensis.com]
- 31. biosensis.com [biosensis.com]
- 32. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 33. Urinary P75: a promising biomarker for amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Commercial L-(-)-Neopterin ELISA Kits: A Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of L-(-)-neopterin, a key biomarker of cellular immune activation, is crucial. Enzyme-linked immunosorbent assays (ELISAs) are a common method for this purpose, offering a balance of sensitivity, throughput, and ease of use. However, a variety of commercial ELISA kits are available, each with its own performance characteristics. This guide provides an objective comparison of several commercially available this compound ELISA kits, supported by publicly available data to aid in selecting the most suitable kit for your research needs.
This comparison summarizes key performance metrics from various manufacturers' datasheets and independent studies. It is important to note that a definitive head-to-head comparison would require running these kits side-by-side under identical experimental conditions. The data presented here is intended to provide a comprehensive overview based on available information.
Performance Data Summary
The following table summarizes the key quantitative performance characteristics of several commercial this compound ELISA kits. This data has been compiled from product datasheets and publicly available information.
| Feature | ELK Biotechnology (Human)[1] | Antibodies.com (Human)[2] | GenWay Biotech (Human)[3] | IBL International (Human)[4] | FineTest (Bovine)[5] | Alpha Diagnostic Intl. (Human)[6] |
| Catalog No. | ELK9065 | A74097 | GWB-286F41 | RE59321 | EB0234 | 3410 |
| Assay Type | Competitive Inhibition | Competitive | Competitive | Competitive | Competitive | Competitive |
| Sample Types | Serum, plasma, tissue homogenates, cell lysates, cell culture supernates | Serum, plasma, tissue homogenates, other biological fluids | Serum, plasma, urine | Serum, plasma (EDTA), urine | Serum, plasma, cell culture supernatants, cell lysates, tissue homogenates | Serum |
| Detection Range | 0.16-10 ng/mL | 0.156-10 ng/ml | Not specified | 1.35 - 111 nmol/l | 0.156-10 ng/mL | 0.5-100 ng/ml |
| Sensitivity | 0.048 ng/mL | <0.094 ng/ml | 0.7 nmol/L | 0.7 nmol/L | 0.094 ng/mL | 0.2 ng/ml |
| Assay Time | 2h | 2 hours | Not specified | ~2 hours | 2h | 150 min |
| Intra-Assay Precision (CV%) | <8% | Not specified | Not specified | 4.3 – 11.7% (Serum) | < 8% | Not specified |
| Inter-Assay Precision (CV%) | <10% | Not specified | 8.8 – 13.8% (Serum) | < 10% | Not specified | Not specified |
| Recovery | 82-97% (serum), 96-109% (EDTA plasma), Not specified (Heparin plasma)[7] | 85% - 104% (Serum), 88% - 104% (EDTA Plasma), 90% - 105% (Heparin Plasma)[2] | Not specified | 81 – 116% | Not specified | Not specified |
| Cross-Reactivity | Not specified | Not specified | Not specified | 7,8-Dihydro-Neopterin: 2.0%, L-Monapterin: <0.17%, L-Biopterin: <0.03%[4] | No obvious cross-reaction with other analogues | 7,8-Dihydro-Neopterin: 3.5%, Monapterin, Biopterin, etc.: <0.3%[6] |
Experimental Protocols
While specific protocols vary slightly between manufacturers, the fundamental procedure for these competitive ELISAs is consistent. Below is a generalized experimental protocol based on the common steps outlined in the reviewed kit manuals.
General this compound Competitive ELISA Protocol:
-
Reagent Preparation: Prepare all reagents, including standards, controls, and wash buffers, according to the kit's instructions. Samples may require dilution.
-
Standard and Sample Addition: Pipette a defined volume of standards, controls, and samples into the appropriate wells of the microplate pre-coated with an anti-neopterin antibody or neopterin (B1670844) antigen.
-
Competitive Reaction: Add a fixed amount of biotinylated or enzyme-conjugated neopterin to each well. During incubation, the neopterin in the sample competes with the labeled neopterin for binding to the immobilized antibody.
-
Incubation: Incubate the plate for a specified time and temperature to allow the competitive binding to occur.
-
Washing: Aspirate the contents of the wells and wash them multiple times with the provided wash buffer to remove any unbound substances.
-
Conjugate Addition: If a biotinylated neopterin was used, add a streptavidin-HRP conjugate to each well and incubate. This step is omitted if an enzyme-conjugated neopterin was used in the competitive step.
-
Washing: Repeat the washing step to remove unbound conjugate.
-
Substrate Reaction: Add a chromogenic substrate (e.g., TMB) to each well. The enzyme (HRP) will catalyze a color change.
-
Stopping the Reaction: Stop the enzymatic reaction by adding a stop solution (e.g., sulfuric acid). The color will typically change from blue to yellow.
-
Data Acquisition: Measure the optical density (OD) of each well at a specific wavelength (usually 450 nm) using a microplate reader.
-
Data Analysis: The concentration of neopterin in the samples is inversely proportional to the OD. Calculate the neopterin concentration by plotting a standard curve of the known standard concentrations against their corresponding OD values.
Mandatory Visualizations
To further aid in the understanding of the underlying biology and experimental procedures, the following diagrams are provided.
Caption: IFN-γ signaling pathway leading to this compound production in macrophages.
References
- 1. ibl-international.com [ibl-international.com]
- 2. Evaluation of a new simple and rapid enzyme-linked immunosorbent assay kit for neopterin determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioelsa.com [bioelsa.com]
- 4. 4adi.com [4adi.com]
- 5. Neopterin ELISA kit (Human) (OKWB10530) | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of a new enzyme-linked immunosorbent assay for the determination of neopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Immune Activation Markers: L-(-)-Neopterin vs. the Kynurenine-Tryptophan Ratio
For researchers, scientists, and drug development professionals, the precise measurement of immune activation is paramount. Two key biomarkers have emerged as reliable indicators of cellular immune response: L-(-)-Neopterin and the kynurenine-tryptophan (Kyn/Trp) ratio. Both are induced by the pro-inflammatory cytokine interferon-gamma (IFN-γ), yet they reflect distinct facets of the immune cascade. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate marker for your research needs.
At a Glance: Neopterin (B1670844) vs. Kyn/Trp Ratio
| Feature | This compound | Kynurenine-Tryptophan (Kyn/Trp) Ratio |
| Biochemical Origin | A pteridine (B1203161) derived from guanosine (B1672433) triphosphate (GTP). | Ratio of an amino acid (tryptophan) to its catabolite (kynurenine). |
| Primary Cellular Source | Monocytes and macrophages. | Various cells, including immune cells and tumor cells, expressing the IDO1 enzyme. |
| Inducing Cytokine | Primarily Interferon-gamma (IFN-γ). | Primarily Interferon-gamma (IFN-γ), which upregulates indoleamine 2,3-dioxygenase (IDO1). |
| Biological Significance | Direct marker of macrophage activation and Th1-type immune response. | Indirect measure of IDO1 enzyme activity, reflecting immune tolerance and tryptophan depletion. |
| Measurement Methods | High-Performance Liquid Chromatography (HPLC) with fluorescence detection, Enzyme-Linked Immunosorbent Assay (ELISA). | High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). |
| Sample Types | Serum, plasma, urine, cerebrospinal fluid (CSF). | Serum, plasma, tissue extracts. |
Performance in Key Disease Areas: A Data-Driven Comparison
The choice between this compound and the Kyn/Trp ratio often depends on the specific pathological context. Below is a summary of their comparative performance in various disease states based on published experimental data.
Neuroinflammation
In the context of central nervous system inflammation, both markers are elevated, but neopterin often demonstrates superior sensitivity.
| Biomarker | Sensitivity | Specificity | Area Under the Curve (AUC) | Disease Context | Reference |
| CSF this compound | 82% (CI 73–89%) | 95% | 94.4% (CI 91.0–97.7%) | Active Neuroinflammation | [1][2] |
| CSF Kyn/Trp Ratio | 47% (CI 36–56%) | 95% | Not Reported | Active Neuroinflammation | [1][2] |
Cancer
Both markers are associated with cancer progression and prognosis, often showing a strong positive correlation with each other.
| Biomarker | Association with Prognosis | Cancer Type | Key Findings | Reference |
| Serum this compound | Higher levels associated with poorer prognosis. | Prostate Cancer | Significantly higher in malignant vs. benign and control groups. Strong positive correlation with Kyn/Trp ratio (r=0.80). | [3][4] |
| Serum Kyn/Trp Ratio | Higher ratio associated with poorer prognosis. | Prostate Cancer | Significantly higher in malignant vs. benign and control groups. | [3][4] |
| Wound Secretion Neopterin/Tryptophan Ratio | Higher ratio at tumor site. | Breast Cancer | Significantly higher in tumor wound secretions compared to axilla, suggesting localized immune activation. | [5][6] |
| Serum Kyn/Trp Ratio | Higher ratio correlated with disease progression. | Melanoma | Increased ratio in stage IV vs. earlier stages. High ratio associated with lower progression-free survival in stage I-III patients. | [7] |
Autoimmune Diseases
Elevated levels of both markers are observed in various autoimmune disorders, reflecting ongoing inflammation.
| Biomarker | Association with Disease Activity | Autoimmune Disease | Key Findings | Reference |
| Urinary this compound | Correlates with disease activity. | Systemic Lupus Erythematosus (SLE) | Significantly higher in active vs. inactive disease and controls. | [8] |
| Plasma Kyn/Trp Ratio | Increased in patients. | Systemic Lupus Erythematosus (SLE) | Significantly higher in SLE patients compared to controls. | [1][9] |
| Synovial Fluid this compound | Correlates with systemic inflammatory activity. | Rheumatoid Arthritis (RA) | Significantly higher in RA patients compared to osteoarthritis and controls. | [10][11] |
| Plasma Neopterin & Kyn/Trp Ratio | Elevated in patients and associated with prognosis. | Primary Sclerosing Cholangitis (PSC) | Both markers were significantly increased in PSC patients compared to controls and associated with liver transplantation-free survival. Strong correlation between neopterin and Kyn/Trp ratio (rho: 0.50-0.67). | [12] |
Signaling Pathways and Experimental Workflow
IFN-γ Signaling Cascade
Both this compound and the Kyn/Trp ratio are downstream consequences of IFN-γ signaling, a cornerstone of the cellular immune response.
Caption: IFN-γ mediated induction of Neopterin and Kynurenine pathways.
Experimental Workflow for Comparative Analysis
A generalized workflow for the comparative analysis of this compound and the Kyn/Trp ratio is depicted below.
Caption: General workflow for comparing Neopterin and Kyn/Trp ratio.
Detailed Experimental Protocols
Measurement of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methodologies described for the analysis of neopterin in serum and urine.
1. Sample Preparation (Serum/Plasma):
-
Thaw frozen samples at room temperature.
-
To 100 µL of serum or plasma, add 100 µL of 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis. For some methods, a dilution of the supernatant (e.g., five-fold) may be necessary.
2. Sample Preparation (Urine):
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 1,500 x g for 10 minutes to remove sediment.
-
Dilute the supernatant 1:50 with the mobile phase.
3. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mobile phase consisting of 15 mM potassium phosphate (B84403) buffer (pH 6.4) and acetonitrile (B52724) (e.g., 97:3 v/v).
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection: Fluorescence detector set to an excitation wavelength of 353 nm and an emission wavelength of 438 nm.
-
Quantification: Create a standard curve using known concentrations of this compound. The concentration in samples is determined by comparing their peak areas to the standard curve.
Measurement of Kynurenine and Tryptophan by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a generalized procedure based on common methods for quantifying tryptophan and kynurenine in serum or plasma.
1. Sample Preparation:
-
Thaw frozen serum or plasma samples at room temperature.
-
To 50 µL of sample, add 100 µL of a protein precipitation solution (e.g., methanol (B129727) or acetonitrile) containing internal standards (e.g., deuterated tryptophan and kynurenine).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
2. LC-MS/MS System and Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
A typical gradient might start at 5% B, increase to 95% B over several minutes, hold, and then return to initial conditions for equilibration.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for tryptophan, kynurenine, and their respective internal standards.
-
Tryptophan: e.g., m/z 205 -> 188
-
Kynurenine: e.g., m/z 209 -> 192
-
-
Quantification: The concentration of each analyte is calculated by comparing the ratio of the analyte peak area to the internal standard peak area against a standard curve prepared in a similar matrix. The Kyn/Trp ratio is then calculated from the determined concentrations.
Conclusion: Making an Informed Choice
Both this compound and the Kyn/Trp ratio are valuable tools for assessing immune activation.
-
This compound serves as a direct and sensitive marker of macrophage activation, making it particularly useful in conditions with a strong Th1-mediated inflammatory component, such as viral infections and certain autoimmune diseases. Its superior sensitivity in detecting neuroinflammation is a notable advantage.
-
The Kyn/Trp ratio provides a functional readout of IDO1 activity, a critical enzyme in immune tolerance and T-cell regulation. This makes it highly relevant in cancer immunology, where IDO1-mediated tryptophan depletion is a key mechanism of tumor immune escape, and in chronic inflammatory conditions where T-cell anergy is a feature.
Ultimately, the choice of biomarker should be guided by the specific research question and the underlying pathophysiology of the disease being investigated. In many cases, the parallel measurement of both this compound and the Kyn/Trp ratio may provide a more comprehensive picture of the complex interplay of immune activation and regulation. This dual approach can offer deeper insights into disease mechanisms and potentially reveal novel therapeutic targets.
References
- 1. Kynurenine pathway is altered in patients with SLE and associated with severe fatigue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CSF neopterin, quinolinic acid and kynurenine/tryptophan ratio are biomarkers of active neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum neopterin and kynurenine as predictive and prognostic biomarkers in prostate cancer: the role of dietary inflammatory index and biomarker interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Relevance of Serum Kyn/Trp Ratio and Basal and IFNγ-Upregulated IDO1 Expression in Peripheral Monocytes in Early Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Associations between circulating interferon and kynurenine/tryptophan pathway metabolites: support for a novel potential mechanism for cognitive dysfunction in SLE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Correlation between synovial neopterin and inflammatory activity in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Correlation between synovial neopterin and inflammatory activity in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bevital.no [bevital.no]
Establishing Reference Intervals for L-(-)-Neopterin in Healthy Populations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the establishment of reference intervals for L-(-)-Neopterin, a key biomarker of cell-mediated immune activation. It is designed to assist researchers, scientists, and drug development professionals in interpreting neopterin (B1670844) levels by comparing data from various studies and detailing the experimental protocols for its measurement.
Introduction to this compound
This compound is a pteridine (B1203161) derivative produced by human macrophages and dendritic cells upon stimulation by interferon-gamma (IFN-γ), which is primarily released by activated T-lymphocytes. As such, neopterin serves as a sensitive indicator of the activation of the cellular immune system. Elevated levels of neopterin are associated with a variety of conditions involving an inflammatory response, including viral and bacterial infections, autoimmune diseases, malignancies, and allograft rejection. Consequently, the establishment of accurate reference intervals in a healthy population is crucial for the clinical interpretation of neopterin concentrations.
Data Presentation: Neopterin Reference Intervals
The following tables summarize reported reference intervals and values for this compound in the serum and urine of healthy individuals. It is important to note that neopterin levels can be influenced by several factors, including age, gender, race, and body mass index (BMI).[1] Therefore, population-specific reference intervals are recommended.
Table 1: Serum this compound Reference Values in Healthy Adults
| Population/Study | Number of Subjects (n) | Age Range (years) | Gender | Method | Mean ± SD (nmol/L) | Median (Range) (nmol/L) | Upper Reference Limit (Cut-off) (nmol/L) |
| General Adult Population[2] | - | Adults | Mixed | - | - | - | < 10 |
| Spencer et al. (White)[3] | 152 (F), 184 (M) | 18-87 | Female, Male | ELISA | - | 6.16 (2.39–11.88) (F), 5.74 (2.59–11.34) (M) | - |
| Spencer et al. (Black)[3] | 49 (F), 48 (M) | 18-87 | Female, Male | ELISA | - | 6.83 (4.91–11.37) (F), 7.92 (4.73–12.81) (M) | - |
Table 2: Serum this compound Reference Values in Healthy Children
| Population/Study | Number of Subjects (n) | Age Range | Gender | Method | Mean ± SD (nmol/L) | Median (nmol/L) | Upper Reference Limit (Cut-off) (nmol/L) |
| Plata-Nazar et al.[4] | 105 | 1 month - 17.9 years | Mixed | ELISA | 5.47 ± 2.58 | 4.73 | < 11 |
Note: One study concluded that for healthy children older than one month, a single cut-off value of 11 nmol/L for serum neopterin is appropriate, as no significant correlation with age or gender was observed in this population.[4][5]
Table 3: Urinary this compound Reference Values in Healthy Individuals
| Population/Study | Number of Subjects (n) | Age Range (years) | Gender | Method | Mean ± SD (μmol/mol creatinine) | Notes |
| Shehata et al.[6] | 21 | 49-72 | Mixed | - | 120.4 ± 60.8 | No correlation with age was found in this age range. |
Experimental Protocols
Accurate determination of neopterin levels is dependent on standardized and validated laboratory methods. The two most common methods for quantifying this compound are Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for neopterin measurement due to its high sensitivity and suitability for high-throughput analysis. The following is a general protocol for a competitive ELISA:
-
Sample Collection and Preparation:
-
Collect whole blood and separate serum or plasma (EDTA, heparin) by centrifugation.
-
Urine samples can also be used.
-
Protect samples from light to prevent neopterin degradation.
-
Samples can be stored at 2-8°C for a short period or at -20°C or lower for long-term storage.
-
-
Assay Procedure:
-
Coating: Microtiter plates are pre-coated with anti-neopterin antibodies.
-
Competitive Reaction: Standards, controls, and patient samples are added to the wells, followed by the addition of a fixed amount of enzyme-labeled neopterin (e.g., horseradish peroxidase-neopterin conjugate). During incubation, the unlabeled neopterin in the samples competes with the enzyme-labeled neopterin for binding to the immobilized antibodies.
-
Washing: The wells are washed to remove unbound components.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added to the wells. The enzyme bound to the plate converts the substrate into a colored product.
-
Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., dilute sulfuric acid).
-
Measurement: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of neopterin in the sample.
-
-
Data Analysis:
-
A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.
-
The neopterin concentration in the patient samples is determined by interpolating their absorbance values from the standard curve.
-
High-Performance Liquid Chromatography (HPLC)
HPLC with fluorescence detection is another robust and sensitive method for neopterin quantification.
-
Sample Collection and Preparation:
-
Sample collection is the same as for ELISA.
-
Protein Precipitation: For serum or plasma samples, proteins are precipitated using an acid (e.g., trichloroacetic acid or perchloric acid) followed by centrifugation to obtain a protein-free supernatant.
-
Urine samples may require dilution and filtration before injection.
-
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used for separation.
-
Mobile Phase: An isocratic or gradient mobile phase, often consisting of a buffer and an organic modifier (e.g., methanol (B129727) or acetonitrile), is used to elute neopterin.
-
Injection: A specific volume of the prepared sample is injected into the HPLC system.
-
-
Detection:
-
Neopterin has natural fluorescence. Detection is performed using a fluorescence detector with an excitation wavelength of approximately 353 nm and an emission wavelength of approximately 438 nm.
-
-
Data Analysis:
-
The concentration of neopterin is quantified by comparing the peak area or peak height of the analyte in the sample chromatogram to that of a known standard.
-
Mandatory Visualizations
Signaling Pathway for Neopterin Production
Caption: Signaling pathway of this compound production.
Experimental Workflow for Establishing Reference Intervals
References
- 1. Serum Levels of the Immune Activation Marker Neopterin Change With Age and Gender and Are Modified by Race, BMI, and Percentage of Body Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Urinary neopterin: a novel biomarker of disease progression in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-laboratory Validation of L-(-)-Neopterin Measurement Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical methods used for the quantification of L-(-)-Neopterin, a key biomarker of cellular immune activation. Neopterin (B1670844) levels in bodily fluids are crucial indicators in various clinical contexts, including infectious diseases, autoimmune disorders, malignancies, and transplant rejection.[1][2] This document outlines the performance of common analytical techniques—High-Performance Liquid Chromatography (HPLC), Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—supported by experimental data to aid laboratories in method selection and validation.
Neopterin Biosynthesis and its Role as a Biomarker
This compound is a pteridine (B1203161) derivative synthesized from guanosine (B1672433) triphosphate (GTP). Its production is induced by interferon-gamma (IFN-γ), a cytokine released by activated T-lymphocytes. This process primarily occurs in monocytes, macrophages, and dendritic cells.[3] The level of neopterin in biological fluids such as serum, plasma, urine, and cerebrospinal fluid directly correlates with the extent of cellular immune activation.[1]
Below is a diagram illustrating the signaling pathway of neopterin biosynthesis.
References
L-(-)-Neopterin: A Superior Predictor of Inflammatory and Immune-Mediated Pathologies Compared to Traditional Markers
A detailed comparison for researchers and drug development professionals.
In the landscape of inflammatory and immune-mediated diseases, early and accurate prediction of disease activity, progression, and response to therapy is paramount. While traditional inflammatory markers such as C-reactive protein (CRP), erythrocyte sedimentation rate (ESR), and procalcitonin (B1506340) (PCT) have long been staples in clinical and research settings, they often lack the specificity to delineate the underlying immunological mechanisms. This guide provides a comprehensive comparison of the predictive value of L-(-)-Neopterin, a sensitive indicator of cellular immune activation, against these conventional markers, supported by experimental data and detailed methodologies.
The Biological Significance of this compound
This compound is a pteridine (B1203161) molecule synthesized and secreted by human monocytes and macrophages upon stimulation by interferon-gamma (IFN-γ), a key cytokine in cell-mediated immunity.[1][2] Its production is intrinsically linked to the activation of the cellular immune system, making it a distinct and upstream marker of inflammation compared to acute-phase reactants like CRP, which are primarily synthesized by the liver in response to various inflammatory cytokines.[3] This direct link to T-helper 1 (Th1) cell-mediated immune responses positions neopterin (B1670844) as a potentially more specific and earlier indicator of diseases driven by cellular immunity.
Caption: Signaling pathway of this compound production.
Comparative Predictive Value: Quantitative Data
The predictive performance of an inflammatory marker is critically evaluated by its sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV). The following tables summarize the comparative predictive values of this compound and traditional inflammatory markers in key disease areas.
Table 1: Predictive Value in Sepsis
| Marker | Parameter | Value (%) | Condition | Reference |
| PCT | Sensitivity | 100 | Sepsis in burn patients | [4] |
| Specificity | 89.3 | Sepsis in burn patients | [4] | |
| CRP | AUC | 0.719 | Sepsis in ICU patients | |
| Sensitivity | 69.0 | Sepsis in ICU patients | ||
| Specificity | 67.0 | Sepsis in ICU patients | ||
| Neutrophil CD64 | Sensitivity | 87 | Sepsis in adults | |
| Specificity | 89 | Sepsis in adults |
Note: Direct comparative studies providing sensitivity and specificity for neopterin in sepsis are limited. However, studies show elevated neopterin is associated with sepsis severity.
Table 2: Predictive Value in Cardiovascular Events
| Marker | Parameter | Value | Condition | Reference |
| Neopterin | Hazard Ratio (per 1SD increment) | 1.47 | CHF Hospitalization | |
| Neopterin | Odds Ratio | 2.19 | CV events in stable angina | |
| hs-CRP | Not a significant predictor | - | CV events in stable/unstable angina |
Table 3: Association with Autoimmune Disease Activity
| Marker | Disease | Finding | Reference |
| Urine Neopterin | Systemic Lupus Erythematosus | Best parameter for assessing disease activity (Odds Ratio: 3.51) | [1] |
| Neopterin | Rheumatoid Arthritis | No statistically significant association with disease activity (DAS-28) | |
| hs-CRP | Rheumatoid Arthritis | More closely associated with disease activity than ESR | |
| ESR | Rheumatoid Arthritis | Independent risk factor for infection (OR: 5.852) | [2] |
Note: For Rheumatoid Arthritis, studies have focused on correlation with disease activity scores rather than providing specific predictive values for diagnosis or flare prediction. A meta-analysis indicated that neopterin levels do not consistently reflect disease activity in RA.
Experimental Protocols
Accurate and reproducible measurement of these biomarkers is essential for their reliable application in research and clinical settings. The following are detailed methodologies for the quantification of this compound and traditional inflammatory markers.
This compound: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is based on a competitive binding principle.
Materials:
-
Microtiter plate pre-coated with goat-anti-rabbit antibody
-
This compound standards and controls
-
Patient serum, plasma, or urine samples
-
Neopterin Antiserum (rabbit-anti-neopterin)
-
Enzyme Conjugate (neopterin-peroxidase)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB Substrate Solution
-
Stop Solution (e.g., 0.5 M H₂SO₄)
-
Microplate reader
Procedure:
-
Pipette 20 µL of each standard, control, and sample into the respective wells of the microtiter plate.
-
Add 100 µL of Enzyme Conjugate to each well.
-
Add 50 µL of Neopterin Antiserum to each well.
-
Cover the plate and incubate for 90 minutes at room temperature (18-25°C) on an orbital shaker.
-
Wash the plate 4 times with 300 µL of diluted Wash Buffer per well.
-
Add 150 µL of TMB Substrate Solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Add 150 µL of Stop Solution to each well.
-
Measure the optical density at 450 nm within 15 minutes. The intensity of the color is inversely proportional to the concentration of neopterin.
High-Sensitivity C-Reactive Protein (hs-CRP): Sandwich ELISA
Materials:
-
Microtiter plate pre-coated with monoclonal anti-CRP antibody
-
hs-CRP standards and controls
-
Patient serum or plasma samples
-
Enzyme Conjugate (e.g., HRP-conjugated anti-CRP antibody)
-
Wash Buffer
-
TMB Substrate Solution
-
Stop Solution
-
Microplate reader
Procedure:
-
Dilute patient samples and controls (e.g., 1:100 with sample diluent).
-
Pipette 10 µL of standards, diluted samples, and controls into the appropriate wells.
-
Add 100 µL of Enzyme Conjugate to all wells.
-
Incubate for 60 minutes at room temperature.
-
Wash the wells three times with 300 µL of Wash Buffer.
-
Add 100 µL of TMB Substrate to all wells.
-
Incubate for 15 minutes at room temperature.
-
Add 50 µL of Stop Solution to all wells.
-
Read the absorbance at 450 nm.
Erythrocyte Sedimentation Rate (ESR): Westergren Method
This method is the reference standard recommended by the International Council for Standardization in Haematology (ICSH).
Materials:
-
Westergren tube (200 mm long, 2.55 mm internal diameter)
-
ESR rack
-
Anticoagulant (3.2% sodium citrate)
-
Whole blood sample
Procedure:
-
Mix four volumes of whole blood with one volume of 3.2% sodium citrate.
-
Fill the Westergren tube with the anticoagulated blood to the 0 mm mark, avoiding air bubbles.
-
Place the tube vertically in the ESR rack at room temperature (18-25°C), free from vibrations and direct sunlight.
-
After exactly 60 minutes, measure the distance in millimeters from the top of the plasma meniscus to the top of the sedimented red blood cells.
-
Report the result as mm/hour.
Procalcitonin (PCT): Chemiluminescence Immunoassay (CLIA)
This protocol describes a double-antibody sandwich CLIA.
Materials:
-
Magnetic microparticles coated with PCT antibody
-
Acridinium-labeled PCT antibody
-
PCT calibrators and controls
-
Patient serum or plasma samples
-
Wash buffer
-
Pre-trigger and trigger solutions
-
Chemiluminescence immunoassay analyzer
Procedure:
-
Add the sample, magnetic microparticles coated with PCT antibody, and acridinium-labeled PCT antibody to a reaction vessel.
-
Incubate to allow the formation of a sandwich immune complex on the magnetic microparticles.
-
Use a magnetic field to separate the microparticles and wash away unbound substances.
-
Add pre-trigger and trigger solutions to initiate the chemiluminescent reaction.
-
Measure the light emission with a photomultiplier tube. The relative light units (RLU) are directly proportional to the PCT concentration.
Caption: Overview of experimental workflows for each marker.
Conclusion
This compound offers a unique window into the cellular immune response, providing predictive information that is often complementary and, in certain contexts, superior to that of traditional inflammatory markers. Its direct link to IFN-γ-mediated macrophage activation makes it a highly specific marker for Th1-driven pathologies. While CRP and ESR remain valuable for their broad indication of inflammation, and PCT for its utility in bacterial infections, neopterin's strength lies in its ability to reflect the activity of the cellular immune system. For researchers and drug development professionals investigating diseases with a strong cellular immune component, such as viral infections, autoimmune diseases, and cardiovascular conditions, the integration of this compound measurement can provide deeper insights and enhance the predictive power of their studies. The choice of marker should, however, always be guided by the specific clinical or research question, with an understanding of the distinct biological pathways each marker represents.
References
- 1. A systematic review and meta-analysis of neopterin in rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predictive value of erythrocyte sedimentation rate, albumin and CRP for infection risk in elderly rheumatoid arthritis patients undergoing treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neopterin serum level does not reflect the disease activity in rheumatoid arthritis: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diagnostic accuracy of the neutrophil-to-lymphocyte ratio and the platelet-to-lymphocyte ratio in rheumatoid arthritis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to L-(-)-Neopterin and Soluble CD14 in Immune Monitoring
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immune monitoring, the precise measurement of cellular activation is paramount for understanding disease pathogenesis, predicting clinical outcomes, and evaluating therapeutic efficacy. Among the myriad of biomarkers, L-(-)-Neopterin and soluble CD14 (sCD14) have emerged as key indicators of monocyte and macrophage activation. This guide provides an objective comparison of their clinical utility, supported by experimental data, detailed methodologies, and visual representations of their underlying biological pathways.
At a Glance: this compound vs. Soluble CD14
| Feature | This compound | Soluble CD14 (sCD14) |
| Biomarker Type | Pteridine, a low molecular weight compound. | Glycoprotein, soluble form of the CD14 receptor. |
| Primary Source | Produced by macrophages and dendritic cells upon stimulation with interferon-gamma (IFN-γ).[1] | Shed from the surface of activated monocytes and macrophages. |
| Primary Stimulus | Interferon-gamma (IFN-γ) released by activated T-lymphocytes.[1][2] | Lipopolysaccharide (LPS) and other microbial products. |
| Indication | Primarily reflects cell-mediated (Th1-type) immune activation.[3] | Reflects monocyte/macrophage activation in response to microbial products. |
| Clinical Applications | Viral infections (e.g., HIV, HCV), autoimmune diseases, allograft rejection, certain malignancies, cardiovascular diseases.[2][4][5] | Bacterial infections and sepsis, HIV, inflammatory disorders, cardiovascular diseases.[6] |
| Measurement Methods | ELISA, High-Performance Liquid Chromatography (HPLC). | ELISA, Flow Cytometry. |
Performance in a Head-to-Head Comparison: HIV-1 Infection
A study directly comparing this compound and sCD14 in predicting true positive HIV-1 infection provided the following performance characteristics[7]:
| Parameter | This compound | Soluble CD14 (sCD14) |
| Cut-off Value | 13.245 nmol/L | 3.968 µg/mL |
| Sensitivity | 32% | 53% |
| Specificity | 92% | 100% |
| Area Under the Curve (AUC) | 0.534 | 0.627 |
| Positive Predictive Value (PPV) | Not explicitly stated | Not explicitly stated |
| Negative Predictive Value (NPV) | Not explicitly stated | Not explicitly stated |
Note: While both markers showed high specificity, their sensitivity and overall predictive value in this specific context were limited, suggesting they are not ideal as standalone screening tests but may be useful as indirect markers of immune activation status.[7][8]
Clinical Utility in Other Disease Areas
Cardiovascular Disease: Both neopterin (B1670844) and sCD14 levels are elevated in patients with cardiovascular disease and have been associated with adverse outcomes.[5][9] Neopterin is considered a marker of atherosclerotic plaque activity and can predict future major adverse cardiovascular events.[5] While direct comparative studies are limited, both markers point towards the significant role of inflammation in cardiovascular pathology.
Sepsis: In the context of sepsis, both markers are elevated, reflecting the intense immune activation. While not a direct comparison, one study found the diagnostic value of neopterin in sepsis to be comparable to procalcitonin (B1506340), a widely used sepsis biomarker.[5] sCD14 subtype (presepsin) has also been shown to be a useful biomarker for the early diagnosis and monitoring of neonatal sepsis.[6]
Autoimmune Diseases: Elevated neopterin levels have been observed in various autoimmune diseases, often correlating with disease activity.[4][10] For instance, urine neopterin has been suggested as a good parameter for assessing and monitoring disease activity in Systemic Lupus Erythematosus (SLE).[11] Similarly, sCD14 is implicated in the inflammatory processes of autoimmune conditions.
Signaling Pathways
To understand the biological basis of these biomarkers, it is crucial to examine their production pathways.
References
- 1. ibl-international.com [ibl-international.com]
- 2. Neopterin Counters Vascular Inflammation and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammatory markers and risk of cardiovascular mortality in relation to diabetes status in the HUNT study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of neopterin as a monitor of cellular immune activation in transplantation, inflammatory, infectious, and malignant diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diagnostic usefulness of sCD163, procalcitonin and neopterin for sepsis risk assessment in critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Soluble CD14 subtype (sCD14-ST) is a biomarker for neonatal sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of serum neopterin as an inflammatory and cardiovascular marker in type 1 and 2 diabetes complicated by diabetic foot syndrome: a comparative study | Al-Nimer | Clinical Diabetology [journals.viamedica.pl]
- 10. Serum level of neopterin is not a marker of disease activity in treated rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Urine neopterin as a parameter of disease activity in patients with systemic lupus erythematosus: comparisons with serum sIL-2R and antibodies to dsDNA, erythrocyte sedimentation rate, and plasma C3, C4, and C3 degradation products - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of L-(-)-Neopterin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of experimental work. This guide provides essential safety and logistical information for the proper disposal of L-(-)-Neopterin, a pteridine (B1203161) compound often studied as a marker of cellular immune activation. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Profile and Safety Precautions
This compound, and its more commonly referenced isomer D-(+)-Neopterin, is classified as a hazardous substance. According to safety data sheets, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn when handling this compound.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Safety goggles or face shield.[3] |
| Hand Protection | Wear appropriate protective gloves. |
| Skin and Body | Protective clothing, such as a lab coat or apron. |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if irritation is experienced.[3] |
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound. This process is designed to minimize exposure and prevent environmental contamination.
-
Collection of Waste:
-
Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealable container.
-
For solutions containing this compound, use a separate, leak-proof, and clearly labeled container. Do not mix with incompatible materials such as strong oxidizing agents, strong acids, or strong alkalis.
-
-
Container Management:
-
Spill Management:
-
In the event of a spill, avoid dust formation.[3]
-
Mechanically collect the spilled solid material (e.g., by sweeping or vacuuming with a HEPA filter) and place it into a suitable container for disposal.[1]
-
Ventilate the affected area.[1]
-
Prevent the spilled material from entering drains, surface water, or groundwater.[1]
-
-
Final Disposal:
-
Dispose of the this compound waste through a licensed industrial combustion plant or a certified chemical waste disposal service.[1]
-
All disposal activities must be conducted in accordance with federal, state, and local environmental regulations.
-
Experimental Protocol Considerations
While no specific experimental protocols for the disposal of this compound were identified, protocols for its use in research, such as in ELISA kits, highlight the need for careful handling of all reagents and samples.[4][5] Biological samples, such as serum, plasma, and cerebrospinal fluid containing neopterin (B1670844), should be handled with appropriate precautions, assuming they are potentially infectious.[4] These materials should be decontaminated or disposed of as biohazardous waste according to institutional guidelines.
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: A flowchart illustrating the key steps for the safe and compliant disposal of this compound.
Signaling Pathway Context
In a biological context, neopterin is a product of the GTP cyclohydrolase I pathway, which is activated by interferon-gamma (IFN-γ) in macrophages.[6] This pathway is a key component of the cellular immune response. Understanding this context can inform researchers about the nature of samples they are handling.
Caption: A diagram showing the simplified biological pathway of neopterin production upon immune activation.
References
Personal protective equipment for handling L-(-)-Neopterin
Essential Safety and Handling Guide for L-(-)-Neopterin
This guide provides crucial safety, handling, and disposal information for laboratory personnel working with this compound. Adherence to these protocols is essential to minimize exposure risk and ensure a safe research environment. This compound is a pteridine (B1203161) compound that serves as a significant biomarker for cellular immune system activation.[1][2] While one data sheet suggests it is safe with no special handling precautions required[3], other safety data sheets classify it as a substance that can cause skin, eye, and respiratory irritation[4][5]. Therefore, adopting a cautious approach with appropriate protective measures is recommended.
Hazard Identification
This compound is classified with the following hazards:
-
Specific Target Organ Toxicity - Single Exposure (Category 3) , may cause respiratory tract irritation[4][5].
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Component | Specification | Purpose |
| Hand Protection | Powder-free nitrile gloves.[6][7] Double gloving may be appropriate. | Prevents skin contact and absorption. |
| Eye Protection | Safety goggles with side shields or a full-face shield.[4][6][8] | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator. | Minimizes inhalation of aerosolized powder. Required when handling outside of a containment device like a fume hood.[6][9] |
| Body Protection | Disposable, solid-front laboratory gown with long sleeves and tight-fitting cuffs.[6][10][11] | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes. Disposable, slip-resistant shoe covers are recommended.[6][11] | Prevents contamination of personal footwear and spread outside the work area. |
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is critical for safety and to maintain experimental integrity.
Engineering Controls
-
Ventilation: Always handle this compound powder in a certified chemical fume hood, glove box, or other ventilated enclosure to minimize inhalation risk.[5]
-
Eye Wash Station: Ensure an operational eye-wash station is immediately accessible in the work area.
Handling and Storage Protocol
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace by lining it with absorbent, disposable bench paper.
-
Weighing: Weigh the powdered compound within a chemical fume hood or a balance enclosure to contain any airborne particles.
-
Dissolution: this compound is practically insoluble in water.[3] To prepare solutions, use 0.05 M NaOH and consider ultrasonication to aid dissolution.[3]
-
Storage: Store the solid compound in tightly sealed, amber vials to protect it from light.[3] Keep at or below -20°C for long-term stability.[3]
Disposal Plan
-
Chemical Waste: Dispose of unused this compound and solutions as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[6]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including pipette tips, gloves, gowns, and bench paper, should be collected in a designated, labeled hazardous waste container.[6]
Emergency Procedures and First Aid
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention. |
| Skin Contact | Remove contaminated clothing. Rinse the affected skin area thoroughly with large amounts of water. Call a physician if irritation develops. |
| Inhalation | Relocate the individual to an area with fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms persist.[8] |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical assistance.[8] |
Physicochemical Data
| Property | Value |
| Molecular Formula | C₉H₁₁N₅O₄[1][12] |
| Molecular Weight | 253.22 g/mol [2][12] |
| Appearance | White crystalline powder[1] |
| Solubility | Practically insoluble in water. Soluble in 0.05 M NaOH.[3] |
| Storage Temperature | -20°C or colder.[3] |
| Light Sensitivity | Light sensitive; store in amber vials.[3] |
Experimental Protocol: Preparation of a Stock Solution
This protocol provides a general method for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
0.05 M Sodium Hydroxide (NaOH)
-
Calibrated analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriate volumetric flask (amber glass recommended)
-
Pipettes
-
Ultrasonic bath
Procedure:
-
Calculate Mass: Determine the mass of this compound powder required to achieve the desired stock solution concentration.
-
Weigh Compound: Inside a chemical fume hood, carefully weigh the calculated mass of this compound onto weighing paper.
-
Transfer: Transfer the weighed powder into the amber volumetric flask.
-
Dissolve: Add approximately half of the final volume of 0.05 M NaOH to the flask.
-
Sonication: Place the flask in an ultrasonic bath to facilitate the dissolution of the powder. Sonicate until all solid particles are visibly dissolved.[3]
-
Final Volume: Once dissolved, add 0.05 M NaOH to the calibration mark on the volumetric flask.
-
Mix and Store: Cap the flask and invert it several times to ensure the solution is homogeneous. Store the stock solution protected from light at an appropriate temperature (e.g., -20°C) for long-term use.
Visualizations
The following diagrams illustrate key procedural and biological pathways related to this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Neopterin - Wikipedia [en.wikipedia.org]
- 3. schircks.ch [schircks.ch]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. chemos.de [chemos.de]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. kmpharma.in [kmpharma.in]
- 9. CDST_LT: Personal Protective Equipment (PPE) | Knowledge Base [ntep.in]
- 10. bioelsa.com [bioelsa.com]
- 11. wm.edu [wm.edu]
- 12. Neopterin | C9H11N5O4 | CID 135398721 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
